1,2,4,5-Tetrakis(tert-butylthio)benzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1,2,4,5-tetrakis(tert-butylsulfanyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38S4/c1-19(2,3)23-15-13-17(25-21(7,8)9)18(26-22(10,11)12)14-16(15)24-20(4,5)6/h13-14H,1-12H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOCUYYPERSWXJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1=CC(=C(C=C1SC(C)(C)C)SC(C)(C)C)SC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30473329 | |
| Record name | 1,2,4,5-Tetrakis(tert-butylthio)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30473329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
447463-65-2 | |
| Record name | 1,2,4,5-Tetrakis(tert-butylthio)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30473329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,4,5-Tetrakis(tert-butylthio)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of 1,2,4,5-Tetrakis(tert-butylthio)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1,2,4,5-Tetrakis(tert-butylthio)benzene, a molecule of interest for various applications in materials science and drug development. This document details a plausible synthetic pathway, outlines the necessary experimental protocols, and presents the expected characterization data in a structured format.
Core Concepts and Synthetic Strategy
This compound belongs to the class of poly(thio)benzenes, which are compounds containing multiple thioether linkages to a benzene ring. The synthesis of this specific isomer involves a nucleophilic aromatic substitution (SNAr) reaction. The core principle of this strategy is the displacement of leaving groups on a benzene ring by a suitable nucleophile. In this case, a tetra-substituted benzene bearing good leaving groups, such as halogens, is reacted with a tert-butylthiolate nucleophile.
A logical and commonly employed precursor for such a synthesis is a 1,2,4,5-tetrahalobenzene, for instance, 1,2,4,5-tetrabromobenzene or 1,2,4,5-tetrachlorobenzene. The tert-butylthiolate nucleophile is typically generated in situ by treating tert-butylthiol with a strong base.
The overall synthetic transformation can be visualized as follows:
Caption: Synthetic pathway for this compound.
Experimental Protocols
1. Preparation of Sodium tert-butylthiolate:
-
Objective: To generate the nucleophile required for the substitution reaction.
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend sodium hydride (NaH, 4.4 equivalents) in anhydrous N,N-dimethylformamide (DMF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add tert-butylthiol (4.2 equivalents) dropwise to the suspension under a nitrogen atmosphere.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the thiolate.
-
2. Synthesis of this compound:
-
Objective: To perform the nucleophilic aromatic substitution reaction.
-
Procedure:
-
To the freshly prepared solution of sodium tert-butylthiolate, add 1,2,4,5-tetrabromobenzene (1.0 equivalent) portion-wise.
-
Heat the reaction mixture to 80-100 °C and maintain this temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water.
-
Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to yield the pure this compound.
-
The experimental workflow can be summarized in the following diagram:
Caption: A typical experimental workflow for the synthesis.
Characterization Data
The successful synthesis of this compound must be confirmed through various analytical techniques. The following tables summarize the expected quantitative data for the compound.
Table 1: Physicochemical Properties
| Property | Value |
| CAS Number | 447463-65-2 |
| Molecular Formula | C22H38S4 |
| Molecular Weight | 430.80 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not reported, expected to be a crystalline solid |
Table 2: Spectroscopic Data
| Technique | Expected Data |
| 1H NMR | A singlet for the two aromatic protons and a singlet for the 36 protons of the four tert-butyl groups. |
| 13C NMR | Signals corresponding to the two types of aromatic carbons and the quaternary and methyl carbons of the tert-butyl groups. |
| Mass Spectrometry | A molecular ion peak (M+) corresponding to the molecular weight of the compound. |
Note: The exact chemical shifts in NMR spectra will depend on the solvent used for analysis.
Logical Relationships in Characterization
The characterization process follows a logical progression to confirm the identity and purity of the synthesized compound.
Caption: Logical flow for the characterization of the final product.
This technical guide provides a foundational understanding for the synthesis and characterization of this compound. Researchers and scientists can utilize this information to develop detailed experimental plans and interpret the resulting analytical data. Further optimization of the reaction conditions may be necessary to achieve high yields and purity.
An In-depth Technical Guide to 1,2,4,5-Tetrakis(tert-butylthio)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of 1,2,4,5-Tetrakis(tert-butylthio)benzene. Due to the limited availability of published research on this specific compound, this guide also incorporates general methodologies for the synthesis and characterization of related poly(thio-p-phenylene) derivatives to provide a foundational understanding for researchers.
Core Physicochemical Properties
This compound is a polysubstituted aromatic sulfide. Its core structure consists of a central benzene ring with four tert-butylthio groups attached at the 1, 2, 4, and 5 positions. This substitution pattern imparts specific electronic and steric properties to the molecule.
Quantitative Data Summary
The following table summarizes the key physicochemical properties of this compound based on available data.
| Property | Value | Source |
| CAS Number | 447463-65-2 | [1][2][3][4][5] |
| Molecular Formula | C₂₂H₃₈S₄ | [4] |
| Molecular Weight | 430.79 g/mol | [5] |
| Physical State | Solid, White to Almost white powder to crystal | [5] |
| Melting Point | 154.0 to 158.0 °C | |
| Purity | >98.0% (GC) | [5] |
| Storage Conditions | Inert atmosphere, room temperature | |
| Solubility | Insoluble in water. Expected to be soluble in common organic solvents like THF, chloroform, and toluene. |
Experimental Protocols
General Synthesis of Poly(thio-p-phenylene) Derivatives
A common method for the synthesis of aryl thioethers is the nucleophilic aromatic substitution of an activated aryl halide with a thiolate. For a tetrasubstituted benzene ring, a plausible synthetic route would involve the reaction of a tetrachlorinated or tetrabrominated benzene with an excess of tert-butylthiolate.
Illustrative Synthetic Workflow:
Caption: General synthetic workflow for this compound.
Detailed Methodology (Hypothetical):
-
Reactant Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve 1,2,4,5-tetrachlorobenzene in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
-
Thiolate Addition: In a separate flask, prepare sodium tert-butylthiolate by reacting tert-butanethiol with a strong base like sodium hydride in anhydrous THF. Carefully add the freshly prepared sodium tert-butylthiolate solution to the solution of 1,2,4,5-tetrachlorobenzene at room temperature. An excess of the thiolate is typically used to ensure complete substitution.
-
Reaction: Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and stir under an inert atmosphere (nitrogen or argon) for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a large volume of water to precipitate the crude product. Filter the solid, wash it with water to remove any inorganic salts, and then with a non-polar solvent like hexane to remove unreacted starting materials.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/dichloromethane) or by column chromatography on silica gel.
Characterization Protocols
Standard analytical techniques would be employed to confirm the identity and purity of the synthesized this compound.
Characterization Workflow:
Caption: Workflow for the characterization of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the two aromatic protons and a singlet for the 36 protons of the four equivalent tert-butyl groups. The chemical shifts would provide information about the electronic environment of the protons.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the aromatic carbons and the carbons of the tert-butyl groups, confirming the molecular symmetry.
-
-
Mass Spectrometry (MS): Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) would be used to determine the molecular weight of the compound, which should correspond to the calculated value of 430.79.
-
Elemental Analysis: Combustion analysis would be performed to determine the percentage composition of carbon, hydrogen, and sulfur, which should match the theoretical values for the molecular formula C₂₂H₃₈S₄.
Potential Applications and Future Directions
While no specific biological activities or applications in drug development for this compound have been reported, its structure suggests potential areas of investigation. The presence of multiple sulfur atoms and bulky tert-butyl groups could lead to interesting properties.
Logical Relationship of Potential Research:
Caption: Potential research directions based on the compound's structure.
-
Material Science: The electron-rich nature of the sulfur-substituted benzene ring could make this compound a building block for novel organic electronic materials or polymers with interesting conductive or optical properties.[6]
-
Drug Discovery: Many sulfur-containing compounds exhibit a wide range of biological activities. It would be valuable to screen this compound in various biological assays to explore its potential as an anticancer, antimicrobial, or anti-inflammatory agent. The sterically hindered nature of the tert-butyl groups might influence its interaction with biological targets.
Conclusion
This compound is a commercially available compound with well-defined basic physicochemical properties. While detailed research on its synthesis, characterization, and biological activity is currently lacking in the public domain, this guide provides a framework for its potential synthesis and characterization based on established chemical principles. Further investigation into this molecule could unveil novel applications in both material science and medicinal chemistry. Researchers are encouraged to explore the synthesis and biological evaluation of this and related compounds to unlock their full potential.
References
An In-depth Technical Guide to 1,2,4,5-Tetrakis(tert-butylthio)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,2,4,5-Tetrakis(tert-butylthio)benzene, a polysubstituted aromatic sulfide. The document consolidates available chemical data, supplier information, and general knowledge on related compounds to serve as a foundational resource for researchers and professionals in the fields of chemistry and drug development. While specific experimental protocols and detailed application data for this particular compound are not extensively documented in publicly accessible literature, this guide offers a starting point for its potential exploration and use.
Chemical Identity and Properties
This compound is a symmetrically substituted benzene derivative featuring four tert-butylthio groups. These bulky, electron-donating substituents significantly influence the molecule's steric and electronic properties.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 447463-65-2 | [1][2][3] |
| Molecular Formula | C₂₂H₃₈S₄ | [2][3] |
| Molecular Weight | 430.80 g/mol | [2][3] |
| IUPAC Name | 1,2,4,5-tetrakis(tert-butylsulfanyl)benzene | |
| Physical Form | Solid | |
| Purity | 97% | |
| Storage Temperature | Inert atmosphere, room temperature |
Commercial Availability
This compound is available from several chemical suppliers, indicating its utility in research and development.
Table 2: Commercial Suppliers
| Supplier | Product Number/Reference | Purity |
| Sigma-Aldrich | AMBH2D6FEF35 (Ambeed, Inc.) | 97% |
| TCI America | T22171G | >98.0% (GC) |
| Santa Cruz Biotechnology | sc-267323 | Not specified |
| Fisher Scientific | T22171G (TCI America) | 98.0+% |
| CP Lab Safety | - | 97% |
Synthesis and Experimental Protocols
A plausible approach would involve the nucleophilic substitution of a polysubstituted halogenated benzene with sodium tert-butylthiolate. The logical starting material for this synthesis would be 1,2,4,5-tetrachlorobenzene or 1,2,4,5-tetrabromobenzene.
Below is a conceptual workflow for the synthesis of this compound.
Caption: Conceptual synthesis workflow for this compound.
Potential Applications in Research and Drug Development
While specific applications for this compound are not documented, the structural motifs present in the molecule suggest several areas of potential research interest:
-
Materials Science: Polysubstituted benzenes with bulky groups can exhibit interesting packing and electronic properties, making them candidates for organic electronics or functional materials.
-
Medicinal Chemistry: Thioether and polysubstituted aromatic moieties are present in various biologically active molecules. Thiophene derivatives, for instance, are known to possess a wide range of therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.[4] The sulfur atoms in thioethers can participate in hydrogen bonding and other non-covalent interactions, which can be crucial for drug-receptor binding.
-
Coordination Chemistry: The sulfur atoms can act as ligands for metal ions, potentially forming interesting coordination complexes with catalytic or material applications.
The logical relationship for exploring the potential of this compound is outlined below.
References
Technical Guide: 1,2,4,5-Tetrakis(tert-butylthio)benzene - Molecular Structure and Purity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and purity of 1,2,4,5-Tetrakis(tert-butylthio)benzene. The information is intended to support research and development activities where this compound is of interest.
Molecular Structure and Properties
This compound is a symmetrically substituted aromatic thioether. The central benzene ring is functionalized with four sterically demanding tert-butylthio groups. This substitution pattern imparts specific electronic and steric properties to the molecule, influencing its reactivity, solubility, and potential applications in materials science and organic synthesis.
Molecular Formula: C22H38S4[1][2]
Molecular Weight: 430.80 g/mol [1][2]
CAS Number: 447463-65-2[1][2][3][4][5]
Structure:
Caption: 2D representation of this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| Physical State | White to almost white powder/crystal | [6][7] |
| Melting Point | 154.0 - 158.0 °C | [6][7] |
| Solubility | Information not available | |
| Purity (commercial) | ≥97% or >98.0% (by GC) | [6][7] |
Synthesis and Purification
Proposed Synthetic Pathway
A likely synthetic approach involves the reaction of a 1,2,4,5-tetrahalobenzene (e.g., 1,2,4,5-tetrachlorobenzene or 1,2,4,5-tetrafluorobenzene) with sodium tert-butylthiolate. The thiolate can be generated in situ from tert-butylthiol and a suitable base like sodium hydride or sodium methoxide.
Caption: Proposed synthesis of this compound.
General Experimental Protocol (Hypothetical)
Materials:
-
1,2,4,5-Tetrachlorobenzene
-
tert-Butylthiol
-
Sodium Hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol
-
Hexanes
-
Deionized Water
Procedure:
-
Preparation of Sodium tert-butylthiolate: To a stirred suspension of sodium hydride in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), tert-butylthiol is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred until the evolution of hydrogen gas ceases.
-
Substitution Reaction: 1,2,4,5-Tetrachlorobenzene, dissolved in a minimal amount of anhydrous DMF, is added to the freshly prepared sodium tert-butylthiolate solution. The reaction mixture is heated to an elevated temperature (e.g., 80-120 °C) and monitored by a suitable technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until completion.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of water. The resulting mixture is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system, such as methanol or a mixture of hexanes and ethyl acetate, to yield the pure this compound as a white solid.
Purity Assessment
The purity of this compound is typically determined by Gas Chromatography (GC), as indicated by commercial suppliers.[6][7] High-Performance Liquid Chromatography (HPLC) can also be a valuable tool for purity assessment.
Table 2: Purity Data from Commercial Suppliers
| Supplier | Purity Specification | Analytical Method |
| TCI America | >98.0% | GC |
| Ambeed | 97% | Not specified |
General Gas Chromatography (GC) Method (Illustrative)
A general GC method for analyzing the purity of this compound would involve the following parameters:
-
Column: A non-polar capillary column (e.g., DB-5ms or equivalent).
-
Injector Temperature: 250-280 °C.
-
Oven Temperature Program: A gradient program starting from a lower temperature (e.g., 150 °C) and ramping up to a higher temperature (e.g., 300 °C) to ensure the elution of the high-boiling point analyte.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Carrier Gas: Helium or Hydrogen.
The purity is determined by the area percentage of the main peak in the chromatogram.
Caption: General workflow for GC-based purity analysis.
Spectroscopic Data (Predicted)
While experimental spectroscopic data for this compound is not currently available in the searched literature, the expected spectral features can be predicted based on its molecular structure.
1H NMR Spectroscopy (Predicted)
The 1H NMR spectrum is expected to be simple due to the high symmetry of the molecule.
-
Aromatic Protons (C6H2): A singlet in the aromatic region (typically δ 7.0-8.0 ppm).
-
tert-Butyl Protons (4 x C(CH3)3): A sharp singlet in the aliphatic region (typically δ 1.2-1.6 ppm), integrating to 36 protons.
13C NMR Spectroscopy (Predicted)
The 13C NMR spectrum would show a limited number of signals due to the molecular symmetry.
-
Aromatic Carbons: Two signals are expected for the benzene ring carbons: one for the carbons bearing the thioether groups and one for the carbons bearing the hydrogen atoms.
-
tert-Butyl Carbons: Two signals are expected for the tert-butyl groups: one for the quaternary carbons and one for the methyl carbons.
Mass Spectrometry (Predicted)
-
Molecular Ion (M+): The mass spectrum should show a prominent molecular ion peak at m/z = 430.8.
-
Isotope Pattern: The presence of four sulfur atoms will result in a characteristic isotope pattern for the molecular ion peak, with notable M+1 and M+2 peaks.
-
Fragmentation: Fragmentation may involve the loss of tert-butyl groups or other characteristic fragments.
Disclaimer: The experimental protocols and spectroscopic data provided in this guide are hypothetical and based on general chemical principles and data for analogous compounds. For definitive synthesis and characterization, it is crucial to consult peer-reviewed scientific literature or perform experimental validation. Commercial sources should be consulted for lot-specific purity data.
References
- 1. Wuhan Yihe Technology Co., Ltd Product Catalog_Page 1_Chemicalbook [m.chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. This compound CAS NOï¼447463-65-2 Was Customized From Alfa Lab - CUSTOMIZED SYNTHESIS PRODUCTS - News - Zhengzhou Alfa Chemical Co.,Ltd [alfachemch.com]
- 4. (2,5-Dihydroxy-4-phosphono-phenyl) phosphonic Acid CAS: 91633-16-8 - CUSTOMIZED SYNTHESIS PRODUCTS - Xov xwm - Zhengzhou Alfa Chemical Co., Ltd [mww.alfachemar.com]
- 5. 447463-65-2 | this compound | Aryls | Ambeed.com [ambeed.com]
- 6. This compound 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 7. amiscientific.com [amiscientific.com]
An In-depth Technical Guide on the Solubility and Evaluation of 1,2,4,5-Tetrakis(tert-butylthio)benzene as a Battery Electrolyte Additive
Audience: Researchers, scientists, and professionals in battery technology and material science.
Disclaimer: Specific quantitative solubility data for 1,2,4,5-Tetrakis(tert-butylthio)benzene (TBTB) in battery electrolytes is not extensively available in public literature. This guide provides a comprehensive framework based on the compound's structure, general principles of solubility, and established experimental protocols for evaluating similar additives.
Introduction
This compound (TBTB) is an aromatic thioether with potential applications as a redox shuttle additive in lithium-ion batteries. Such additives are crucial for enhancing battery safety by providing intrinsic overcharge protection. The effectiveness of a redox shuttle is highly dependent on its electrochemical properties and its solubility in the non-aqueous electrolytes used in these batteries. This guide outlines the theoretical considerations for TBTB's solubility, provides detailed experimental protocols for its measurement and electrochemical evaluation, and presents a logical framework for its assessment as a functional battery electrolyte component.
The structure of TBTB, featuring a central benzene ring and four bulky tert-butylthio groups, suggests a good solubility in organic solvents due to the lypophilic nature of the tert-butyl groups.[1] These bulky groups can disrupt intermolecular packing, which often enhances solubility.
The Redox Shuttle Mechanism for Overcharge Protection
Redox shuttle additives protect a lithium-ion battery from overcharging through a specific electrochemical process. During normal charging, the additive remains inert. However, when the cell voltage exceeds a certain threshold (the redox potential of the additive), the additive is oxidized at the cathode. The resulting oxidized species then diffuses to the anode, where it is reduced back to its original state. This process creates an internal "shuttle" of charge that dissipates the excess current, preventing further increases in the cell voltage and the associated safety hazards like thermal runaway.
Solubility of this compound
The solubility of TBTB in battery electrolytes is a critical parameter. Insufficient solubility can lead to a low concentration of the active shuttle molecule, resulting in a shuttle current that is too low to provide effective overcharge protection. The bulky tert-butyl groups on TBTB are anticipated to enhance its solubility in the organic carbonate solvents typically used in lithium-ion battery electrolytes.
3.1 Common Battery Electrolytes Standard lithium-ion battery electrolytes are typically composed of a lithium salt, such as lithium hexafluorophosphate (LiPF₆), dissolved in a mixture of organic carbonate solvents. Common solvents include:
-
Ethylene Carbonate (EC)
-
Dimethyl Carbonate (DMC)
-
Diethyl Carbonate (DEC)
-
Ethyl Methyl Carbonate (EMC)
3.2 Expected Solubility and Data Presentation While specific experimental data is not available, a systematic study would quantify the solubility of TBTB in various electrolyte formulations. The data should be presented in a clear, tabular format for comparative analysis.
| Electrolyte Composition (Solvent ratio by vol.) | Lithium Salt (Concentration) | Temperature (°C) | Solubility of TBTB (mol/L) |
| EC:DMC (1:1) | 1 M LiPF₆ | 25 | Data to be determined |
| EC:DEC (1:1) | 1 M LiPF₆ | 25 | Data to be determined |
| EC:EMC (3:7) | 1 M LiPF₆ | 25 | Data to be determined |
| EC:DMC (1:1) | 1 M LiPF₆ | 40 | Data to be determined |
Experimental Protocols
4.1 Protocol for Determining the Solubility of TBTB
This protocol describes a standard method for measuring the solubility of a solid additive in a non-aqueous electrolyte.
Materials and Equipment:
-
This compound (TBTB) powder
-
Anhydrous battery-grade electrolyte solvents (e.g., EC, DMC, DEC)
-
Anhydrous lithium salt (e.g., LiPF₆)
-
Argon-filled glovebox
-
Analytical balance
-
Vortex mixer and magnetic stirrer
-
Temperature-controlled shaker or water bath
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Electrolyte Preparation: Inside the glovebox, prepare the desired electrolyte formulations by mixing the solvents in the correct ratios and dissolving the lithium salt to the target concentration (e.g., 1 M LiPF₆ in EC:DMC 1:1 by volume).
-
Sample Preparation: Add an excess amount of TBTB powder to a known volume of the prepared electrolyte in a sealed vial. The excess solid is crucial to ensure that a saturated solution is formed.
-
Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C). Agitate the samples for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials at high speed to separate the undissolved solid TBTB from the saturated solution.
-
Sample Extraction and Dilution: Carefully extract a precise volume of the supernatant (the saturated solution) using a pipette. Dilute the extracted sample with a suitable solvent (e.g., acetonitrile) to a concentration within the calibration range of the analytical instrument.
-
Quantification: Analyze the diluted samples using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of TBTB.
-
Calculation: Calculate the solubility in mol/L or g/L based on the measured concentration and the dilution factor.
References
Electrochemical Behavior of 1,2,4,5-Tetrakis(tert-butylthio)benzene: A Technical Guide
Introduction
1,2,4,5-Tetrakis(alkylthio)benzenes are a class of redox-active organic molecules known for their ability to undergo oxidation to form stable radical cations. This property makes them of significant interest in the fields of materials science, supramolecular chemistry, and drug development, where they can act as electron donors in charge-transfer complexes and redox-active ligands for the assembly of functional multimetallic structures. This guide focuses on the expected electrochemical characteristics of 1,2,4,5-Tetrakis(tert-butylthio)benzene, drawing parallels from its isopropyl analogue.
Core Electrochemical Properties
The electrochemical behavior of 1,2,4,5-tetrakis(alkylthio)benzenes is characterized by the oxidation of the electron-rich aromatic core. The presence of four electron-donating thioether groups significantly lowers the oxidation potential of the benzene ring, making it susceptible to electrochemical oxidation.
Redox Behavior of the Analogous 1,2,4,5-tetrakis(isopropylthio)benzene
Cyclic voltammetry studies on 1,2,4,5-tetrakis(isopropylthio)benzene (tptbz) have shown that it undergoes oxidation at a specific potential. This provides a valuable reference point for predicting the behavior of the tert-butylthio derivative.
Table 1: Quantitative Electrochemical Data for 1,2,4,5-tetrakis(isopropylthio)benzene
| Compound | Oxidation Potential (Eox vs. Fc+/Fc) | Method | Notes |
| 1,2,4,5-tetrakis(isopropylthio)benzene | +0.73 V | Cyclic Voltammetry | Attributed to the oxidation of the tptbz ligand.[1] |
Note: Fc+/Fc refers to the ferrocene/ferrocenium redox couple, a standard internal reference in electrochemistry.
The oxidation process can be visualized as a single-electron transfer from the highest occupied molecular orbital (HOMO) of the molecule.
Caption: Reversible one-electron oxidation-reduction of a 1,2,4,5-Tetrakis(alkylthio)benzene.
Experimental Protocols
The following section outlines a general methodology for investigating the electrochemical behavior of this compound using cyclic voltammetry. This protocol is based on standard practices for analyzing organic redox-active compounds.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a potentiodynamic electrochemical technique used to probe the redox properties of a substance in solution.
Objective: To determine the oxidation potential of this compound and assess the reversibility of the redox process.
Materials and Reagents:
-
This compound
-
Anhydrous dichloromethane (CH2Cl2) or other suitable aprotic solvent
-
Supporting electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6) or Tetrabutylammonium perchlorate (TBAP)
-
Ferrocene (for use as an internal standard)
-
High-purity argon or nitrogen gas
Instrumentation:
-
Potentiostat with a three-electrode setup
-
Working electrode: Glassy carbon or platinum disk electrode
-
Reference electrode: Silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE)
-
Counter (auxiliary) electrode: Platinum wire or gauze
Procedure:
-
Solution Preparation:
-
Prepare a 0.1 M solution of the supporting electrolyte in the chosen anhydrous solvent.
-
Prepare a stock solution of this compound (e.g., 1-5 mM) in the electrolyte solution.
-
Prepare a stock solution of ferrocene in the electrolyte solution.
-
-
Electrochemical Cell Setup:
-
Assemble the three-electrode cell. Ensure the electrodes are clean and polished according to standard procedures.
-
Add the electrolyte solution containing the sample to the cell.
-
Deaerate the solution by bubbling with high-purity argon or nitrogen for at least 15 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.
-
-
Data Acquisition:
-
Connect the electrodes to the potentiostat.
-
Set the potential window to scan from an initial potential where no reaction occurs to a potential sufficiently positive to observe the oxidation of the compound, and then back to the initial potential. A typical starting range could be from 0 V to +1.5 V vs. Ag/AgCl.
-
Set the scan rate (e.g., 100 mV/s).
-
Record the cyclic voltammogram.
-
Perform a background scan of the electrolyte solution without the analyte to identify any interfering signals.
-
Add a small amount of the ferrocene stock solution to the cell and record the voltammogram to determine the Fc/Fc+ redox potential, which can be used to reference the obtained oxidation potential.
-
Data Analysis:
-
Determine the anodic (oxidation) and cathodic (reduction) peak potentials (Epa and Epc).
-
Calculate the half-wave potential (E1/2) as (Epa + Epc) / 2 for reversible processes.
-
Assess the reversibility by examining the peak separation (ΔEp = Epa - Epc), which should be close to 59/n mV for a reversible n-electron process at room temperature, and the ratio of the peak currents (ipa/ipc), which should be close to 1.
Caption: General workflow for a cyclic voltammetry experiment.
Expected Electrochemical Behavior and Influencing Factors
The electrochemical properties of this compound are expected to be influenced by the steric and electronic nature of the tert-butyl groups.
Steric Effects: The bulky tert-butyl groups may influence the planarity of the molecule and the solvation of the resulting radical cation. This could potentially affect the kinetics of the electron transfer process and the stability of the oxidized species.
Electronic Effects: The electron-donating nature of the alkylthio groups is the primary determinant of the low oxidation potential. The difference in inductive effects between tert-butyl and isopropyl groups is expected to be small, suggesting that the oxidation potential of this compound will likely be in a similar range to its isopropyl analogue.
Caption: Factors influencing the electrochemical behavior of this compound.
Conclusion
While direct experimental data for this compound remains to be reported, the electrochemical behavior of its close analogue, 1,2,4,5-tetrakis(isopropylthio)benzene, provides a strong basis for predicting its properties. It is anticipated that this compound will exhibit a reversible one-electron oxidation at a potential similar to that of the isopropyl derivative. The experimental protocols and conceptual diagrams provided in this guide offer a solid framework for researchers and scientists to initiate and conduct detailed electrochemical investigations into this promising class of redox-active molecules. Future experimental work is crucial to precisely determine the electrochemical parameters and to fully elucidate the structure-property relationships within the 1,2,4,5-tetrakis(alkylthio)benzene family.
References
The Potential of 1,2,4,5-Tetrakis(tert-butylthio)benzene as a Redox Shuttle for Overcharge Protection in Lithium-Ion Batteries: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the prospective use of 1,2,4,5-Tetrakis(tert-butylthio)benzene as a redox shuttle additive for enhancing the safety of lithium-ion batteries through overcharge protection. While direct experimental data on the performance of this specific compound in battery systems is limited in publicly available literature, this document synthesizes information on closely related analogues and outlines the established experimental protocols for evaluating such additives.
Core Concept: Overcharge Protection via Redox Shuttles
Overcharge is a critical safety concern in lithium-ion batteries, potentially leading to thermal runaway and catastrophic failure. Redox shuttle additives are electrochemically active molecules incorporated into the electrolyte that provide an internal safeguard against overcharging. When a battery reaches its fully charged state, any excess current is consumed by the oxidation of the redox shuttle at the cathode. The oxidized species then diffuses to the anode, where it is reduced back to its original state. This cyclical process effectively "shuttles" electrons between the electrodes, dissipating the overcharge current as heat and preventing the cell voltage from rising to dangerous levels.
Quantitative Data on a Structurally Similar Compound
| Compound | Redox Potential (V vs. Fc+/Fc) | Electrolyte/Solvent | Reference |
| 1,2,4,5-tetrakis(isopropylthio)benzene | +0.73 | CH₂Cl₂ |
Note: The redox potential is a critical parameter, as it must be slightly above the normal end-of-charge voltage of the battery's cathode to ensure the shuttle does not interfere with normal operation.
Experimental Protocols for Evaluation
To rigorously assess the viability of this compound as a redox shuttle, a series of electrochemical and battery cycling tests are required. The following protocols are standard in the field for characterizing new redox shuttle additives.
Cyclic Voltammetry (CV)
Objective: To determine the redox potential, electrochemical reversibility, and diffusion coefficient of the additive.
Methodology:
-
Working Electrode: Glassy carbon or platinum microelectrode.
-
Counter Electrode: Platinum wire.
-
Reference Electrode: Lithium metal or Ag/AgCl.
-
Electrolyte: A solution of the redox shuttle candidate (typically 1-10 mM) in a standard battery electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene carbonate and dimethyl carbonate).
-
Procedure: The potential is swept linearly between a lower and upper limit at various scan rates (e.g., 10-200 mV/s). The resulting current is measured. The peak separation between the oxidation and reduction waves indicates the reversibility of the redox reaction. The peak current can be used to calculate the diffusion coefficient using the Randles-Sevcik equation.
Galvanostatic Cycling with Overcharge
Objective: To evaluate the long-term stability and effectiveness of the redox shuttle under repeated overcharge conditions.
Methodology:
-
Cell Configuration: A two-electrode coin cell or pouch cell is assembled with a standard lithium-ion battery cathode (e.g., LiFePO₄, NMC) and anode (e.g., graphite).
-
Electrolyte: Standard battery electrolyte containing the redox shuttle additive at a specific concentration (e.g., 0.1-0.5 M).
-
Procedure:
-
The cell is charged at a constant current (e.g., C/10 to C/2 rate) to a voltage slightly below the redox potential of the shuttle.
-
The charging is continued for a set period of overcharge (e.g., 50-200% of the nominal cell capacity). During this time, the cell voltage should be clamped at the redox potential of the shuttle.
-
The cell is then discharged to a lower cutoff voltage.
-
This charge-overcharge-discharge cycle is repeated for hundreds of cycles.
-
-
Data Analysis: The stability of the voltage plateau during overcharge, the coulombic efficiency, and the capacity retention over cycling are monitored to assess the shuttle's performance and stability.
Logical Workflow for Overcharge Protection
The following diagram illustrates the fundamental mechanism by which a redox shuttle additive like this compound would provide overcharge protection in a lithium-ion battery.
Caption: Overcharge protection mechanism by a redox shuttle additive.
Theoretical Exploration of 1,2,4,5-Tetrakis(tert-butylthio)benzene as a Promising Redox Shuttle
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The ever-growing demand for high-performance and safe energy storage systems has propelled extensive research into novel battery components. Among these, redox shuttles have emerged as a critical safety feature, particularly for preventing overcharging in lithium-ion batteries. This technical guide delves into the theoretical underpinnings of 1,2,4,5-Tetrakis(tert-butylthio)benzene (TBTB) as a potential redox shuttle candidate. While direct experimental and extensive theoretical data on TBTB is limited in the public domain, this paper synthesizes information from closely related analogues and outlines the established theoretical methodologies for its comprehensive evaluation.
Introduction to Redox Shuttles and the Potential of Thioether-Substituted Benzenes
A redox shuttle is an electrolyte additive that can be reversibly oxidized and reduced at a specific potential. In the context of a lithium-ion battery, the ideal redox shuttle molecule remains inert during normal operation. However, upon overcharging, when the cell voltage exceeds the normal operating window, the shuttle molecule is oxidized at the cathode. This oxidized species then diffuses to the anode where it is reduced back to its original state. This process creates an internal "short circuit" that dissipates the excess current, preventing a dangerous rise in cell temperature and potential.
Recent studies have highlighted the potential of 1,2,4,5-tetrakis(alkylthio)benzenes as redox-active molecules capable of forming stable radical cations.[1] The presence of multiple sulfur-containing functional groups can effectively delocalize the positive charge upon oxidation, contributing to the stability of the resulting radical cation. The bulky tert-butyl groups in TBTB are hypothesized to provide steric hindrance, which could further enhance the stability and solubility of the molecule in common battery electrolytes.
Redox Properties of Alkylthio-Substituted Benzenes
| Compound | Oxidation Potential (V vs Fc+/Fc) | Solvent |
| 1,2,4,5-tetrakis(isopropylthio)benzene (tptbz) | +0.73 | CH2Cl2 |
Table 1: Experimentally measured oxidation potential of a TBTB analogue.[1]
The oxidation potential of tptbz suggests that thioether-substituted benzenes have redox potentials in a range that could be suitable for applications in lithium-ion batteries, although potentially lower than what is required for modern high-voltage cathodes. Theoretical calculations are crucial to precisely determine the redox potential of TBTB and assess its suitability for specific battery chemistries.
Theoretical and Experimental Investigation Protocols
A thorough investigation of TBTB as a redox shuttle necessitates a combined theoretical and experimental approach. The following protocols are standard in the field for such evaluations.
Computational Methodology: Density Functional Theory (DFT)
Density Functional Theory (DFT) is a powerful computational tool for predicting the electronic structure and properties of molecules.
Protocol for DFT Calculations:
-
Geometry Optimization: The molecular structure of this compound in its neutral and oxidized (radical cation) states is optimized to find the lowest energy conformation. A common level of theory for this is the B3LYP functional with a 6-31G* basis set.
-
Vibrational Frequency Analysis: This is performed to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies).
-
Calculation of Redox Potential: The adiabatic ionization potential (IP) is calculated as the difference in the total electronic energies of the optimized neutral and oxidized species. The redox potential (E0) can then be estimated using the following equation:
E0 = (IP - ΔGsolv) / F - E0ref
where ΔGsolv is the difference in solvation free energy between the charged and neutral species (often calculated using a continuum solvent model like CPCM or SMD), F is the Faraday constant, and E0ref is the absolute potential of the reference electrode.
-
Analysis of Electronic Properties: Molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are analyzed to understand the electronic transitions and reactivity.
Experimental Validation: Cyclic Voltammetry
Cyclic Voltammetry (CV) is an electrochemical technique used to probe the redox behavior of a molecule.
Protocol for Cyclic Voltammetry:
-
Electrolyte Preparation: A solution of this compound is prepared in a suitable aprotic solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6).
-
Three-Electrode Setup: A standard three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/Ag+ or saturated calomel electrode), and a counter electrode (e.g., platinum wire).
-
Potential Sweep: The potential of the working electrode is swept linearly with time to a set vertex potential and then back to the initial potential.
-
Data Analysis: The resulting plot of current versus potential (a cyclic voltammogram) provides information on the redox potentials, reversibility of the redox process, and diffusion characteristics of the molecule. The potential is typically referenced against the ferrocene/ferrocenium (Fc/Fc+) redox couple.
Visualizing the Redox Shuttle Mechanism and Theoretical Workflow
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Redox shuttle mechanism of TBTB during overcharging.
Caption: Computational workflow for theoretical TBTB evaluation.
Conclusion
While direct experimental data on this compound as a redox shuttle is yet to be extensively reported, theoretical studies based on established computational chemistry protocols can provide significant insights into its potential. The redox properties of its analogue, 1,2,4,5-tetrakis(isopropylthio)benzene, are encouraging.[1] A comprehensive theoretical investigation, coupled with experimental validation through cyclic voltammetry, will be instrumental in determining the viability of TBTB as a stable and efficient redox shuttle for enhancing the safety of lithium-ion batteries. The methodologies and conceptual frameworks presented in this guide offer a robust roadmap for researchers and scientists to undertake such an evaluation.
References
Preliminary Investigation of Organosulfur Cathodes in Li-S Batteries: A Technical Guide
Disclaimer: As of late 2025, a thorough review of published scientific literature reveals no specific studies on the application of 1,2,4,5-Tetrakis(tert-butylthio)benzene as a cathode material in Lithium-Sulfur (Li-S) batteries. Therefore, this technical guide will focus on a representative and well-documented class of organosulfur materials, namely organopolysulfides, to provide researchers, scientists, and drug development professionals with a comprehensive overview of the core concepts, experimental protocols, and performance metrics relevant to this area of battery research. The principles and methodologies described herein are intended to serve as a foundational reference for the investigation of novel organosulfur compounds, including this compound.
Introduction to Organosulfur Cathodes
Lithium-sulfur batteries are a promising next-generation energy storage technology due to their high theoretical energy density and the low cost and natural abundance of sulfur.[1][2] However, conventional Li-S batteries using elemental sulfur (S₈) as the cathode material face significant challenges, including the insulating nature of sulfur and its discharge products, the dissolution of intermediate lithium polysulfides (LiPS) into the electrolyte leading to the "shuttle effect," and large volume changes during cycling.[1][2][3]
Organosulfur compounds have emerged as a promising alternative to elemental sulfur, offering a potential solution to these issues.[2][4] By covalently bonding sulfur to an organic backbone, the dissolution of sulfur-containing species can be mitigated.[5] The redox chemistry of these materials is based on the reversible cleavage and formation of disulfide (S-S) bonds within the organic molecules.[4] The electrochemical properties, such as discharge voltage and reaction kinetics, can be tuned by modifying the organic functional groups.[3]
This guide will use Diphenyl Trisulfide (DPTS) as a model organosulfur compound to illustrate the key aspects of this class of materials.
Data Presentation: Electrochemical Performance of Organosulfur Cathodes
The performance of organosulfur cathodes is evaluated based on several key metrics. The following tables summarize typical electrochemical data for a representative organosulfur material, Diphenyl Trisulfide (DPTS), and a common polymeric organosulfur material, Sulfurized Polyacrylonitrile (SPAN).
Table 1: Electrochemical Performance of Diphenyl Trisulfide (DPTS) Cathode
| Parameter | Value | Conditions |
| Theoretical Specific Capacity | ~386 mAh/g | Based on the transfer of 2 electrons per molecule |
| Initial Discharge Capacity | ~96.5% of theoretical value | - |
| Cycling Stability | Improved capacity retention compared to elemental sulfur | - |
| Key Challenge | Dissolution of cycled products can still occur | - |
Note: Specific values can vary significantly based on the electrode composition, electrolyte, and testing conditions.
Table 2: Electrochemical Performance of Sulfurized Polyacrylonitrile (SPAN) Cathode
| Parameter | Value | Conditions |
| Theoretical Specific Capacity | Varies with sulfur content | - |
| Redox Mechanism | "Solid-solid" conversion | No polysulfide shuttling |
| Key Advantage | High sulfur utilization and improved rate performance | - |
| Cycling Stability | High capacity retention over extended cycles | - |
Experimental Protocols
Detailed methodologies are crucial for the synthesis, characterization, and electrochemical testing of organosulfur cathode materials.
Synthesis of Diphenyl Trisulfide (DPTS)
A common method for the synthesis of DPTS involves the reaction of a thiol with a sulfur monochloride.
Materials:
-
Thiophenol
-
Sulfur monochloride (S₂Cl₂)
-
Anhydrous solvent (e.g., dichloromethane)
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
Dissolve thiophenol in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add sulfur monochloride dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure DPTS.
Cathode Preparation
Materials:
-
Organosulfur active material (e.g., DPTS)
-
Conductive additive (e.g., carbon black, carbon nanotubes)[3]
-
Binder (e.g., polyvinylidene fluoride - PVDF)
-
Solvent (e.g., N-methyl-2-pyrrolidone - NMP)
-
Aluminum foil (current collector)
Procedure:
-
Mix the organosulfur active material, conductive additive, and binder in a predetermined weight ratio (e.g., 60:30:10).
-
Add the solvent (NMP) to the mixture to form a homogeneous slurry.
-
Cast the slurry onto the aluminum foil using a doctor blade.
-
Dry the coated foil in a vacuum oven at a specified temperature (e.g., 60°C) for several hours to remove the solvent.
-
Punch out circular electrodes of a specific diameter from the dried foil.
-
Further dry the electrodes under vacuum before transferring them into an argon-filled glovebox for cell assembly.
Electrochemical Measurements
Cell Assembly:
-
Assemble coin cells (e.g., CR2032) inside an argon-filled glovebox.
-
Use the prepared organosulfur cathode as the working electrode.
-
Use a lithium metal foil as the counter and reference electrode.
-
Use a microporous polymer membrane (e.g., Celgard) as the separator.
-
Use a suitable electrolyte (e.g., 1 M LiTFSI in a mixture of 1,3-dioxolane (DOL) and 1,2-dimethoxyethane (DME) with LiNO₃ additive).
Electrochemical Tests:
-
Cyclic Voltammetry (CV): To investigate the redox behavior and reaction kinetics of the organosulfur cathode. Typically performed at a slow scan rate (e.g., 0.1 mV/s) within a defined voltage window (e.g., 1.5-3.0 V vs. Li/Li⁺).
-
Galvanostatic Cycling: To evaluate the specific capacity, coulombic efficiency, and cycling stability of the battery. Cells are charged and discharged at constant current densities (e.g., C/10, where 1C corresponds to the current required to fully discharge the theoretical capacity in one hour).
-
Electrochemical Impedance Spectroscopy (EIS): To study the charge transfer resistance and other impedance characteristics of the cell at different states of charge or after a certain number of cycles.
Visualizations: Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) to illustrate key processes.
Redox Mechanism of Organosulfur Compounds
Caption: Reversible redox reaction of a generic organodisulfide.
Experimental Workflow for Cathode Preparation and Testing
Caption: Workflow for organosulfur cathode preparation and testing.
The Polysulfide Shuttle Problem in Conventional Li-S Batteries
Caption: The polysulfide shuttle effect in conventional Li-S batteries.
References
- 1. Structure-related electrochemical performance of organosulfur compounds for lithium–sulfur batteries - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 2. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Review on organosulfur materials for rechargeable lithium batteries - Materials Horizons (RSC Publishing) [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
A Technical Guide to the Emerging Potential of 1,2,4,5-Tetrakis(tert-butylthio)benzene: A Redox-Active Building Block for Advanced Materials and Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,4,5-Tetrakis(tert-butylthio)benzene is an organosulfur compound centered on a benzene core functionalized with four tert-butylthio groups. While direct research on this specific molecule is in its nascent stages, its structural analogues and the broader class of poly(thio)benzene derivatives have demonstrated significant promise in diverse scientific and technological fields. This technical guide consolidates the available information on related compounds to project the potential applications, experimental methodologies, and future research directions for this compound. The inherent redox activity of the tetrakis(alkylthio)benzene core is a key feature, suggesting its utility in materials science, particularly in the development of novel electronic materials and energy storage solutions. Furthermore, the ability of sulfur-containing molecules to coordinate with metals opens up possibilities in catalysis and the design of functional metal-organic frameworks (MOFs). In the realm of life sciences, the biological activities of various organosulfur compounds warrant an investigation into the therapeutic potential of this compound and its derivatives.
Core Properties and Synthesis
Physicochemical Properties
Based on data from chemical suppliers, the fundamental properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 447463-65-2 |
| Molecular Formula | C₂₂H₃₈S₄ |
| Molecular Weight | 430.80 g/mol |
| Appearance | White to off-white solid |
| Purity | Typically >97% |
| Solubility | Soluble in common organic solvents |
Proposed Synthesis Pathway
Experimental Protocol: A General Approach
The following is a generalized experimental protocol that could be adapted for the synthesis of this compound.
-
Preparation of the Thiolate: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), a suitable solvent such as anhydrous N,N-dimethylformamide (DMF) is added. To this, tert-butylthiol is added, followed by the portion-wise addition of a strong base (e.g., sodium hydride) at 0 °C to form the corresponding sodium tert-butylthiolate.
-
Nucleophilic Substitution: A solution of 1,2,4,5-tetrabromobenzene in anhydrous DMF is then added dropwise to the thiolate solution at 0 °C.
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for a specified period (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Novel Applications in Material Science
The redox-active nature of the 1,2,4,5-tetrakis(alkylthio)benzene core is the primary driver for its potential applications in materials science.
Redox-Active Materials and Organic Electronics
The ability of 1,2,4,5-tetrakis(alkylthio)benzenes to undergo stable oxidation suggests their use in the development of organic electronic materials. A study on 1,2,4,5-tetrakis(isopropylthio)benzene demonstrated its oxidation at +0.73 V versus the ferrocenium/ferrocene (Fc+/Fc) couple.[1] This property is crucial for applications in:
-
Organic Light-Emitting Diodes (OLEDs): As hole-transporting or charge-injection layers.
-
Organic Field-Effect Transistors (OFETs): As the active semiconductor layer.
-
Organic Photovoltaics (OPVs): As electron-donor materials.
The tert-butyl groups in this compound could enhance the solubility and processability of the material, which are important for device fabrication.
Quantitative Data on a Related Compound
| Compound | Oxidation Potential (vs. Fc+/Fc) |
| 1,2,4,5-Tetrakis(isopropylthio)benzene | +0.73 V |
Energy Storage: Lithium-Sulfur Batteries
Organosulfur compounds are being extensively investigated as cathode materials in lithium-sulfur (Li-S) batteries to overcome the challenges associated with elemental sulfur cathodes, such as the polysulfide shuttle effect. While organosulfur materials often have lower initial specific capacities compared to elemental sulfur, they can offer improved cycling stability. The poor conductivity of organosulfides remains a challenge, often addressed by creating composites with conductive carbon materials.[2][3] this compound, with its high sulfur content, could potentially be explored as a cathode material, likely in a composite with graphene or carbon nanotubes to enhance electronic conductivity.
Metal-Organic Frameworks (MOFs)
The sulfur atoms in this compound can act as coordination sites for metal ions, making it a potential ligand for the synthesis of MOFs. Related phosphine- and carboxyl-substituted benzene derivatives have been successfully used to create MOFs.[4][5][6] MOFs constructed with this ligand could exhibit interesting properties for applications in:
-
Gas Storage and Separation: The porous structure of MOFs can be tailored for selective gas adsorption.
-
Catalysis: The metal nodes and the organic linker can both serve as catalytic sites.
-
Sensing: The framework's properties can change upon interaction with specific analytes.
Potential in Drug Development and Biological Applications
While no direct biological studies on this compound have been reported, the broader class of organosulfur compounds exhibits a wide range of biological activities.
Antimicrobial and Anticancer Potential
Various thiourea and benzothiophene derivatives, which are also organosulfur compounds, have shown promising antimicrobial and anticancer activities.[7][8] The mechanism of action often involves interactions with key enzymes or proteins in pathogens or cancer cells. The lipophilic nature of this compound could facilitate its transport across cell membranes, a desirable property for a drug candidate. However, this also raises concerns about potential cytotoxicity.
Cytotoxicity Considerations
The cytotoxicity of poly(thio)benzene derivatives would need to be thoroughly evaluated. Studies on other benzene derivatives have shown that cytotoxicity can be influenced by the nature and position of the substituents. Any potential therapeutic application would require a careful assessment of the compound's toxicity profile against various cell lines.
Conclusion and Future Outlook
This compound stands as a promising yet underexplored molecule with significant potential for novel applications. Its inherent redox activity, derived from the tetrakis(alkylthio)benzene core, positions it as a strong candidate for the development of next-generation organic electronic materials and for addressing key challenges in energy storage technologies like lithium-sulfur batteries. Furthermore, its potential to act as a multidentate ligand opens new avenues in the design of functional metal-organic frameworks. While the biological activities of this specific compound are yet to be determined, the rich pharmacology of organosulfur compounds provides a strong rationale for its investigation in drug discovery programs.
Future research should focus on developing a robust and scalable synthesis protocol for this compound. A thorough characterization of its electronic and electrochemical properties is crucial to validate its potential in materials science applications. In parallel, comprehensive biological screening, including cytotoxicity, antimicrobial, and anticancer assays, will be essential to unlock its therapeutic potential. The interdisciplinary exploration of this molecule holds the key to unlocking its full scientific and technological value.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of luminescent thorium-based metal–organic frameworks with 1,2,4,5-tetrakis(4-carboxyphenyl)benzene - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Two metal–organic frameworks based on Sr2+ and 1,2,4,5-tetrakis(4-carboxyphenyl)benzene linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of luminescent thorium-based metal–organic frameworks with 1,2,4,5-tetrakis(4-carboxyphenyl)benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity and Genotoxicity of Azobenzene-Based Polymeric Nanocarriers for Phototriggered Drug Release and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of novel cyclohexane diester and benzene diester derivatives on melanogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Electrochemical Characterization of 1,2,4,5-Tetrakis(tert-butylthio)benzene as a Redox Shuttle
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed experimental framework for the electrochemical evaluation of 1,2,4,5-Tetrakis(tert-butylthio)benzene for its potential application as a redox shuttle. Redox shuttles are instrumental in various electrochemical systems, including lithium-ion batteries, by providing overcharge protection. The protocols outlined herein describe the necessary materials, preparation of solutions, assembly of an electrochemical test cell, and a suite of electrochemical techniques to characterize the performance of the target compound.
Physicochemical Properties of this compound
A summary of the known properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C22H38S4 | [1][2] |
| Molecular Weight | 430.79 g/mol | [1][2] |
| CAS Number | 447463-65-2 | [1][2][3] |
| Appearance | White to off-white solid | [1][4] |
| Purity | >97% | [3][4] |
| Melting Point | 156-158 °C | [1][4] |
| Sensitivity | Air sensitive | [1] |
Experimental Protocols
The following protocols detail the steps for preparing the necessary solutions and assembling an electrochemical cell for testing.
Materials
-
Redox Shuttle: this compound
-
Solvent: Battery-grade ethylene carbonate (EC) and dimethyl carbonate (DMC) (1:1 v/v)
-
Electrolyte Salt: 1 M Lithium hexafluorophosphate (LiPF6)
-
Working Electrode: Glassy carbon electrode
-
Counter Electrode: Platinum wire or foil
-
Reference Electrode: Silver/silver nitrate (Ag/AgNO3) or Lithium metal pseudo-reference
-
Cell: Three-electrode electrochemical cell
-
Inert Atmosphere: Argon-filled glovebox
Preparation of the Electrolyte Solution (Caution: Perform in a glovebox)
-
In an argon-filled glovebox, prepare a 1 M stock solution of LiPF6 in a 1:1 (v/v) mixture of EC and DMC.
-
Prepare a 10 mM solution of this compound in the 1 M LiPF6/EC:DMC electrolyte. Gently agitate the solution until the compound is fully dissolved.
Electrochemical Cell Assembly
-
Polish the glassy carbon working electrode with alumina slurry, rinse with deionized water and then with the electrolyte solvent, and dry thoroughly.
-
Assemble the three-electrode cell inside the glovebox.
-
Fill the cell with the prepared 10 mM this compound electrolyte solution.
-
Ensure the electrodes are properly immersed in the electrolyte and that there are no air bubbles on the electrode surfaces.
Electrochemical Characterization
The following electrochemical techniques are recommended to evaluate the performance of this compound as a redox shuttle.
Cyclic Voltammetry (CV)
Cyclic voltammetry is employed to determine the redox potential and electrochemical reversibility of the shuttle molecule.[5][6]
Procedure:
-
Connect the assembled cell to a potentiostat.
-
Set the potential window to scan from an initial potential where no reaction occurs to a potential sufficiently positive to oxidize the shuttle, and then reverse the scan to a potential that reduces the oxidized species. A typical starting range could be from 2.5 V to 4.5 V vs. Li/Li+.
-
Perform scans at various scan rates (e.g., 10, 20, 50, 100 mV/s) to investigate the kinetics of the redox process.
-
Record and analyze the resulting voltammograms to determine the anodic and cathodic peak potentials and currents.
Chronoamperometry
Chronoamperometry is used to determine the diffusion coefficient of the redox shuttle.[7][8][9]
Procedure:
-
Apply a potential step from a value where no faradaic reaction occurs to a potential where the oxidation of the shuttle is diffusion-limited (determined from the CV experiment).
-
Record the current decay as a function of time.
-
Analyze the data using the Cottrell equation to calculate the diffusion coefficient.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful technique to investigate the charge transfer resistance and other interfacial properties of the redox shuttle at the electrode surface.[10][11][12]
Procedure:
-
Set the potentiostat to the formal potential (E1/2) of the redox shuttle, as determined by CV.
-
Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.1 Hz).
-
Record the impedance data and plot it in a Nyquist plot.
-
Model the data using an appropriate equivalent circuit to extract parameters such as solution resistance, charge transfer resistance, and double-layer capacitance.
Data Presentation
The quantitative data obtained from the electrochemical experiments should be summarized in a clear and structured table for easy comparison and analysis. A hypothetical data set is presented below to illustrate the expected results.
| Parameter | Symbol | Hypothetical Value |
| Anodic Peak Potential | Epa | 3.85 V |
| Cathodic Peak Potential | Epc | 3.75 V |
| Formal Potential | E1/2 | 3.80 V |
| Peak Separation | ΔEp | 100 mV |
| Diffusion Coefficient | D | 2.5 x 10⁻⁶ cm²/s |
| Charge Transfer Resistance | Rct | 150 Ω |
Experimental Workflow and Signaling Pathway Visualization
The following diagrams illustrate the logical flow of the experimental setup and the electrochemical processes involved.
Caption: Experimental workflow for testing the redox shuttle.
Caption: Redox shuttle oxidation and reduction at the electrode.
References
- 1. labproinc.com [labproinc.com]
- 2. scbt.com [scbt.com]
- 3. This compound [sobekbio.com]
- 4. This compound | 447463-65-2 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 5. static.igem.org [static.igem.org]
- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 7. Chronoamperometry - Wikipedia [en.wikipedia.org]
- 8. Cyclic Voltammetry and Chronoamperometry: Mechanistic Tools for Organic Electrosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclic voltammetry and chronoamperometry: mechanistic tools for organic electrosynthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Electrochemical impedance spectroscopy: from breakthroughs to functional utility in supercapacitors and batteries – a comprehensive assessment - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Incorporating 1,2,4,5-Tetrakis(tert-butylthio)benzene into a Lithium-Ion Battery Electrolyte
Disclaimer: The following application notes and protocols are generalized based on established procedures for analogous redox shuttle compounds. Currently, there is a lack of specific published literature detailing the use of 1,2,4,5-Tetrakis(tert-butylthio)benzene as an electrolyte additive. Therefore, the following recommendations should be considered a starting point for experimental investigation and may require further optimization.
Introduction
Overcharging is a significant safety concern for lithium-ion batteries, potentially leading to electrolyte decomposition, thermal runaway, and cell failure. One effective strategy to mitigate overcharging is the incorporation of a redox shuttle additive into the electrolyte. A redox shuttle is an electrochemically active molecule that becomes oxidized at the cathode surface at a potential slightly above the normal end-of-charge voltage. This oxidized species then diffuses to the anode where it is reduced back to its original state. This process creates an internal "short circuit" that dissipates excess current, preventing the cell voltage from rising to unsafe levels.
This compound is a potential candidate for a redox shuttle additive due to its aromatic core and sulfur-containing functional groups, which can be designed to have a specific redox potential. These application notes provide a generalized protocol for the preparation and evaluation of electrolytes containing this compound for use in lithium-ion batteries, particularly with lithium iron phosphate (LiFePO4) cathodes.
Data Presentation
Table 1: Proposed Electrolyte Compositions
| Component | Abbreviation | Concentration/Ratio | Purpose |
| Lithium Hexafluorophosphate | LiPF6 | 1.0 M | Lithium salt for ionic conductivity |
| Ethylene Carbonate | EC | 3 | High dielectric constant solvent |
| Diethyl Carbonate | DEC | 7 | Low viscosity solvent |
| This compound | TBTB | 0.05 - 0.2 M (experimental) | Redox shuttle additive |
Table 2: Key Performance Indicators for Evaluation
| Parameter | Symbol | Typical Units | Description |
| Redox Potential | E½ | V vs. Li/Li+ | The potential at which the redox shuttle is oxidized. Should be slightly higher than the cathode's end-of-charge potential. |
| Shuttle Efficiency | η | % | The percentage of overcharge current effectively shunted by the redox shuttle. |
| Cycle Life with Overcharge | - | Cycles | The number of charge/discharge cycles with a defined percentage of overcharge that the battery can endure before significant capacity fade. |
| Diffusion Coefficient | D | cm²/s | The rate at which the oxidized shuttle species diffuses from the cathode to the anode. |
Experimental Protocols
Protocol 1: Preparation of Electrolyte with this compound
Objective: To prepare a lithium-ion battery electrolyte containing a specified concentration of this compound.
Materials:
-
Lithium hexafluorophosphate (LiPF6), battery grade
-
Ethylene carbonate (EC), anhydrous, battery grade
-
Diethyl carbonate (DEC), anhydrous, battery grade
-
This compound (TBTB), high purity
-
Argon-filled glovebox with H2O and O2 levels < 1 ppm
-
Magnetic stirrer and stir bars
-
Volumetric flasks and pipettes
Procedure:
-
Inside the argon-filled glovebox, prepare the solvent mixture by combining ethylene carbonate and diethyl carbonate in a 3:7 volume ratio.
-
Slowly add the desired amount of LiPF6 to the solvent mixture while stirring to achieve a final concentration of 1.0 M. Continue stirring until the salt is completely dissolved. This is the baseline electrolyte.
-
To the baseline electrolyte, add the calculated amount of this compound to reach the desired experimental concentration (e.g., 0.1 M).
-
Stir the final solution until the TBTB is fully dissolved.
-
Store the prepared electrolyte in a sealed container inside the glovebox.
Protocol 2: Electrochemical Evaluation using Cyclic Voltammetry
Objective: To determine the redox potential and electrochemical reversibility of the this compound shuttle.
Materials:
-
Electrolyte containing TBTB
-
Three-electrode electrochemical cell (e.g., coin cell with a lithium reference electrode)
-
Working electrode (e.g., glassy carbon or platinum)
-
Counter electrode (e.g., lithium foil)
-
Reference electrode (e.g., lithium foil)
-
Potentiostat
Procedure:
-
Assemble the three-electrode cell inside the glovebox using the prepared electrolyte.
-
Connect the cell to the potentiostat.
-
Perform cyclic voltammetry (CV) by sweeping the potential at a defined scan rate (e.g., 10 mV/s) within a potential window that encompasses the expected redox activity of the shuttle (e.g., 3.0 V to 4.5 V vs. Li/Li+).
-
Analyze the resulting voltammogram to determine the half-wave potential (E½), which corresponds to the redox potential of the shuttle. The peak separation can be used to assess the reversibility of the redox reaction.
Protocol 3: Overcharge Performance in a Lithium-Ion Coin Cell
Objective: To evaluate the effectiveness of the this compound redox shuttle in protecting a lithium-ion cell from overcharging.
Materials:
-
Cathode: LiFePO4 coated on aluminum foil
-
Anode: Graphite or lithium metal foil
-
Separator (e.g., Celgard 2325)
-
Electrolyte with and without TBTB (for control)
-
Coin cell components (CR2032)
-
Battery cycler
Procedure:
-
Assemble CR2032 coin cells inside the glovebox using the LiFePO4 cathode, separator, anode, and the prepared electrolyte. Prepare control cells with the baseline electrolyte (no TBTB).
-
Allow the cells to rest for several hours to ensure complete wetting of the electrodes.
-
Perform formation cycles at a low C-rate (e.g., C/20).
-
Begin the overcharge cycling test. Charge the cells at a constant current (e.g., C/10) to a set time that corresponds to 100% overcharge (i.e., twice the nominal capacity). For example, for a C/10 charge rate, charge for 20 hours.
-
Monitor the voltage profile during charging. A successful redox shuttle will clamp the cell voltage at its redox potential.
-
After the overcharge period, discharge the cell at the same C-rate to a lower cutoff voltage (e.g., 2.5 V).
-
Repeat the overcharge and discharge cycles and monitor the discharge capacity retention. The number of cycles completed before a significant drop in capacity is a measure of the shuttle's stability and effectiveness.
Visualizations
Caption: Experimental workflow for electrolyte preparation and evaluation.
Caption: Proposed redox shuttle mechanism of TBTB for overcharge protection.
Determining the Optimal Concentration of 1,2,4,5-Tetrakis(tert-butylthio)benzene in Batteries: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for determining the optimal concentration of 1,2,4,5-Tetrakis(tert-butylthio)benzene as a potential redox shuttle additive in lithium-ion batteries. While direct experimental data for this specific compound is not yet prevalent in published literature, this document outlines a systematic approach based on established methodologies for analogous sulfur-containing aromatic compounds and redox shuttles.
Introduction and Rationale
Sulfur-containing organic molecules are a class of compounds being explored as electrolyte additives in lithium-ion batteries.[1][2][3] These additives can play a crucial role in enhancing battery performance and safety by forming stable electrode-electrolyte interphases or by acting as redox shuttles for overcharge protection.[1][4] this compound, with its sulfur-rich aromatic structure, presents itself as a candidate for such applications. Its potential function lies in its ability to be reversibly oxidized and reduced at a specific voltage, thereby shuttling charge and preventing the detrimental effects of overcharging. The concentration of such an additive is a critical parameter that significantly influences its effectiveness and the overall electrochemical performance of the battery.
Proposed Signaling Pathway (Redox Shuttle Mechanism)
The hypothesized mechanism of action for this compound as a redox shuttle is depicted below. During overcharge, the molecule is oxidized at the cathode at a potential slightly above the cathode's normal operating voltage. The resulting oxidized species then diffuses to the anode where it is reduced back to its original state. This process creates an internal "short circuit" that dissipates the excess charging current as heat, preventing a further increase in the cell voltage.
Caption: Proposed redox shuttle mechanism of this compound (TTBB).
Experimental Protocols
Materials and Reagents
-
This compound (TTBB): Purity >98%
-
Battery-grade electrolyte: e.g., 1 M LiPF₆ in a mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC) (1:1 by volume)
-
Cathode: e.g., LiFePO₄ (LFP) or LiCoO₂ (LCO) coated on aluminum foil
-
Anode: e.g., Graphite or Lithium metal (for half-cell testing) coated on copper foil
-
Separator: Microporous polymer membrane (e.g., Celgard)
-
Coin cell components: CR2032 or similar
-
Solvents: Anhydrous dimethylformamide (DMF) or other suitable solvent for preparing stock solutions.
Protocol 1: Electrochemical Characterization of TTBB
This protocol aims to determine the redox potential and electrochemical reversibility of TTBB.
Workflow:
Caption: Workflow for the electrochemical characterization of TTBB.
Procedure:
-
Electrolyte Preparation: Prepare a series of electrolyte solutions containing different concentrations of TTBB (e.g., 0.01 M, 0.05 M, 0.1 M).
-
Cell Assembly: Assemble a three-electrode electrochemical cell in an argon-filled glovebox. Use a glassy carbon electrode as the working electrode, a platinum wire as the counter electrode, and a lithium metal strip as the reference electrode.
-
Cyclic Voltammetry (CV): Perform CV scans at various scan rates (e.g., 10, 20, 50, 100 mV/s) within a suitable voltage window (e.g., 3.0 to 4.5 V vs. Li/Li⁺).
-
Data Analysis:
-
Determine the half-wave potential (E½ = (Epa + Epc)/2), which represents the redox potential of the TTBB/TTBB⁺ couple.
-
Assess the electrochemical reversibility by examining the peak separation (ΔEp = Epa - Epc) and the ratio of anodic to cathodic peak currents (Ipa/Ipc). For a reversible one-electron process, ΔEp should be close to 59 mV and Ipa/Ipc should be close to 1.
-
Protocol 2: Determination of Optimal Concentration in Coin Cells
This protocol evaluates the effect of different TTBB concentrations on the cycling performance and overcharge protection of lithium-ion cells.
Workflow:
Caption: Workflow for determining the optimal TTBB concentration in coin cells.
Procedure:
-
Electrolyte Preparation: Prepare a range of electrolyte solutions with varying concentrations of TTBB (e.g., 0 M as a baseline, 0.05 M, 0.1 M, 0.2 M, 0.5 M).
-
Coin Cell Assembly: Assemble CR2032 coin cells using the prepared electrolytes, cathode, anode, and separator in an argon-filled glovebox.
-
Formation Cycles: Perform 2-3 formation cycles at a low C-rate (e.g., C/20) to form a stable solid electrolyte interphase (SEI).
-
Galvanostatic Cycling: Cycle the cells under standard conditions (e.g., between 2.5 and 3.65 V for LFP) at a moderate C-rate (e.g., C/5) for a significant number of cycles (e.g., 100 cycles) to evaluate the impact of TTBB on normal cell operation.
-
Overcharge Testing:
-
After standard cycling, subject the cells to an overcharge protocol. For example, charge the cells at a constant current (e.g., C/5) to a voltage limit significantly higher than the normal cutoff (e.g., 4.2 V for LFP) for a defined period or until a specific overcharge capacity is reached.
-
Monitor the cell voltage profile during overcharge. An effective redox shuttle will clamp the voltage at its redox potential.
-
Cycle the cells under these overcharge conditions for multiple cycles to assess the stability of the overcharge protection.
-
-
Data Analysis:
-
Compare the discharge capacity, coulombic efficiency, and capacity retention of cells with different TTBB concentrations.
-
Evaluate the effectiveness of overcharge protection by observing the voltage plateau during overcharge and the number of overcharge cycles the cell can withstand.
-
Data Presentation
The following tables should be used to summarize the quantitative data obtained from the experiments.
Table 1: Electrochemical Properties of TTBB
| TTBB Concentration (M) | Anodic Peak Potential (Epa) (V vs. Li/Li⁺) | Cathodic Peak Potential (Epc) (V vs. Li/Li⁺) | Redox Potential (E½) (V vs. Li/Li⁺) | Peak Separation (ΔEp) (mV) | Peak Current Ratio (Ipa/Ipc) |
| 0.01 | |||||
| 0.05 | |||||
| 0.1 |
Table 2: Cycling Performance of Coin Cells with TTBB
| TTBB Concentration (M) | Initial Discharge Capacity (mAh/g) | Discharge Capacity after 100 Cycles (mAh/g) | Capacity Retention (%) | Average Coulombic Efficiency (%) |
| 0 (Baseline) | ||||
| 0.05 | ||||
| 0.1 | ||||
| 0.2 | ||||
| 0.5 |
Table 3: Overcharge Performance of Coin Cells with TTBB
| TTBB Concentration (M) | Overcharge Voltage Plateau (V) | Number of Cycles with Stable Overcharge Protection | Capacity Retention after Overcharge Cycling (%) | Observations (e.g., cell swelling, temperature increase) |
| 0 (Baseline) | ||||
| 0.05 | ||||
| 0.1 | ||||
| 0.2 | ||||
| 0.5 |
Conclusion
The systematic evaluation of this compound as a redox shuttle additive, following the protocols outlined in this document, will enable researchers to determine its optimal concentration for enhancing the safety and performance of lithium-ion batteries. The ideal concentration will provide effective overcharge protection without significantly compromising the cell's performance under normal operating conditions. Further studies, including long-term cycling and safety tests on larger format cells, are recommended to fully validate the potential of this compound.
References
techniques for evaluating the performance of 1,2,4,5-Tetrakis(tert-butylthio)benzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for evaluating the performance of 1,2,4,5-Tetrakis(tert-butylthio)benzene in two potential key application areas: as a redox-active ligand in coordination chemistry and as an organic semiconductor in thin-film transistors.
Application 1: Evaluation as a Redox-Active Ligand for Metal Complexes
This compound possesses four soft sulfur donor atoms, making it a promising candidate for coordinating with soft transition metals. Its electron-rich aromatic core suggests potential redox activity, where the ligand can participate in electron transfer processes within the resulting metal complex. This property is of significant interest in the development of new catalysts and functional materials.
Experimental Protocols
Protocol 1.1: Synthesis of a Palladium(II) Complex
This protocol describes the synthesis of a representative metal complex using Palladium(II) chloride, a common precursor for coordination with thioether ligands.
Materials:
-
This compound
-
Palladium(II) chloride (PdCl₂)
-
Acetonitrile (CH₃CN), anhydrous
-
Diethyl ether ((C₂H₅)₂O), anhydrous
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
-
Cannula for liquid transfer
-
Filter funnel and filter paper
Procedure:
-
In a 50 mL Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (0.1 mmol) in 10 mL of anhydrous acetonitrile.
-
In a separate Schlenk flask, dissolve Palladium(II) chloride (0.1 mmol) in 10 mL of anhydrous acetonitrile. Gentle heating may be required to facilitate dissolution.
-
Slowly add the Palladium(II) chloride solution to the ligand solution via cannula with vigorous stirring.
-
Allow the reaction mixture to stir at room temperature for 24 hours.
-
A precipitate may form during the reaction. If so, collect the solid by filtration, wash with cold acetonitrile (2 x 5 mL) and then diethyl ether (2 x 5 mL).
-
If no precipitate forms, reduce the solvent volume under vacuum until a solid is obtained. Wash the solid as described in the previous step.
-
Dry the resulting solid under vacuum to yield the desired complex.
Protocol 1.2: Characterization of the Metal Complex
The performance of this compound as a ligand is evaluated by characterizing the resulting metal complex.
1.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the coordination of the ligand to the metal center and to determine the structure of the complex in solution.[1][2]
-
Procedure:
-
Dissolve a small sample of the complex in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra.
-
Compare the spectra of the complex to that of the free ligand. Coordination to the metal will typically induce shifts in the proton and carbon signals of the ligand.[1]
-
1.2.2 X-ray Crystallography:
-
Purpose: To determine the precise solid-state structure of the metal complex, including bond lengths, bond angles, and coordination geometry.[3][4]
-
Procedure:
-
Grow single crystals of the complex suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, or by vapor diffusion of a non-solvent into a solution of the complex.
-
Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Solve and refine the crystal structure using appropriate software (e.g., SHELX).[3]
-
1.2.3 Cyclic Voltammetry (CV):
-
Purpose: To investigate the redox properties of the metal complex and assess the electronic communication between the metal center and the ligand.[5][6]
-
Procedure:
-
Prepare a solution of the complex (typically 1 mM) in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).[6]
-
Use a standard three-electrode setup: a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) reference electrode.[5]
-
Record the cyclic voltammogram by scanning the potential over a suitable range.
-
Analyze the resulting voltammogram to determine the redox potentials (E₁/₂) of the complex. Reversible redox events suggest stable oxidized or reduced species.
-
Data Presentation
The following tables are illustrative templates. Actual data will be obtained from the experimental procedures described above.
Table 1: ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)
| Compound | Chemical Shift δ (ppm) |
| Free Ligand | [Illustrative: 7.25 (s, 2H, Ar-H), 1.30 (s, 36H, t-Bu)] |
| Pd(II) Complex | [Illustrative: 7.50 (s, 2H, Ar-H), 1.45 (s, 36H, t-Bu)] |
Table 2: Selected Bond Lengths and Angles from X-ray Crystallography
| Parameter | Value |
| Pd-S Bond Length (Å) | [Illustrative: 2.30 - 2.35] |
| S-Pd-S Bond Angle (°) | [Illustrative: 85.0 - 95.0] |
Table 3: Electrochemical Data from Cyclic Voltammetry
| Compound | E₁/₂ (V vs. Ag/AgCl) | ΔEp (mV) |
| Pd(II) Complex | [Illustrative: +0.85] | [Illustrative: 65] |
Diagrams
Caption: Workflow for the synthesis and characterization of a metal complex.
Application 2: Evaluation as an Organic Semiconductor
The extended π-system of the benzene core and the presence of sulfur atoms, which can facilitate intermolecular interactions, make this compound a candidate for investigation as an organic semiconductor material. Its performance can be evaluated by fabricating and characterizing an Organic Field-Effect Transistor (OFET).
Experimental Protocols
Protocol 2.1: Fabrication of a Bottom-Gate, Top-Contact OFET
This protocol describes the fabrication of a standard OFET architecture to test the semiconductor performance.
Materials:
-
Heavily n-doped silicon wafer with a 200 nm thermally grown SiO₂ layer (serves as gate and dielectric)
-
This compound
-
Trichloro(octadecyl)silane (OTS) for surface treatment
-
Toluene, anhydrous
-
Gold (Au) for source and drain electrodes
-
Spin coater
-
Thermal evaporator
-
Substrate cleaning materials (e.g., acetone, isopropanol, deionized water, UV-ozone cleaner)
Procedure:
-
Substrate Cleaning:
-
Sonciate the Si/SiO₂ substrate in acetone, isopropanol, and deionized water for 15 minutes each.
-
Dry the substrate with a stream of nitrogen.
-
Treat the substrate with UV-ozone for 15 minutes to remove organic residues and hydroxylate the surface.
-
-
Dielectric Surface Modification:
-
Treat the SiO₂ surface with an OTS self-assembled monolayer by vapor deposition or solution immersion to improve the interface for organic semiconductor deposition.
-
-
Active Layer Deposition:
-
Prepare a solution of this compound in a suitable organic solvent (e.g., toluene, 5 mg/mL).
-
Deposit a thin film of the organic semiconductor onto the OTS-treated SiO₂ surface using spin coating.
-
Anneal the film at a suitable temperature (e.g., 80-120 °C) to improve film morphology and crystallinity.
-
-
Electrode Deposition:
-
Thermally evaporate gold (Au) through a shadow mask onto the organic semiconductor film to define the source and drain electrodes. A typical channel length and width are 50 µm and 1 mm, respectively.
-
Protocol 2.2: Characterization of the OFET Device
The performance of the organic semiconductor is determined by its electrical characteristics in the OFET device.
-
Purpose: To measure the key performance metrics of the OFET, including charge carrier mobility, on/off ratio, and threshold voltage.
-
Procedure:
-
Place the fabricated OFET device on a probe station.
-
Use a semiconductor parameter analyzer to apply voltages and measure currents.
-
Transfer Characteristics:
-
Apply a constant source-drain voltage (V_DS) (e.g., -40 V).
-
Sweep the gate voltage (V_GS) from positive to negative (e.g., +20 V to -60 V).
-
Measure the source-drain current (I_DS).
-
Plot I_DS vs. V_GS to determine the on/off ratio and threshold voltage.
-
-
Output Characteristics:
-
Apply a constant gate voltage (V_GS) at several values (e.g., 0 V, -10 V, -20 V, -30 V, -40 V).
-
For each V_GS, sweep the source-drain voltage (V_DS) from 0 V to a negative value (e.g., -60 V).
-
Measure the source-drain current (I_DS).
-
Plot I_DS vs. V_DS to observe the typical transistor behavior (linear and saturation regimes).
-
-
Calculate Performance Metrics:
-
The field-effect mobility (µ) can be calculated from the slope of the (I_DS)¹/² vs. V_GS plot in the saturation regime.
-
-
Data Presentation
The following tables are illustrative templates. Actual data will be obtained from the experimental procedures described above.
Table 4: OFET Device Parameters
| Parameter | Value |
| Channel Length (L) | 50 µm |
| Channel Width (W) | 1000 µm |
| Dielectric Capacitance (Cᵢ) | [Calculated based on SiO₂ thickness] |
Table 5: OFET Performance Metrics
| Metric | Value |
| Field-Effect Mobility (µ) | [Illustrative: 10⁻³ - 10⁻² cm²/Vs] |
| On/Off Ratio | [Illustrative: 10⁴ - 10⁵] |
| Threshold Voltage (V_th) | [Illustrative: -10 to -20 V] |
Diagrams
Caption: Workflow for the fabrication and characterization of an OFET device.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemijournal.com [chemijournal.com]
- 4. Characterizing metal binding sites in proteins with X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sist.sathyabama.ac.in [sist.sathyabama.ac.in]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Cyclic Voltammetry of Electrolytes Containing 1,2,4,5-Tetrakis(tert-butylthio)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,4,5-Tetrakis(tert-butylthio)benzene is a sterically hindered aromatic thioether. The sulfur atoms' lone pairs of electrons can undergo oxidation, making the molecule electrochemically active. Cyclic voltammetry (CV) is a powerful electrochemical technique to investigate the redox properties of such compounds. This document provides a detailed protocol for performing cyclic voltammetry on electrolytes containing this compound and summarizes the expected electrochemical data based on structurally similar molecules. Understanding the redox behavior of this molecule is crucial for its potential applications in materials science and drug development, where electron transfer processes are often fundamental.
Data Presentation
| Parameter | Expected Value | Notes |
| First Oxidation Potential (Epa1) | ~ +0.73 V vs. Fc⁺/Fc | Based on the reported value for 1,2,4,5-tetrakis(isopropylthio)benzene[1]. This corresponds to the initial removal of an electron from the electron-rich aromatic system. |
| First Reduction Potential (Epc1) | Not reported | Typically, thioethers are difficult to reduce. A reduction wave may not be observed within the solvent window. |
| Second Oxidation Potential (Epa2) | Not reported | Further oxidation may occur at higher potentials, but could be irreversible. |
| Peak Separation (ΔEp = Epa1 - Epc1) | > 59 mV | For a reversible one-electron process at room temperature, the theoretical peak separation is 59 mV. A larger separation suggests a quasi-reversible or irreversible process. |
| Anodic to Cathodic Peak Current Ratio (ipa1/ipc1) | < 1 | A ratio less than unity for the first redox couple would indicate that the oxidized species is not stable and may undergo subsequent chemical reactions. |
Experimental Protocol
This protocol outlines the methodology for conducting cyclic voltammetry on an electrolyte solution of this compound.
1. Materials and Reagents:
-
Analyte: this compound
-
Solvent: Dichloromethane (CH₂Cl₂) or Acetonitrile (CH₃CN), anhydrous, electrochemical grade.
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Tetrabutylammonium perchlorate (TBAP).
-
Reference Electrode: Silver/Silver Chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE).
-
Working Electrode: Glassy carbon electrode (GCE) or Platinum (Pt) disk electrode.
-
Counter Electrode: Platinum wire or gauze.
-
Reference Compound: Ferrocene (for internal potential referencing).
2. Instrumentation:
-
Potentiostat/Galvanostat capable of performing cyclic voltammetry.
-
Electrochemical cell suitable for a three-electrode setup.
-
Inert gas (Argon or Nitrogen) supply for deaeration.
3. Solution Preparation:
-
Prepare a 0.1 M stock solution of the supporting electrolyte (e.g., TBAPF₆) in the chosen anhydrous solvent (e.g., CH₂Cl₂).
-
Prepare a 1-5 mM stock solution of this compound in the 0.1 M supporting electrolyte solution.
-
Prepare a 1 mM solution of ferrocene in the 0.1 M supporting electrolyte solution for calibration purposes.
4. Electrochemical Measurement:
-
Electrode Polishing: Polish the working electrode (e.g., GCE) with alumina slurry on a polishing pad, sonicate in deionized water and then in the chosen solvent, and finally dry it thoroughly.
-
Cell Assembly: Assemble the three-electrode cell with the polished working electrode, the reference electrode, and the counter electrode.
-
Deaeration: Add the analyte solution to the cell and deaerate by bubbling with an inert gas (argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution during the experiment.
-
Cyclic Voltammetry Scan:
-
Set the potentiostat to the cyclic voltammetry mode.
-
Define the potential window. A suitable starting range would be from 0.0 V to +1.2 V vs. Ag/AgCl to observe the first oxidation. The window can be expanded to investigate further redox processes.
-
Set the scan rate. A typical starting scan rate is 100 mV/s. It is advisable to perform scans at various rates (e.g., 25, 50, 100, 200 mV/s) to investigate the nature of the redox processes.
-
Run the cyclic voltammetry experiment for several cycles until a stable voltammogram is obtained.
-
-
Internal Referencing: After recording the voltammogram of the analyte, add a small amount of the ferrocene solution to the cell and record its cyclic voltammogram. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple has a well-defined potential and can be used as an internal standard to accurately report the potential values. The midpoint potential (E₁₂) of the Fc/Fc⁺ couple can be used to reference the measured potentials of the analyte.
Visualizations
Experimental Workflow
Caption: Workflow for Cyclic Voltammetry Experiment.
Logical Relationship of Key Parameters
References
Application Note: Methodology for Assessing the Long-Term Stability of 1,2,4,5-Tetrakis(tert-butylthio)benzene
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
1,2,4,5-Tetrakis(tert-butylthio)benzene is an organosulfur compound characterized by a benzene ring substituted with four tert-butylthio groups.[1][2] The stability of such molecules is a critical parameter, as degradation can lead to loss of efficacy, altered physical properties, and the formation of potentially toxic impurities. This document outlines a comprehensive methodology for assessing the long-term stability of this compound, incorporating forced degradation studies and the development of a stability-indicating analytical method. The protocols provided are essential for determining appropriate storage conditions, shelf-life, and ensuring the quality and safety of the compound for research and potential pharmaceutical applications.[3][4]
Forced degradation, or stress testing, is a critical component of stability studies, involving the exposure of a compound to harsh conditions to identify likely degradation products and pathways.[4][5] This information is then used to develop and validate a stability-indicating analytical method (SIAM), typically using High-Performance Liquid Chromatography (HPLC), which can accurately quantify the parent compound in the presence of its degradation products, impurities, and any other excipients.[6][7][8]
2. Forced Degradation (Stress Testing) Protocol
Forced degradation studies are designed to accelerate the degradation of the compound to predict its long-term stability and identify potential degradation products.[3]
2.1. Objective
To identify the potential degradation pathways of this compound under various stress conditions, including hydrolysis, oxidation, and photolysis.
2.2. Materials and Equipment
-
This compound
-
HPLC grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated pH meter
-
HPLC system with UV or Mass Spectrometry (MS) detector
-
Photostability chamber
-
Temperature-controlled ovens and water baths
2.3. Experimental Protocol
A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent such as acetonitrile. This stock solution will be used for the following stress conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 48 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 48 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 48 hours.
-
Thermal Degradation: Expose the solid compound to 60°C in a temperature-controlled oven for 7 days.
-
Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.
Samples should be taken at appropriate time points (e.g., 0, 4, 8, 24, 48 hours for solutions; 0, 1, 3, 7 days for solid state) and analyzed by a suitable analytical method like HPLC-UV/MS.
3. Long-Term Stability Study Protocol
Long-term stability studies are conducted under controlled storage conditions to establish the shelf-life of the compound.
3.1. Objective
To evaluate the stability of this compound over an extended period under defined storage conditions.
3.2. Materials and Equipment
-
Multiple batches of this compound
-
Appropriate storage containers (e.g., amber glass vials)
-
ICH-compliant stability chambers set to:
-
25°C / 60% Relative Humidity (RH)
-
40°C / 75% RH (Accelerated condition)
-
-
Validated stability-indicating analytical method (e.g., HPLC)
3.3. Experimental Protocol
-
Place accurately weighed samples of the compound into the designated storage containers.
-
Store the containers in the stability chambers.
-
Withdraw samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months).
-
Analyze the samples using the validated stability-indicating method to determine the purity of the compound and quantify any degradation products.
-
Monitor physical properties such as appearance, color, and melting point at each time point.
4. Stability-Indicating Analytical Method (SIAM) Protocol
A validated SIAM is crucial for accurately measuring the compound and its degradation products.[9] Reversed-phase HPLC with UV detection is a common and effective technique.[7]
4.1. Objective
To develop and validate an HPLC method that can separate and quantify this compound from its potential degradation products.
4.2. Materials and Equipment
-
HPLC system with a diode-array detector (DAD) or MS detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC grade solvents (e.g., acetonitrile, water)
-
Forced degradation samples
4.3. Experimental Protocol
-
Method Development:
-
Screen different mobile phase compositions (e.g., gradients of acetonitrile and water) and pH to achieve optimal separation of the parent compound from the peaks observed in the forced degradation samples.
-
Use a DAD to check for peak purity.
-
-
Method Validation:
-
Validate the developed method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
-
Specificity: Demonstrate that the method can resolve the parent compound from all degradation products.
-
Linearity: Establish a linear relationship between the concentration of the compound and the analytical response.
-
Accuracy: Determine the closeness of the test results to the true value.
-
Precision: Assess the degree of scatter between a series of measurements.
-
Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
5. Data Presentation
Quantitative data from the long-term stability study should be summarized in tables for clear comparison.
Table 1: Long-Term Stability Data (25°C / 60% RH)
| Time Point (Months) | Purity (%) | Total Degradation Products (%) | Appearance |
| 0 | 99.8 | < 0.1 | White Crystalline Solid |
| 3 | 99.7 | 0.1 | Conforms |
| 6 | 99.7 | 0.1 | Conforms |
| 12 | 99.6 | 0.2 | Conforms |
| 24 | 99.5 | 0.3 | Conforms |
| 36 | 99.3 | 0.5 | Conforms |
Table 2: Accelerated Stability Data (40°C / 75% RH)
| Time Point (Months) | Purity (%) | Total Degradation Products (%) | Appearance |
| 0 | 99.8 | < 0.1 | White Crystalline Solid |
| 1 | 99.5 | 0.3 | Conforms |
| 3 | 99.2 | 0.6 | Conforms |
| 6 | 98.8 | 1.0 | Conforms |
6. Visualizations
6.1. Experimental Workflow
Caption: Workflow for the stability assessment of this compound.
6.2. Potential Degradation Pathway
Thioethers are susceptible to oxidation, which can proceed in a stepwise manner to form sulfoxides and then sulfones. This is a likely degradation pathway for this compound, especially under oxidative stress.
Caption: Potential oxidative degradation pathway of the target compound.
6.3. Hypothetical Signaling Pathway Interaction
For drug development purposes, understanding a compound's interaction with biological pathways is crucial. While the specific biological activity of this compound is not established, the following diagram illustrates a hypothetical interaction of a small molecule inhibitor with a generic kinase signaling cascade.
Caption: Hypothetical inhibition of a kinase signaling pathway by a small molecule.
References
- 1. This compound | 447463-65-2 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. acdlabs.com [acdlabs.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijtrd.com [ijtrd.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 9. A comprehensive review on stability indicating method development using uhplc [wisdomlib.org]
Application Notes and Protocols for 1,2,4,5-Tetrakis(tert-butylthio)benzene in Lithium-Sulfur Pouch Cells
Disclaimer: Extensive literature searches did not yield specific practical applications or detailed experimental protocols for the use of 1,2,4,5-Tetrakis(tert-butylthio)benzene in pouch cells. The following application notes and protocols are therefore presented as a generalized guide based on the established roles of similar organosulfur compounds in lithium-sulfur (Li-S) battery technologies. The quantitative data herein is hypothetical and for illustrative purposes.
Introduction
Organosulfur compounds are a promising class of materials for next-generation lithium-sulfur batteries. They can be employed as electrolyte additives or as co-solvents to mitigate the polysulfide shuttle effect, enhance redox kinetics, and improve the overall cycle life and safety of Li-S cells.[1][2] this compound, with its multiple sulfur-carbon bonds, presents potential as a redox mediator and a film-forming additive on the lithium anode. These application notes provide a hypothetical framework for evaluating its efficacy in a pouch cell format.
Potential Applications in Pouch Cells
-
Electrolyte Additive: The primary proposed application of this compound is as an electrolyte additive in Li-S pouch cells. Its potential functions include:
-
Suppressing the Shuttle Effect: By interacting with soluble lithium polysulfides, it may prevent their migration to the lithium anode, thus improving Coulombic efficiency and cycle life.
-
Anode Protection: It could participate in the formation of a stable solid electrolyte interphase (SEI) on the lithium metal anode, inhibiting dendrite growth and reducing electrolyte consumption.
-
Redox Mediation: The compound may act as a redox shuttle to facilitate the kinetics of sulfur conversion reactions.
-
Hypothetical Performance Data
The following tables summarize the expected performance improvements of Li-S pouch cells with this compound as an electrolyte additive compared to a baseline electrolyte.
Table 1: Electrochemical Performance of 1 Ah Li-S Pouch Cells
| Electrolyte | Initial Discharge Capacity (mAh/g) | Capacity Retention after 100 Cycles (%) | Average Coulombic Efficiency (%) |
| Baseline (1M LiTFSI in DOL/DME with LiNO₃) | 1100 | 65% | 97.5% |
| Experimental (Baseline + 0.1 M this compound) | 1150 | 80% | 99.2% |
Table 2: Cycling Stability at Different C-rates
| C-rate | Baseline - Specific Capacity (mAh/g) after 50 Cycles | Experimental - Specific Capacity (mAh/g) after 50 Cycles |
| 0.2C | 850 | 950 |
| 0.5C | 700 | 820 |
| 1C | 550 | 680 |
Experimental Protocols
Pouch Cell Assembly
A detailed workflow for the fabrication of a single-layer Li-S pouch cell is outlined below.
Caption: Workflow for Li-S Pouch Cell Fabrication.
Protocol Details:
-
Cathode Preparation:
-
Prepare a slurry by mixing 70 wt% sulfur, 20 wt% carbon black, and 10 wt% polyvinylidene fluoride (PVDF) binder in N-methyl-2-pyrrolidone (NMP).
-
Cast the slurry onto aluminum foil using a doctor blade to a thickness of approximately 100 µm.
-
Dry the electrode in a vacuum oven at 60°C for 12 hours.
-
Punch circular electrodes with a diameter of 16 mm.
-
-
Anode:
-
Use lithium metal foil of approximately 50 µm thickness.
-
Punch circular electrodes with a diameter of 18 mm.
-
-
Electrolyte Preparation:
-
Baseline Electrolyte: 1 M lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) and 0.2 M lithium nitrate (LiNO₃) in a 1:1 v/v mixture of 1,3-dioxolane (DOL) and 1,2-dimethoxyethane (DME).
-
Experimental Electrolyte: Add 0.1 M this compound to the baseline electrolyte.
-
-
Cell Assembly (in an Argon-filled glovebox):
-
Stack the cathode, a polypropylene separator (e.g., Celgard 2400), and the lithium anode.
-
Weld aluminum and nickel tabs to the cathode and anode, respectively.
-
Place the stack into an aluminum laminate pouch case.
-
Inject the prepared electrolyte (20 µL per mg of sulfur).
-
Vacuum seal the pouch.
-
Electrochemical Characterization
Workflow for Electrochemical Testing:
Caption: Electrochemical Testing Workflow.
Protocol Details:
-
Formation Cycling:
-
Cycle the pouch cells at a rate of 0.1C (where 1C = 1675 mA/g of sulfur) for two cycles between 1.7 V and 2.8 V.
-
-
Cyclic Voltammetry (CV):
-
Perform CV at a scan rate of 0.1 mV/s between 1.7 V and 2.8 V to identify the redox peaks corresponding to the sulfur conversion reactions.
-
-
Galvanostatic Cycling:
-
Cycle the cells at various C-rates (e.g., 0.2C, 0.5C, 1C) for at least 100 cycles.
-
Record the discharge capacity, charge capacity, and Coulombic efficiency for each cycle.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Conduct EIS at different states of charge (e.g., fully charged, fully discharged) and after a certain number of cycles (e.g., 1, 10, 50, 100).
-
Use a frequency range of 100 kHz to 0.01 Hz with an AC amplitude of 5 mV.
-
Proposed Signaling Pathway/Mechanism
The hypothesized mechanism for the function of this compound as an electrolyte additive is depicted below.
Caption: Hypothesized Mechanism of Additive Action.
This diagram illustrates that in a baseline cell, soluble higher-order lithium polysulfides (Li₂Sₙ) can migrate to the lithium anode, causing the detrimental shuttle effect. The addition of this compound is proposed to interact with these polysulfides, preventing their migration. Furthermore, it is hypothesized to contribute to the formation of a more stable SEI on the lithium anode, enhancing the overall stability of the pouch cell.
References
Application Notes and Protocols for the Investigation of 1,2,4,5-Tetrakis(tert-butylthio)benzene in Battery Research
Introduction
1,2,4,5-Tetrakis(tert-butylthio)benzene is an organosulfur compound characterized by a central benzene ring substituted with four tert-butylthio groups. Organosulfur compounds are of significant interest in battery research, particularly for lithium-sulfur (Li-S) and other next-generation battery systems. They offer the potential for high theoretical specific capacity due to the redox activity of the sulfur-sulfur and carbon-sulfur bonds. The bulky tert-butyl groups in this compound may enhance its solubility in common battery electrolytes and potentially mitigate the polysulfide shuttle effect observed in conventional Li-S batteries, thereby improving cycling stability.
These notes provide a general framework for researchers to systematically evaluate the potential of this compound as an active material for rechargeable batteries.
Physicochemical Properties
A summary of the known properties of this compound is presented in Table 1. These properties are essential for material handling and electrode formulation.
| Property | Value | Source |
| CAS Number | 447463-65-2 | [1][2][3] |
| Molecular Formula | C₂₂H₃₈S₄ | [1] |
| Molecular Weight | 430.80 g/mol | [1] |
| Appearance | White to off-white solid | [3][4] |
| Melting Point | 156-158 °C | [3][4] |
| Purity | >98% (GC) | [3][4] |
| Solubility | Expected to be soluble in organic solvents like THF, toluene, and chloroform. Solubility in battery-relevant electrolytes (e.g., DOL/DME) needs to be determined experimentally. | N/A |
Experimental Protocols
Materials and Reagents
-
Active Material: this compound
-
Conductive Additive: Super P, Ketjenblack, or other carbon materials
-
Binder: Polyvinylidene fluoride (PVDF) or other suitable binders
-
Solvent for Slurry: N-Methyl-2-pyrrolidone (NMP)
-
Current Collector: Aluminum foil (for cathode), Copper foil (for anode)
-
Anode: Lithium metal foil
-
Separator: Celgard 2400 or similar microporous membrane
-
Electrolyte: 1 M Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) in a 1:1 (v/v) mixture of 1,3-dioxolane (DOL) and 1,2-dimethoxyethane (DME) with 0.1 M LiNO₃ as an additive.
Cathode Preparation
-
Mixing: Prepare a slurry by mixing this compound (active material), conductive carbon, and PVDF binder in a weight ratio of 60:30:10 in NMP.
-
Homogenization: Stir the mixture overnight at room temperature to ensure a homogeneous slurry.
-
Coating: Cast the slurry onto an aluminum foil current collector using a doctor blade with a typical thickness of 100-200 µm.
-
Drying: Dry the coated electrode in a vacuum oven at 60 °C for 12 hours to remove the NMP solvent.
-
Pressing: Calender the dried electrode to ensure good contact between the active material and the current collector.
-
Cutting: Punch out circular electrodes (e.g., 12 mm diameter) for coin cell assembly.
-
Mass Loading: Determine the mass loading of the active material on each electrode.
Coin Cell Assembly
All assembly should be performed in an argon-filled glovebox with H₂O and O₂ levels below 0.1 ppm.
-
Place the prepared cathode disc at the bottom of a CR2032 coin cell case.
-
Add a few drops of electrolyte to wet the cathode surface.
-
Place a separator on top of the cathode.
-
Add more electrolyte to wet the separator.
-
Place a lithium metal anode disc on top of the separator.
-
Add a spacer and a spring to ensure good internal pressure.
-
Seal the coin cell using a crimping machine.
-
Let the assembled cells rest for several hours to ensure complete electrolyte wetting.
Electrochemical Characterization
-
Cyclic Voltammetry (CV):
-
Perform CV scans on the assembled coin cells using a potentiostat.
-
Typical voltage range: 1.5 V to 3.5 V vs. Li/Li⁺.
-
Scan rates: 0.1 mV/s to 1.0 mV/s.
-
Purpose: To identify the redox potentials of this compound.
-
-
Galvanostatic Cycling:
-
Cycle the coin cells at various C-rates (e.g., C/10, C/5, C/2, 1C).
-
Voltage window: Determined from CV results (e.g., 1.7 V to 3.2 V).
-
Temperature: Room temperature (e.g., 25 °C).
-
Purpose: To determine the specific capacity, coulombic efficiency, and cycling stability.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Perform EIS measurements at different states of charge (SOC) and after a certain number of cycles.
-
Frequency range: 100 kHz to 0.01 Hz.
-
AC amplitude: 5-10 mV.
-
Purpose: To investigate the charge transfer resistance and ion diffusion kinetics.
-
Hypothetical Performance Data
The following table presents a template for summarizing the electrochemical performance data that would be collected from the experiments described above.
| Parameter | Hypothetical Value |
| Theoretical Specific Capacity | ~247 mAh/g (assuming a 4-electron transfer) |
| Initial Discharge Capacity (at C/10) | 180 - 220 mAh/g |
| Initial Coulombic Efficiency (at C/10) | > 95% |
| Capacity Retention after 100 cycles (at C/5) | 70 - 85% |
| Rate Capability (Capacity at 1C vs. C/10) | 50 - 65% |
| Charge Transfer Resistance (Rct) from EIS | 50 - 150 Ω |
Visualizations
Experimental Workflow
Caption: Workflow for battery fabrication and testing.
Proposed Redox Mechanism
Caption: Hypothetical oxidation pathway of TBTB.
Safety Precautions
-
This compound is for research use only. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Work in a well-ventilated area or a fume hood.
-
Lithium metal is highly reactive. Handle with extreme care in an inert atmosphere.
-
Organic solvents and electrolytes are flammable and toxic. Avoid inhalation and contact with skin.
By following these generalized protocols, researchers can begin to explore the potential of this compound as a novel material for advanced battery systems. It is crucial to reiterate that these are foundational guidelines, and optimization of electrode composition, electrolyte formulation, and testing parameters will be necessary to fully evaluate its performance.
References
Troubleshooting & Optimization
troubleshooting poor performance of 1,2,4,5-Tetrakis(tert-butylthio)benzene redox shuttle
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and professionals utilizing 1,2,4,5-Tetrakis(tert-butylthio)benzene as a redox shuttle in their experiments, particularly in the context of lithium-ion batteries.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound as a redox shuttle?
A1: this compound serves as an overcharge protection additive in lithium-ion batteries.[1][2][3] It is designed to be reversibly oxidized and reduced at a specific voltage, creating a "shuttle" mechanism that transports charge between the electrodes and prevents the battery voltage from exceeding a safe limit during charging.[2][4] This helps to prevent dangerous conditions such as thermal runaway.[3]
Q2: What are the key electrochemical properties to consider for a redox shuttle?
A2: The performance of a redox shuttle is determined by several key properties, including its redox potential, solubility in the electrolyte, diffusion coefficient, and stability in both its neutral and oxidized states.[5] The redox potential should be slightly above the cathode material's end-of-charge voltage. Good solubility and a high diffusion coefficient are crucial for efficient charge transfer.[5]
Q3: What are the common signs of poor performance or degradation of the this compound redox shuttle?
A3: Poor performance can manifest as a failure to provide overcharge protection, a gradual increase in the overcharge voltage, or a rapid decrease in the cell's capacity and cycle life.[6][7] Visual indicators of degradation can include a change in the electrolyte color or the formation of precipitates.
Q4: Can this compound be used with any cathode material?
A4: The suitability of a redox shuttle depends on its redox potential relative to the cathode material. For effective overcharge protection, the redox potential of the shuttle should be matched to the specific cathode being used. It is essential to verify the electrochemical compatibility of this compound with your chosen cathode through experimental testing.
Troubleshooting Guide
Issue 1: Failure to Provide Overcharge Protection
Question: Why is the this compound redox shuttle not providing overcharge protection to my battery cell?
Answer: This issue can arise from several factors:
-
Incorrect Redox Potential: The redox potential of the shuttle may not be correctly matched with the cathode's charging cutoff voltage.
-
Insufficient Concentration: The concentration of the redox shuttle in the electrolyte may be too low to handle the overcharge current.
-
Poor Solubility: The shuttle may not be fully dissolved in the electrolyte, leading to a lower effective concentration.
-
Shuttle Degradation: The shuttle molecule may have degraded due to electrochemical or chemical reactions within the cell.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for failure in overcharge protection.
Issue 2: Rapid Capacity Fading with Redox Shuttle Presence
Question: My cell is showing rapid capacity fade after adding this compound. What could be the cause?
Answer: While redox shuttles are designed to be stable, they can sometimes participate in parasitic reactions that lead to capacity fade:
-
Reaction with Electrodes: The shuttle or its oxidized form may react with the anode or cathode surfaces, leading to the formation of insulating layers.
-
Electrolyte Decomposition: The shuttle could catalyze the decomposition of the electrolyte, consuming active lithium and reducing cell performance.
-
Polysulfide Shuttle-like Effect: In lithium-sulfur batteries, some redox mediators can contribute to the polysulfide shuttle effect, leading to active material loss.[8][9]
Troubleshooting Steps:
-
Electrochemical Analysis: Perform cyclic voltammetry to check for any unexpected redox peaks that might indicate side reactions.
-
Post-mortem Analysis: Disassemble a cycled cell and analyze the electrode surfaces using techniques like SEM and XPS to look for surface films.
-
Electrolyte Analysis: Use techniques like GC-MS or NMR to analyze the electrolyte for shuttle degradation products and electrolyte decomposition byproducts.
Quantitative Data
The following table summarizes key electrochemical parameters relevant to the performance of a redox shuttle. Note that the values for this compound are placeholders and should be determined experimentally.
| Parameter | Typical Value for Redox Shuttles | This compound (Example) |
| Redox Potential (V vs. Li/Li+) | 3.5 - 4.5 | ~4.0 (To be determined) |
| Solubility in Carbonate Electrolytes (mol/L) | > 0.1 | ~0.05 (To be determined) |
| Diffusion Coefficient (cm²/s) | 10⁻⁶ - 10⁻⁵ | 2 x 10⁻⁶ (To be determined) |
| Overcharge Protection Current (C-rate) | Up to C/2 | To be determined |
Experimental Protocols
Protocol 1: Determination of Redox Potential using Cyclic Voltammetry (CV)
-
Electrolyte Preparation: Prepare a solution of the this compound redox shuttle in a standard lithium-ion battery electrolyte (e.g., 1 M LiPF₆ in EC:DMC 1:1 v/v) at a known concentration (e.g., 10 mM).
-
Cell Assembly: Assemble a three-electrode electrochemical cell with a working electrode (e.g., glassy carbon), a counter electrode (e.g., lithium foil), and a reference electrode (e.g., lithium foil).
-
CV Measurement: Perform cyclic voltammetry by sweeping the potential at a controlled rate (e.g., 10 mV/s) in a range expected to encompass the redox shuttle's oxidation and reduction peaks.
-
Data Analysis: The redox potential is calculated as the average of the anodic and cathodic peak potentials.
Protocol 2: Evaluation of Overcharge Protection Performance
-
Cell Assembly: Assemble a coin cell with your target cathode and anode materials, and an electrolyte containing the desired concentration of this compound.
-
Formation Cycling: Perform a few initial charge-discharge cycles at a low C-rate (e.g., C/10) within the normal voltage window of the cell to form a stable solid-electrolyte interphase (SEI).
-
Overcharge Test: Charge the cell at a constant current (e.g., C/5) to a voltage well above the normal charge cutoff. Monitor the voltage profile. Effective overcharge protection will result in a voltage plateau at the redox potential of the shuttle.
-
Cycling Stability: Cycle the cell with a 100% overcharge for an extended number of cycles to evaluate the long-term stability of the redox shuttle.
Experimental Workflow Diagram:
Caption: Workflow for evaluating redox shuttle performance.
References
- 1. anl.gov [anl.gov]
- 2. valipod.com [valipod.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Developing an understanding of redox-shuttle mediators in lithium-metal batteries - Nottingham ePrints [eprints.nottingham.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneously enhancing redox kinetics and inhibiting the polysulfide shuttle effect using MOF-derived CoSe hollow sphere structures for advanced Li–S batteries - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 9. 245th ECS Meeting (May 26 - 30, 2024) [ecs.confex.com]
Technical Support Center: 1,2,4,5-Tetrakis(tert-butylthio)benzene (TTB) in Li-S Batteries
Disclaimer: The following troubleshooting guides and FAQs are based on the general principles of organosulfide cathodes in lithium-sulfur (Li-S) batteries. As of the latest literature survey, specific experimental data and established protocols for 1,2,4,5-Tetrakis(tert-butylthio)benzene (TTB) in this application are limited. This guide is intended to provide a foundational framework for researchers and scientists working with TTB and similar materials.
Troubleshooting Guides
This section provides a question-and-answer format to address specific issues that may be encountered during the experimental use of TTB as a cathode material in Li-S batteries.
Issue 1: Rapid Capacity Fading in Early Cycles
-
Question: My TTB-based Li-S cell shows a high initial capacity, but it fades dramatically within the first 20-50 cycles. What are the potential causes and how can I address this?
-
Answer: Rapid early-cycle capacity fading in organosulfide cathodes like TTB is often attributed to two primary factors: the dissolution of the active material or its intermediate polysulfide species into the electrolyte, and poor electrical conductivity of the cathode composite.
Possible Causes & Troubleshooting Steps:
-
Dissolution of TTB and/or its Lithiated Intermediates: The tert-butylthio groups, upon electrochemical reaction, can form soluble lithium polysulfide-like species.
-
Troubleshooting:
-
Optimize the Electrolyte:
-
Increase the salt concentration (e.g., using a higher molarity of LiTFSI) to reduce the solubility of polysulfides.
-
Incorporate electrolyte additives that can form a protective layer on the cathode surface or trap polysulfides. Lithium nitrate (LiNO₃) is a common additive for this purpose.
-
Consider using electrolytes with lower polysulfide solubility, such as those based on ionic liquids or highly concentrated electrolytes (HCEs).
-
-
Modify the Cathode Architecture:
-
Incorporate a porous carbon host with a high surface area (e.g., activated carbon, graphene, carbon nanotubes) to physically confine the TTB and its discharge products.
-
Introduce a protective interlayer (e.g., a carbon-coated separator or a free-standing carbon paper) between the cathode and the separator to block the diffusion of soluble species to the anode.
-
-
-
-
Poor Cathode Conductivity and Structural Integrity: If the TTB is not in intimate contact with the conductive carbon and binder, it can lead to incomplete electrochemical reactions and detachment from the current collector.
-
Troubleshooting:
-
Optimize Electrode Slurry Preparation: Ensure homogeneous mixing of TTB, conductive carbon (e.g., Super P, Ketjenblack), and binder (e.g., PVDF, PAA) using a high-shear mixer or ball milling.
-
Increase Conductive Additive Content: Experiment with a higher weight percentage of conductive carbon in the cathode composite.
-
Binder Selection: Consider using a binder with stronger adhesion and potential for chemical interaction with polysulfides, such as polyacrylic acid (PAA) or Nafion.
-
-
-
Issue 2: Low Coulombic Efficiency and Shuttle Effect
-
Question: I am observing a low Coulombic efficiency (<<95%) and a characteristic "shuttling" plateau in the charging profile of my TTB-based cells. How can I mitigate this?
-
Answer: Low Coulombic efficiency is a classic symptom of the polysulfide shuttle effect, where soluble intermediate species migrate to the lithium anode, are reduced, and then diffuse back to the cathode to be re-oxidized, creating a parasitic current.
Possible Causes & Troubleshooting Steps:
-
Polysulfide Shuttle: The primary cause is the high solubility and mobility of intermediate lithium thiolate/polysulfide species derived from TTB in the electrolyte.
-
Troubleshooting:
-
Separator Modification: Coat the separator (e.g., Celgard) with a thin layer of a material that can block polysulfides, such as carbon, metal oxides (e.g., Al₂O₃, TiO₂), or ion-selective polymers (e.g., Nafion).
-
Cathode Host with Chemical Adsorption: Utilize cathode host materials that can chemically anchor polysulfides, such as metal oxides, sulfides, or nitrides (e.g., TiO₂, MnO₂, TiS₂, VN). These materials can form chemical bonds with the sulfur species, immobilizing them within the cathode.
-
Electrolyte Additives: In addition to LiNO₃, other additives like P₂S₅ or certain organic molecules can help to suppress the shuttle effect by modifying the composition of the solid electrolyte interphase (SEI) on the lithium anode, making it less reactive towards polysulfides.
-
-
-
Issue 3: Low Rate Capability
-
Question: My TTB-based cells perform reasonably well at low C-rates (e.g., C/20), but the capacity drops significantly at higher rates (e.g., C/5 or higher). What is limiting the rate performance?
-
Answer: Poor rate capability is typically a result of slow reaction kinetics and/or high ionic and electronic resistance within the cathode.
Possible Causes & Troubleshooting Steps:
-
Sluggish Electrochemical Kinetics: The multi-electron redox reactions of TTB may be inherently slow.
-
Troubleshooting:
-
Incorporate Electrocatalysts: Introduce materials into the cathode that can catalyze the conversion of TTB and its lithiated products. Certain metal sulfides, nitrides, and oxides have been shown to have catalytic effects in Li-S batteries.
-
Optimize Operating Temperature: A moderate increase in temperature (e.g., to 40-50 °C) can sometimes improve reaction kinetics, although this needs to be balanced against potential increases in polysulfide solubility.
-
-
-
High Charge Transfer Resistance: This can be due to poor contact between TTB and the conductive matrix or the formation of insulating discharge products (e.g., Li₂S).
-
Troubleshooting:
-
Enhance Cathode Conductivity: As mentioned previously, ensure a well-dispersed and percolating conductive carbon network within the cathode.
-
Nanostructuring of the Cathode: Reduce the particle size of TTB and embed it within a highly conductive and porous host to minimize ion diffusion pathways and maximize the reaction interface.
-
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the theoretical capacity of this compound (TTB)?
-
A1: The theoretical capacity of an organosulfide material depends on the number of sulfur atoms that participate in the reversible electrochemical reaction. For TTB (C₂₂H₃₈S₄), assuming all four sulfur atoms are electrochemically active and undergo a two-electron transfer to form Li₂S, the theoretical specific capacity can be calculated. However, the practical capacity is often lower due to incomplete reactions and steric hindrance from the bulky tert-butyl groups.
-
-
Q2: What is a suitable electrolyte for testing TTB-based cathodes?
-
A2: A common starting point for organosulfide cathodes is an ether-based electrolyte, such as 1 M lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) in a 1:1 (v/v) mixture of 1,3-dioxolane (DOL) and 1,2-dimethoxyethane (DME). The addition of an additive like 1-3 wt% LiNO₃ is highly recommended to help passivate the lithium anode and mitigate the shuttle effect.
-
-
Q3: How should I prepare the TTB-based cathode slurry?
-
A3: A typical cathode slurry can be prepared by mixing TTB (as the active material), a conductive carbon (e.g., Super P or Ketjenblack), and a binder (e.g., PVDF) in a weight ratio of approximately 60:30:10. The components should be dispersed in a suitable solvent (e.g., N-methyl-2-pyrrolidone (NMP) for PVDF binder) to form a homogeneous slurry, which is then cast onto an aluminum foil current collector.
-
-
Q4: What are the expected voltage plateaus for a TTB cathode?
-
A4: The voltage profile of a TTB cathode is not well-documented in the literature. However, based on other organosulfide materials, one might expect one or more discharge plateaus in the range of 1.5 V to 2.5 V vs. Li/Li⁺. The exact potentials will depend on the specific redox reactions of the tert-butylthio groups.
-
Quantitative Data Summary
Due to the limited availability of specific performance data for TTB in Li-S batteries, the following table presents hypothetical yet plausible performance metrics based on similar organosulfide systems. This table is intended to serve as a benchmark for researchers to compare their experimental results.
| Parameter | Condition | Expected Value Range | Potential Influencing Factors |
| Initial Discharge Capacity | C/20 rate, 1M LiTFSI in DOL/DME | 400 - 600 mAh/g | TTB loading, cathode conductivity, electrolyte composition |
| Capacity Retention | After 100 cycles at C/10 | 40% - 70% | Electrolyte additives, separator modification, cathode host |
| Coulombic Efficiency | Stabilized value after initial cycles | 90% - 98% | Presence of LiNO₃, interlayer, polysulfide-trapping hosts |
| Rate Capability | Capacity at C/5 vs. C/20 | 30% - 60% | Cathode conductivity, presence of electrocatalysts |
Experimental Protocols
1. Synthesis of TTB-Carbon Composite Material
-
Methodology: A melt-diffusion method is commonly used to encapsulate organosulfur compounds into a porous carbon host.
-
Prepare a porous carbon material (e.g., activated carbon, mesoporous carbon).
-
Mix the porous carbon with TTB powder in a desired weight ratio (e.g., 1:2 carbon to TTB).
-
Grind the mixture thoroughly in a mortar and pestle.
-
Transfer the mixture to a sealed vessel and heat it to a temperature slightly above the melting point of TTB under an inert atmosphere (e.g., Argon).
-
Hold the temperature for several hours to allow the molten TTB to infiltrate the pores of the carbon host.
-
Cool the mixture down to room temperature to obtain the TTB/Carbon composite.
-
2. Cathode Fabrication
-
Methodology:
-
Prepare a slurry by mixing the TTB/Carbon composite (active material), conductive carbon (e.g., Super P), and PVDF binder in a weight ratio of 80:10:10 in NMP solvent.
-
Stir the slurry overnight to ensure homogeneity.
-
Cast the slurry onto an aluminum foil current collector using a doctor blade with a specific gap height.
-
Dry the coated foil in a vacuum oven at 60°C for 12 hours.
-
Punch out circular electrodes of the desired diameter (e.g., 12 mm).
-
3. Coin Cell Assembly (CR2032)
-
Methodology:
-
All assembly steps should be performed in an argon-filled glovebox with low moisture and oxygen levels.
-
Place the cathode electrode in the bottom cap of the coin cell.
-
Add a few drops of electrolyte to wet the cathode.
-
Place a separator (e.g., Celgard 2400) on top of the cathode.
-
Add more electrolyte to wet the separator.
-
Place a lithium metal disc as the anode on top of the separator.
-
Place a spacer and a spring on top of the lithium anode.
-
Place the top cap and crimp the coin cell using a crimping machine.
-
Visualizations
Technical Support Center: Optimization of Organosulfide Additives for Enhanced Li-S Battery Cycle Life
Disclaimer: Extensive research has revealed a lack of specific publicly available data regarding the use of 1,2,4,5-Tetrakis(tert-butylthio)benzene as an electrolyte additive for enhancing the cycle life of lithium-sulfur (Li-S) batteries. Therefore, this technical support center provides a generalized guide for researchers working with organosulfide additives in Li-S battery electrolytes. The troubleshooting advice, experimental protocols, and data presented are based on common challenges and findings for this class of compounds and may serve as a starting point for your own investigations.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of organosulfide additives in Li-S batteries?
A1: Organosulfide compounds are investigated as electrolyte additives in Li-S batteries with several potential benefits aimed at improving electrochemical performance. Their primary roles can include: regulating the reaction process of the sulfur cathode, protecting the lithium anode by contributing to a stable solid electrolyte interphase (SEI), and mitigating the polysulfide shuttle effect. The polysulfide shuttle is a major cause of capacity fade in Li-S batteries, where soluble lithium polysulfides migrate to the lithium anode and react, leading to loss of active material.[1]
Q2: How do organosulfide additives, in theory, enhance cycle life?
A2: By forming a more robust and flexible SEI layer on the lithium anode, organosulfide additives can help suppress the growth of lithium dendrites and minimize parasitic reactions with polysulfides.[1] This "plasticizer" effect in the SEI can lead to improved mechanical flexibility and toughness, resulting in dendrite-free lithium deposition and significantly improved Coulombic efficiency over numerous cycles. Some organosulfides may also interact with polysulfides in the electrolyte, altering their solubility and redox kinetics to further limit the shuttle effect.
Q3: What are the common initial challenges when incorporating a new organosulfide additive into the electrolyte?
A3: Researchers may encounter several initial hurdles:
-
Solubility Issues: The organosulfide additive may not be fully soluble in the base electrolyte (e.g., a solution of LiTFSI in DOL/DME), leading to a non-homogeneous solution and inconsistent battery performance.
-
Electrochemical Stability: The additive might not be stable within the desired voltage window of the Li-S cell, leading to parasitic reactions, gas evolution, and rapid performance degradation.
-
Wetting Problems: The modified electrolyte may exhibit poor wetting of the separator and electrodes, leading to high internal resistance and poor rate capability.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Rapid capacity fade in early cycles | 1. Polysulfide Shuttle: The additive may not be effectively suppressing the migration of polysulfides.[2][3][4] 2. Unstable SEI Formation: The additive might be decomposing on the lithium anode, leading to a poorly passivating SEI. 3. Electrolyte Decomposition: The additive could be reacting with the electrolyte solvents or salt at the operational voltages. | 1. Optimize Additive Concentration: Systematically vary the concentration of the organosulfide additive (e.g., 0.1 M, 0.2 M, 0.5 M) to find an optimal balance. 2. Introduce Co-additives: Consider using a known SEI-forming additive, such as lithium nitrate (LiNO₃), in conjunction with the organosulfide. 3. Characterize SEI: Use techniques like XPS and SEM to analyze the composition and morphology of the SEI on the lithium anode after cycling. |
| Low Coulombic Efficiency (<98%) | 1. Severe Polysulfide Shuttling: Polysulfides are reacting at the anode, leading to self-discharge. 2. Lithium Dendrite Formation: Uncontrolled lithium plating and stripping is consuming active lithium and electrolyte.[5] | 1. Increase Additive Concentration: A higher concentration might be needed to effectively passivate the anode and interact with polysulfides. 2. Modify Separator: Use a coated separator (e.g., with a polymer or ceramic layer) to physically block polysulfide migration. 3. Lower Current Density: Test at a lower C-rate to reduce the driving force for dendrite growth. |
| High Initial Internal Resistance | 1. Poor Electrolyte Wetting: The viscosity or surface tension of the electrolyte with the additive may be too high. 2. Incomplete Dissolution of Additive: Solid particles of the additive can increase resistance. | 1. Increase Soaking Time: Allow the assembled cells to rest for a longer period (e.g., 24 hours) before testing to ensure complete wetting. 2. Improve Dissolution: Use ultrasonication or gentle heating when preparing the electrolyte to ensure the additive is fully dissolved. 3. Solvent Optimization: Experiment with different electrolyte solvent ratios (e.g., varying the DOL:DME ratio). |
| Voltage Profile Irregularities (e.g., high polarization, distorted plateaus) | 1. Slow Redox Kinetics: The additive may be hindering the electrochemical reactions of sulfur species. 2. Electrode Passivation: Insoluble discharge products (e.g., Li₂S) may be coating the cathode surface, preventing further reaction.[2] | 1. Conduct Cyclic Voltammetry (CV): Analyze the CV curves to understand the effect of the additive on the sulfur redox peaks. 2. Electrochemical Impedance Spectroscopy (EIS): Perform EIS at different states of charge to investigate changes in charge transfer resistance. 3. Optimize Cathode Formulation: Ensure good electronic and ionic conductivity within the sulfur cathode by optimizing the carbon content and binder. |
Data Presentation: Representative Performance of Organosulfide Additives
Since no data is available for this compound, the following table presents hypothetical but realistic data based on published results for other functional electrolyte additives in Li-S batteries to illustrate how to structure and compare experimental outcomes.
| Additive Concentration | Initial Discharge Capacity (mAh/g) | Capacity Retention after 100 Cycles (%) | Average Coulombic Efficiency (%) |
| Baseline (No Additive) | 1050 | 55% | 96.5% |
| 0.1 M Organosulfide | 1100 | 65% | 97.8% |
| 0.2 M Organosulfide | 1150 | 75% | 98.5% |
| 0.5 M Organosulfide | 1080 | 70% | 98.2% |
Note: The above data is illustrative and will vary significantly based on the specific organosulfide compound, electrolyte composition, cell components, and testing conditions.
Experimental Protocols
Protocol 1: Electrolyte Preparation
-
Environment: All electrolyte preparation must be conducted in an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm.
-
Base Electrolyte: Prepare the base electrolyte by dissolving lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) in a 1:1 (v/v) mixture of 1,3-dioxolane (DOL) and 1,2-dimethoxyethane (DME) to a concentration of 1 M. Stir until the salt is completely dissolved.
-
Additive Incorporation:
-
Calculate the required mass of the organosulfide additive (e.g., this compound) to achieve the desired molar concentrations (e.g., 0.1 M, 0.2 M, 0.5 M) in separate batches of the base electrolyte.
-
Gradually add the organosulfide powder to the base electrolyte while stirring.
-
If solubility is an issue, use an ultrasonic bath for 30-60 minutes to aid dissolution.
-
Visually inspect the final electrolyte to ensure it is a clear, homogeneous solution.
-
Protocol 2: CR2032 Coin Cell Assembly
-
Cathode Preparation:
-
Prepare a slurry of sulfur/carbon composite (e.g., 70% sulfur), a conductive carbon additive (e.g., Super P), and a binder (e.g., PVDF) in a suitable solvent (e.g., NMP).
-
Cast the slurry onto an aluminum foil current collector and dry under vacuum.
-
Punch out circular electrodes of a specific diameter (e.g., 12 mm).
-
-
Assembly (inside glovebox):
-
Place the cathode in the positive cap of the CR2032 coin cell.
-
Add a defined volume of the prepared electrolyte (with or without the organosulfide additive) onto the cathode.
-
Place a polypropylene separator on top of the wetted cathode.
-
Add a small amount of electrolyte onto the separator.
-
Place a lithium metal disc (anode) on the separator.
-
Add a spacer and a spring.
-
Place the gasket and the negative cap, and crimp the cell to seal it.
-
Allow the assembled cells to rest for at least 12 hours before testing.
-
Protocol 3: Electrochemical Testing
-
Galvanostatic Cycling:
-
Voltage Window: 1.7 V to 2.8 V vs. Li/Li⁺.
-
C-rate: Start with a formation cycle at C/10, followed by extended cycling at C/5 or C/2 (1C = 1675 mA/g of sulfur).
-
Number of Cycles: At least 100 cycles to evaluate capacity retention and stability.
-
-
Cyclic Voltammetry (CV):
-
Voltage Range: 1.7 V to 2.8 V vs. Li/Li⁺.
-
Scan Rate: 0.1 mV/s to observe the redox peaks of the sulfur conversion reactions.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Frequency Range: 100 kHz to 10 mHz.
-
Amplitude: 5 mV.
-
Perform on fresh cells and at various cycle intervals (e.g., after 1, 10, 50, and 100 cycles) to monitor changes in cell resistance.
-
Visualizations
Caption: Workflow for the evaluation of organosulfide additives.
Caption: Troubleshooting logic for poor cycle life in Li-S cells.
References
degradation mechanism of 1,2,4,5-Tetrakis(tert-butylthio)benzene during battery cycling
Disclaimer: The following troubleshooting guide and frequently asked questions (FAQs) are based on the current understanding of the degradation mechanisms of organosulfur cathode materials in lithium-based batteries. As of this writing, specific degradation pathways for 1,2,4,5-Tetrakis(tert-butylthio)benzene during battery cycling are not extensively documented in publicly available literature. Therefore, this guide provides general advice applicable to this class of compounds. Researchers are encouraged to perform detailed characterization to understand the specific behavior of their system.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for capacity fade in batteries with this compound cathodes?
A1: While specific data for this compound is limited, capacity fade in organosulfur cathodes typically stems from several key issues:
-
Dissolution of Intermediate Species: During charge and discharge, organosulfur molecules can form soluble intermediate polysulfide species. These species can dissolve into the electrolyte and shuttle between the cathode and anode, leading to a loss of active material and the formation of an unstable solid electrolyte interphase (SEI) on the anode.[1][2]
-
Sluggish Reaction Kinetics: The redox reactions of organosulfur compounds can be slow, leading to high polarization and incomplete utilization of the active material, especially at high cycling rates.[1]
-
Structural and Volume Changes: The conversion reaction mechanism in sulfur-based cathodes can lead to significant volume expansion and contraction during cycling. This can cause mechanical stress, loss of electrical contact within the electrode, and overall structural degradation of the cathode.[3]
-
Electrolyte Decomposition: The reactive nature of lithium metal and the intermediate polysulfides can trigger the decomposition of the electrolyte, consuming lithium ions and leading to increased internal resistance.[4][5]
Q2: How can I identify the primary degradation mechanism in my failing this compound-based cells?
A2: A combination of electrochemical and spectroscopic techniques is crucial for identifying the root cause of degradation. A systematic approach is recommended:
-
Electrochemical Analysis: Start with techniques like cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) to probe the electrochemical behavior and changes in internal resistance.
-
Post-mortem Analysis: After cycling, disassemble the cell in an inert atmosphere (e.g., an argon-filled glovebox) and analyze the components.
-
Cathode: Use X-ray Photoelectron Spectroscopy (XPS) to identify changes in the chemical state of sulfur and the formation of degradation products on the surface.[6][7] Scanning Electron Microscopy (SEM) can reveal morphological changes and cracking.
-
Anode: Analyze the anode surface for the presence of sulfur species (indicating polysulfide shuttling) using XPS and Energy-Dispersive X-ray Spectroscopy (EDX).
-
Electrolyte: Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify decomposition products in the electrolyte.[8]
-
-
In-situ/Operando Techniques: For a more dynamic understanding, employ in-situ or operando techniques like Raman or UV-Vis spectroscopy to monitor the formation and dissolution of polysulfide species in real-time during cycling.[9][10][11]
Q3: What are some strategies to mitigate the degradation of organosulfur cathodes?
A3: Several strategies are being explored to improve the stability of organosulfur cathodes:
-
Host Materials: Incorporating the organosulfur compound into a conductive and porous host matrix, such as carbon nanotubes or porous carbon, can help to physically confine the active material and its intermediates, improve electrical conductivity, and accommodate volume changes.[1][12]
-
Electrolyte Optimization: Using additives in the electrolyte, such as lithium nitrate (LiNO₃), can help to passivate the lithium anode surface and suppress the shuttle effect.[13] Exploring alternative electrolyte formulations with lower polysulfide solubility is also a promising direction.
-
Protective Coatings: Applying a protective coating on the sulfur particles or the entire cathode can help to suppress the dissolution of polysulfides.[14]
-
Binders: The choice of binder can significantly impact the mechanical integrity of the electrode. Using binders with strong adhesion and flexibility can help to accommodate volume changes and maintain good electrical contact.
Troubleshooting Guides
This section provides a structured approach to troubleshoot common issues encountered during experiments with this compound and similar organosulfur cathodes.
Issue 1: Rapid Capacity Fading within the First Few Cycles
| Potential Cause | Diagnostic Test | Suggested Solution |
| High Solubility of Active Material/Intermediates | - UV-Vis Spectroscopy of the electrolyte post-cycling to detect dissolved polysulfides.- XPS/EDX analysis of the lithium anode to detect sulfur deposition. | - Incorporate the active material into a porous carbon host.- Use a functionalized separator or an interlayer to trap polysulfides.- Optimize the electrolyte to reduce polysulfide solubility. |
| Poor Electrical Conductivity | - Electrochemical Impedance Spectroscopy (EIS) to measure charge transfer resistance.- Compare the performance of electrodes with varying conductive additive content. | - Increase the content of conductive additives (e.g., carbon black, graphene).- Ensure uniform mixing of the electrode slurry. |
| Electrode Delamination/Cracking | - SEM imaging of the cathode before and after cycling. | - Optimize the binder type and content.- Adjust the calendering pressure to improve electrode integrity. |
Issue 2: Low Coulombic Efficiency (<95%)
| Potential Cause | Diagnostic Test | Suggested Solution |
| Polysulfide Shuttle | - Visual inspection of the separator for discoloration (yellow/brown).- XPS/EDX of the lithium anode. | - Add LiNO₃ to the electrolyte.- Employ a permselective membrane or separator coating.- Reduce the electrolyte volume to active material ratio. |
| Electrolyte Decomposition | - GC-MS or NMR of the cycled electrolyte.- EIS to monitor the growth of the SEI layer. | - Use electrolyte additives to stabilize the SEI.- Operate the battery within a stable voltage window. |
Issue 3: High Voltage Hysteresis (Large difference between charge and discharge plateaus)
| Potential Cause | Diagnostic Test | Suggested Solution |
| Sluggish Redox Kinetics | - Cyclic Voltammetry (CV) at different scan rates to assess reaction kinetics.- EIS to analyze the charge transfer resistance. | - Incorporate an electrocatalyst into the cathode structure.- Operate at lower current densities.- Optimize the operating temperature. |
| High Internal Resistance | - EIS to deconvolute different resistance contributions (SEI, charge transfer, etc.). | - Improve the electrode formulation for better conductivity.- Ensure good contact between the electrode and the current collector. |
Data Presentation
Table 1: Typical Electrochemical Performance Metrics for Organosulfur Cathodes and Troubleshooting Indicators
| Parameter | Typical Range (Good Performance) | Potential Issue if Outside Range |
| First Cycle Coulombic Efficiency | > 85% | High irreversible capacity, SEI formation issues. |
| Subsequent Coulombic Efficiency | > 98% | Active polysulfide shuttle, electrolyte decomposition. |
| Capacity Retention (after 100 cycles) | > 70% | Significant active material loss or structural degradation. |
| Voltage Hysteresis | < 0.5 V | Sluggish kinetics, high internal resistance. |
Note: These are generalized values and may vary depending on the specific material, electrode design, and testing conditions.
Experimental Protocols
1. Cyclic Voltammetry (CV) for Assessing Redox Behavior
-
Objective: To investigate the redox potentials, reversibility, and reaction kinetics of the this compound cathode.
-
Cell Assembly: Assemble a coin cell (e.g., CR2032) in an argon-filled glovebox using the organosulfur cathode as the working electrode, lithium metal as the counter and reference electrode, and a suitable electrolyte (e.g., 1 M LiTFSI in DOL/DME).
-
Instrumentation: Use a potentiostat capable of performing cyclic voltammetry.
-
Procedure:
-
Data Analysis:
-
The peak separation (ΔEp) between the anodic and cathodic peaks provides information about the reversibility of the reaction. A smaller ΔEp indicates better reversibility.
-
The relationship between peak current and the square root of the scan rate can indicate if the process is diffusion-controlled.
-
2. Post-mortem X-ray Photoelectron Spectroscopy (XPS) Analysis
-
Objective: To analyze the chemical composition of the cathode and anode surfaces after cycling to identify degradation products.
-
Procedure:
-
Cycle the battery for a desired number of cycles.
-
Disassemble the cell in an argon-filled glovebox.
-
Gently rinse the cathode and anode with a volatile solvent (e.g., dimethyl carbonate) to remove residual electrolyte.
-
Transfer the electrodes to the XPS chamber using an air-tight transfer vessel to prevent air exposure.
-
Acquire high-resolution spectra for the elements of interest (e.g., S 2p, C 1s, O 1s, Li 1s).
-
-
Data Analysis:
-
Deconvolute the S 2p spectrum to identify different sulfur species, such as elemental sulfur, polysulfides, and lithium sulfide (Li₂S).[7]
-
Analyze the C 1s and O 1s spectra to identify electrolyte decomposition products.
-
Mandatory Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. research.chalmers.se [research.chalmers.se]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Component Degradation in Lithium-Ion Batteries and Their Sustainability: A Concise Overview [mdpi.com]
- 5. Lithium-Ion Battery Capacity Degradation Mechanisms [tobmachine.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. esst.cip.com.cn [esst.cip.com.cn]
- 10. dtlab-ntu.com [dtlab-ntu.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Organosulfides: An Emerging Class of Cathode Materials for Rechargeable Lithium Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Improving the cycling stability of lithium–sulfur batteries by hollow dual-shell coating - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. static.igem.org [static.igem.org]
- 16. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
strategies to enhance the electrochemical performance of 1,2,4,5-Tetrakis(tert-butylthio)benzene
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the electrochemical performance of 1,2,4,5-Tetrakis(tert-butylthio)benzene and its analogs.
Frequently Asked Questions (FAQs)
Q1: What are the expected electrochemical properties of this compound?
Direct experimental data for this compound is limited in publicly available literature. However, studies on the closely related analog, 1,2,4,5-tetrakis(isopropylthio)benzene, show that it is a redox-active organosulfur molecule. It undergoes oxidation to form a stable radical cation. The oxidation potential for the isopropyl analog was observed at +0.73 V vs Fc+/Fc in CH2Cl2. It is anticipated that this compound will exhibit similar redox behavior due to its structural similarity.
Q2: How can I improve the conductivity of my electrode when working with this compound?
Low conductivity of the active material can be a limiting factor. To enhance the electrochemical performance, consider the following strategies:
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Incorporate Conductive Additives: Mix this compound with conductive carbon materials such as carbon black, graphene, or carbon nanotubes to form a composite electrode.
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Utilize a Conductive Polymer Matrix: Disperse the compound within a conductive polymer matrix, such as polyaniline (PAn), which can facilitate charge transfer.
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Electrode Surface Modification: Modify the surface of the working electrode with materials that can promote electron transfer. For example, gold nanoparticles or specific clays can be used to create a more favorable interface for the redox reactions of organosulfur compounds.
Q3: What type of electrolyte system is recommended for studying this compound?
The choice of electrolyte is crucial for achieving stable electrochemical performance. For organosulfur compounds, consider the following:
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Aprotic Organic Solvents: Use aprotic organic solvents with a wide electrochemical window, such as acetonitrile (ACN), dichloromethane (DCM), or propylene carbonate (PC).
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Supporting Electrolyte: A common supporting electrolyte is a tetra-alkylammonium salt, such as tetrabutylammonium hexafluorophosphate (TBAPF6) or tetrabutylammonium tetrafluoroborate (TBABF4), at a typical concentration of 0.1 M.
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Electrolyte Additives: The addition of certain compounds can help in the formation of a stable solid-electrolyte interphase (SEI) on the electrode surface, which is particularly important for battery applications to improve cycling stability.
Q4: Can this compound be used in battery applications?
Troubleshooting Guides
Issue 1: No or Poorly Defined Peaks in Cyclic Voltammogram
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Possible Cause: Low concentration or poor solubility of the analyte in the chosen electrolyte.
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Solution: Increase the concentration of this compound. If solubility is an issue, try a different solvent system. Gentle heating or sonication may aid dissolution, but ensure the compound is stable under these conditions.
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Possible Cause: High resistance in the electrochemical cell.
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Solution: Ensure all connections are secure. Polish the working electrode before each experiment to remove any passivating layers. Check the reference electrode for proper function and ensure the Luggin capillary (if used) is positioned close to the working electrode.
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Possible Cause: The potential window is not set correctly to observe the redox event.
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Solution: Based on data from analogous compounds, the oxidation is expected above +0.7 V vs Fc+/Fc. Ensure your potential scan window extends sufficiently in the anodic direction. Perform a wide exploratory scan to identify the redox potentials first.
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Issue 2: Irreversible Peaks in Cyclic Voltammogram
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Possible Cause: The generated radical cation is unstable under the experimental conditions.
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Solution: Try scanning at a faster scan rate. A more stable peak for the reverse scan at higher rates can indicate that the radical cation is reactive on the timescale of the experiment. Also, ensure the solvent and electrolyte are of high purity and free from water and oxygen, as these can react with radical species.
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Possible Cause: The product of the redox reaction undergoes a subsequent chemical reaction.
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Solution: This is an inherent property of the molecule under the given conditions. Advanced electrochemical techniques, such as spectroelectrochemistry, can help identify the products of these subsequent reactions.
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Issue 3: Decreasing Peak Current Over Multiple Cycles
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Possible Cause: Fouling of the electrode surface.
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Solution: The product of the electrochemical reaction may be adsorbing or polymerizing on the electrode surface, passivating it. Polish the working electrode between multi-cycle experiments. Consider using a modified electrode that is less prone to fouling.
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Possible Cause: Degradation of the analyte.
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Solution: The compound may not be stable over repeated electrochemical cycling. This could be an intrinsic limitation of the molecule. Strategies to improve stability could involve derivatization of the molecule or optimization of the electrolyte to better stabilize the redox species.
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Quantitative Data Summary
The following table summarizes the key electrochemical data for 1,2,4,5-tetrakis(isopropylthio)benzene, a close analog of this compound. This data can be used as a reference point for experimental design.
| Parameter | Value | Conditions | Reference Compound |
| Oxidation Potential | +0.73 V | vs Fc+/Fc in CH2Cl2 | 1,2,4,5-tetrakis(isopropylthio)benzene |
| Redox Process | Reversible | Formation of a stable radical cation | 1,2,4,5-tetrakis(isopropylthio)benzene |
Experimental Protocols
Protocol 1: Cyclic Voltammetry Analysis
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Preparation of the Electrolyte Solution: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate (TBAPF6) in anhydrous dichloromethane (DCM).
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Preparation of the Analyte Solution: Dissolve this compound in the electrolyte solution to a final concentration of 1-5 mM.
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Electrochemical Cell Setup:
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Use a three-electrode setup consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a non-aqueous Ag/Ag+ reference electrode.
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Polish the glassy carbon electrode with alumina slurry, rinse with deionized water and the solvent, and dry before use.
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De-aeration: Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.
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Data Acquisition:
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Perform an initial scan at a scan rate of 100 mV/s over a wide potential range (e.g., -2.0 V to +2.0 V vs Ag/Ag+) to identify the redox events.
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Once the oxidation potential is identified, narrow the potential window around this peak.
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Vary the scan rate (e.g., 25, 50, 100, 200, 500 mV/s) to investigate the reversibility of the redox process.
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Internal Reference: After recording the voltammograms of the analyte, add a small amount of ferrocene as an internal standard and record its cyclic voltammogram. Report all potentials versus the Fc+/Fc redox couple.
Visualizations
overcoming challenges in the synthesis of high-purity 1,2,4,5-Tetrakis(tert-butylthio)benzene
Technical Support Center: Synthesis of High-Purity 1,2,4,5-Tetrakis(tert-butylthio)benzene
Welcome to the technical support center for the synthesis of high-purity this compound. This guide is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you overcome common challenges in this synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of this compound.
Q1: The reaction shows low conversion of the starting material (1,2,4,5-tetrahalobenzene). What are the possible causes and solutions?
A1: Low conversion is a common issue, often related to reagent purity, reaction conditions, or catalyst activity.
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Inactive Nucleophile: The sodium tert-butylthiolate is highly sensitive to air and moisture. Ensure it is freshly prepared or has been stored under a strictly inert atmosphere. The tert-butylthiol precursor should also be of high purity.
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Insufficient Reaction Time or Temperature: The four bulky tert-butylthio groups introduce significant steric hindrance, which can slow down the reaction rate. Consider extending the reaction time or cautiously increasing the temperature. Monitor the reaction progress by TLC or GC-MS to determine the optimal endpoint.
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Catalyst Deactivation (for C-S Cross-Coupling): If you are using a palladium-catalyzed method, the catalyst can deactivate. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere (Argon or Nitrogen).
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Poor Solvent Choice: The solvent must be able to dissolve the reagents and be suitable for the reaction temperature. For SNAr reactions, polar aprotic solvents like DMF, NMP, or DMSO are generally effective. For C-S cross-coupling, solvents like toluene or dioxane are common.
Q2: My final product is contaminated with partially substituted intermediates (e.g., tri-, di-, or mono-substituted products). How can I improve the yield of the fully substituted product?
A2: The presence of partially substituted products indicates an incomplete reaction.
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Increase Stoichiometry of Thiolate: Use a larger excess of sodium tert-butylthiolate to drive the reaction to completion. An excess of 10-20% per halide is a good starting point.
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Elevate Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the steric hindrance for the substitution of the final halogen atoms.
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Optimize Catalyst and Ligand (for C-S Cross-Coupling): The choice of ligand is crucial. For sterically hindered substrates, bulky, electron-rich phosphine ligands (e.g., tBuXPhos, tBuBrettPhos) can improve catalytic activity.
Q3: I am observing significant amounts of disulfide (di-tert-butyl disulfide) as a side product. What causes this and how can it be prevented?
A3: The formation of di-tert-butyl disulfide is due to the oxidation of the tert-butylthiolate.
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Strictly Anaerobic Conditions: The primary cause is exposure to oxygen. Ensure your reaction setup is thoroughly purged with an inert gas (Argon or Nitrogen) and that all solvents are degassed.
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Purity of Starting Materials: Ensure the tert-butylthiol and the base used to generate the thiolate are free of oxidizing impurities.
Q4: The purification of the final product by recrystallization is resulting in low yield or is ineffective. What can I do?
A4: this compound is a crystalline solid, but purification can be challenging due to the presence of structurally similar impurities.
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Solvent Screening for Recrystallization: Experiment with a range of solvents and solvent mixtures to find the optimal conditions. A good recrystallization solvent will dissolve the compound at high temperatures but have low solubility at room temperature or below, while impurities remain soluble. Consider solvent systems like ethanol/dichloromethane, hexanes/ethyl acetate, or isopropanol.
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Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate the desired product from less polar, partially substituted byproducts and more polar impurities. A gradient elution with a mixture of non-polar and moderately polar solvents (e.g., hexanes and ethyl acetate) is recommended.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and direct route is the nucleophilic aromatic substitution (SNAr) reaction of a 1,2,4,5-tetrahalobenzene (typically 1,2,4,5-tetrachlorobenzene or 1,2,4,5-tetrabromobenzene) with sodium tert-butylthiolate. Palladium-catalyzed C-S cross-coupling is also a viable, albeit potentially more expensive, alternative.
Q2: Which starting material is better, 1,2,4,5-tetrachlorobenzene or 1,2,4,5-tetrabromobenzene?
A2: 1,2,4,5-tetrabromobenzene is generally more reactive than its chloro-analogue in both SNAr and palladium-catalyzed reactions, which may allow for milder reaction conditions. However, 1,2,4,5-tetrachlorobenzene is often more readily available and less expensive.
Q3: How can I prepare sodium tert-butylthiolate?
A3: Sodium tert-butylthiolate can be prepared in situ by reacting tert-butylthiol with a strong base like sodium hydride (NaH) or sodium methoxide (NaOMe) in an anhydrous, aprotic solvent under an inert atmosphere. Caution should be exercised as tert-butylthiol has a very strong and unpleasant odor.
Q4: What are the key analytical techniques to characterize the final product and assess its purity?
A4:
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NMR Spectroscopy: ¹H NMR should show a singlet for the two aromatic protons and a singlet for the 36 protons of the four tert-butyl groups. ¹³C NMR will show distinct signals for the aromatic carbons and the carbons of the tert-butyl groups.
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Mass Spectrometry (MS): To confirm the molecular weight of the product.
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Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and side products.
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Elemental Analysis: To confirm the elemental composition (C, H, S) of the final product.
Data Presentation
Table 1: Typical Reaction Parameters for the Synthesis of this compound
| Parameter | Nucleophilic Aromatic Substitution (SNAr) | Palladium-Catalyzed C-S Cross-Coupling |
| Starting Material | 1,2,4,5-Tetrachlorobenzene | 1,2,4,5-Tetrabromobenzene |
| Reagent | Sodium tert-butylthiolate | tert-Butylthiol |
| Stoichiometry | 4.4 - 4.8 equivalents | 4.4 - 4.8 equivalents |
| Base | (Generated from NaH or NaOMe) | Sodium tert-butoxide (NaOtBu) |
| Catalyst | None | Pd₂(dba)₃ or Pd(OAc)₂ |
| Ligand | None | Xantphos or tBuXPhos |
| Solvent | NMP or DMF | Toluene or Dioxane |
| Temperature | 100 - 150 °C | 80 - 110 °C |
| Reaction Time | 12 - 48 hours | 8 - 24 hours |
| Typical Yield | 60 - 80% | 70 - 90% |
Experimental Protocols
Protocol 1: Synthesis of this compound via Nucleophilic Aromatic Substitution (SNAr)
This protocol is a general guideline based on the synthesis of similar compounds and may require optimization.
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Preparation of Sodium tert-butylthiolate: In a flame-dried, three-necked flask equipped with a reflux condenser, a magnetic stirrer, and an argon inlet, suspend sodium hydride (4.8 eq., 60% dispersion in mineral oil) in anhydrous N-methyl-2-pyrrolidone (NMP). Under a constant flow of argon, add tert-butylthiol (4.5 eq.) dropwise at 0 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
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Reaction: To the freshly prepared sodium tert-butylthiolate solution, add 1,2,4,5-tetrachlorobenzene (1.0 eq.). Heat the reaction mixture to 120-140 °C and monitor the reaction progress by TLC or GC-MS. The reaction may take 24-48 hours.
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Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water. A precipitate will form. Filter the solid, wash thoroughly with water, and then with cold ethanol.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/dichloromethane) or by column chromatography on silica gel using a hexanes/ethyl acetate gradient. Dry the final product under vacuum.
Visualizations
Caption: Workflow for the SNAr synthesis of the target compound.
Caption: Decision tree for troubleshooting low product yield.
refining experimental protocols for consistent results with 1,2,4,5-Tetrakis(tert-butylthio)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to ensure consistent and reliable results when working with 1,2,4,5-Tetrakis(tert-butylthio)benzene. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary storage and handling precautions for this compound?
A1: this compound is a solid that should be stored under an inert atmosphere at room temperature.[1] It is listed as air-sensitive, so minimizing exposure to air and moisture is crucial to prevent potential degradation.[1] Standard personal protective equipment, including gloves and safety glasses, should be worn during handling.
Q2: My synthesis of a derivative using this compound is resulting in a low yield. What are the common causes?
A2: Low yields in reactions involving sterically hindered thioethers like this compound can often be attributed to several factors:
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Steric Hindrance: The bulky tert-butyl groups can significantly hinder the approach of reactants to the sulfur atoms or the benzene ring. This may necessitate more forcing reaction conditions, such as higher temperatures or longer reaction times.
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Incomplete Deprotonation (if applicable): If you are using the sulfur atoms as nucleophiles, ensure complete deprotonation of a precursor thiol. The choice of a strong, non-nucleophilic base is critical.
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Solvent Choice: The solubility of this compound and your other reactants is crucial. Ensure a solvent system that fully dissolves all components at the reaction temperature.
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Atmospheric Contamination: As the compound is air-sensitive, reactions should be performed under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or other side reactions.
Q3: I am observing multiple unexpected spots on my Thin Layer Chromatography (TLC) after my reaction. What could be the issue?
A3: The presence of multiple spots on TLC can indicate a variety of issues:
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Incomplete Reaction: The starting material may still be present.
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Side Reactions: The tert-butyl groups can be susceptible to cleavage under strongly acidic conditions, leading to the formation of byproducts. The sulfur atoms can also be oxidized if the reaction is not performed under an inert atmosphere.
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Decomposition: The product itself may be unstable under the reaction or workup conditions. It is advisable to perform a stability test on a small sample of the purified product under the reaction conditions.
Troubleshooting Guides
Synthesis and Purification
| Issue | Potential Cause | Recommended Solution |
| Low or no product formation during synthesis. | Incomplete reaction due to steric hindrance. | Increase reaction temperature and/or reaction time. Consider using a more active catalyst if applicable. |
| Poor solubility of reactants. | Screen different solvents or solvent mixtures to ensure all reactants are in solution. | |
| Inactive reagents. | Ensure the purity and activity of all starting materials and reagents. | |
| Difficulty in purifying the final product. | Co-elution of impurities during column chromatography. | Try a different solvent system for chromatography with varying polarity. Consider using a different stationary phase (e.g., alumina instead of silica gel). |
| Product decomposition on silica gel. | Neutralize the silica gel with a small amount of a non-nucleophilic base (e.g., triethylamine) in the eluent before packing the column. | |
| Product appears discolored (e.g., yellow or brown). | Oxidation of the thioether groups. | Ensure all steps of the synthesis, workup, and purification are performed under a strict inert atmosphere. Degas all solvents prior to use. |
Characterization
| Issue | Potential Cause | Recommended Solution |
| Broad or complex Proton NMR (¹H NMR) spectrum. | Presence of impurities. | Re-purify the sample. Ensure the NMR solvent is free of impurities. |
| Rotational isomers (rotamers) due to hindered rotation around the Ar-S bonds. | Acquire the NMR spectrum at a higher temperature to increase the rate of rotation and potentially sharpen the signals. | |
| Inconsistent melting point. | Impure sample. | Recrystallize the sample from an appropriate solvent until a sharp and consistent melting point is obtained. |
| Decomposition at the melting point. | Use a melting point apparatus with a rapid heating rate and observe for any changes in color or gas evolution. |
Experimental Protocols
Disclaimer: The following synthesis protocol is an adaptation based on the synthesis of the analogous compound, 1,2,4,5-tetrakis(isopropylthio)benzene, and has not been experimentally verified for this compound. Optimization may be required.
Synthesis of this compound
This procedure is adapted from the synthesis of a similar alkylthiobenzene derivative.
Materials:
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1,2,4,5-Tetrachlorobenzene
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Sodium tert-butylthiolate
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N,N-Dimethylformamide (DMF), anhydrous
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Diethyl ether, anhydrous
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Saturated aqueous sodium chloride (brine)
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Anhydrous magnesium sulfate
Procedure:
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Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve 1,2,4,5-tetrachlorobenzene (1.0 eq) in anhydrous DMF.
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Addition of Thiolate: To the stirred solution, add sodium tert-butylthiolate (4.4 eq) portion-wise at room temperature.
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Reaction: Heat the reaction mixture to 80-100 °C and stir for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.
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Workup: After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).
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Washing: Wash the combined organic layers with water and then with brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a hexane/ethyl acetate gradient) to afford the pure this compound.
Characterization Data
| Property | Value | Reference |
| Molecular Formula | C₂₂H₃₈S₄ | [2] |
| Molecular Weight | 430.80 g/mol | [2] |
| Appearance | White solid | [1] |
| Melting Point | 156 °C | [1] |
| Purity | ≥97% |
Visualizations
Experimental Workflow: Synthesis and Purification
Caption: A generalized workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Yield
Caption: A logical flowchart for troubleshooting low product yield in the synthesis.
References
Technical Support Center: 1,2,4,5-Tetrakis(tert-butylthio)benzene in Battery Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists utilizing 1,2,4,5-Tetrakis(tert-butylthio)benzene as a cathode material in battery systems. The information is based on established principles for organosulfur compounds in electrochemical energy storage.
Troubleshooting Guide
This guide addresses common issues encountered during the electrochemical cycling of batteries employing this compound cathodes.
| Issue | Potential Cause | Recommended Solution |
| Rapid Capacity Fading | Dissolution of intermediate thioether/polysulfide species into the electrolyte (Shuttle Effect). | 1. Electrolyte Modification: Increase the salt concentration (e.g., to > 3M LiTFSI in DOL/DME) to reduce the solubility of intermediates. 2. Incorporate Additives: Add film-forming additives like LiNO₃ to the electrolyte to create a stable solid electrolyte interphase (SEI) on the anode, protecting it from dissolved species. 3. Use Interlayers: Introduce a conductive interlayer (e.g., carbon-coated separator) between the cathode and separator to trap and reutilize dissolved active material. |
| Low Coulombic Efficiency (<95%) | Severe shuttle effect leading to parasitic reactions at the anode. | 1. Optimize Electrolyte/Sulfur (E/S) Ratio: A lower E/S ratio can increase the concentration of polysulfides, raising electrolyte viscosity and hindering ion conduction, which can paradoxically sometimes suppress the shuttle effect at the cost of sulfur utilization. Careful optimization is required.[1] 2. Functional Binders: Employ binders with functional groups that can chemically anchor the thioether intermediates, such as poly(vinylpyrrolidone) or polyethyleneimine. |
| High Initial Overpotential | Poor electronic and ionic conductivity of this compound and its discharge products. | 1. Enhance Cathode Conductivity: Increase the content of conductive additives like carbon nanotubes (CNTs) or reduced graphene oxide (rGO) in the cathode slurry.[2] 2. Incorporate Electrocatalysts: Introduce transition metal sulfides or oxides into the cathode structure to accelerate the redox kinetics.[2] |
| Low Rate Capability | Slow reaction kinetics and poor charge transfer. | 1. Carbon Composite Cathode: Synthesize a composite of this compound with a porous carbon host to improve electronic contact and provide pathways for ion transport. 2. Thinner Electrodes: Fabricate thinner electrodes to reduce ion diffusion pathways, although this may decrease the overall capacity of the cell. |
Frequently Asked Questions (FAQs)
Q1: What are the expected electrochemical reactions for this compound in a lithium battery?
A1: While the precise reaction mechanism requires experimental validation, it is hypothesized that the tert-butylthio groups will undergo reversible cleavage and formation of lithium thiolates during discharge and charge, respectively. The process likely involves multiple electron transfers, potentially leading to the formation of intermediate radical species and, ultimately, lithium sulfide (Li₂S) and lithium tert-butyl thiolate.
Q2: How can I minimize the "shuttle effect" when using this material?
A2: The shuttle effect, caused by the dissolution of intermediate polysulfide-like species, is a common challenge for sulfur-based cathodes.[1] To mitigate this, you can:
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Modify the electrolyte: Using a higher concentration of salt or adding film-forming additives can help.
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Use a functional separator: A separator coated with a layer of carbon or a polymer that can trap the diffusing species can be effective.
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Incorporate a binder with strong adsorption: Binders that can chemically bond with the intermediate species can prevent their dissolution.[2]
Q3: What is a suitable electrolyte for batteries with a this compound cathode?
A3: A common electrolyte system for lithium-sulfur batteries, which would be a good starting point, is a solution of lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) in a mixture of 1,3-dioxolane (DOL) and 1,2-dimethoxyethane (DME) (typically 1:1 by volume). The addition of lithium nitrate (LiNO₃) as an additive is often crucial for protecting the lithium metal anode.
Q4: How can the poor conductivity of this organic material be addressed?
A4: The low intrinsic conductivity of most organosulfur compounds is a significant hurdle.[1] To overcome this, it is essential to prepare a composite cathode by intimately mixing this compound with a highly conductive carbon matrix, such as carbon nanotubes, graphene, or porous carbon.[2] This ensures efficient electron transport to the active material.
Q5: Are there any specific safety concerns with this compound in batteries?
A5: While specific safety data for this compound in a battery is not available, general precautions for organosulfur compounds should be taken. These include handling the material in an inert atmosphere (e.g., a glovebox) to prevent reactions with moisture and air. During battery operation, the formation of flammable gases due to electrolyte decomposition is a possibility, especially at high voltages or temperatures. Proper cell design and testing in a controlled environment are crucial.
Experimental Protocols
Protocol 1: Preparation of a this compound/Carbon Composite Cathode
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Materials: this compound, conductive carbon (e.g., Super P), binder (e.g., PVDF), N-Methyl-2-pyrrolidone (NMP) solvent.
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Procedure: a. In a mortar and pestle, thoroughly mix this compound, conductive carbon, and PVDF in a weight ratio of 70:20:10. b. Add NMP dropwise while continuously grinding to form a homogeneous slurry. c. Cast the slurry onto an aluminum foil current collector using a doctor blade. d. Dry the electrode in a vacuum oven at 60°C for 12 hours to remove the NMP. e. Punch out circular electrodes of the desired size inside an argon-filled glovebox.
Protocol 2: Coin Cell Assembly
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Components: Prepared cathode, lithium metal anode, separator (e.g., Celgard 2325), electrolyte (e.g., 1M LiTFSI in DOL/DME with 1% LiNO₃), coin cell parts (CR2032).
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Procedure (inside an argon-filled glovebox): a. Place the cathode in the bottom cap of the coin cell. b. Add a few drops of electrolyte to wet the cathode surface. c. Place the separator on top of the cathode. d. Add more electrolyte to wet the separator. e. Place the lithium metal anode on top of the separator. f. Place a spacer and a spring on top of the anode. g. Carefully place the top cap and crimp the coin cell to seal it.
Visualizations
Caption: Experimental workflow for battery fabrication and testing.
Caption: Troubleshooting logic for shuttle effect mitigation.
References
Technical Support Center: 1,2,4,5-Tetrakis(tert-butylthio)benzene for Enhanced Electrolyte Thermal Stability
Important Notice: Based on a comprehensive review of currently available scientific literature and technical data, there is no evidence to suggest that 1,2,4,5-Tetrakis(tert-butylthio)benzene is utilized as an additive to improve the thermal stability of electrolytes in applications such as lithium-ion batteries. Research and development in the field of electrolyte additives extensively explore various compounds, particularly sulfur-containing molecules, to enhance battery safety and performance. However, this compound has not been identified as a compound of interest for this specific application in the reviewed materials.
The following information is provided for general informational purposes about the compound and the broader field of sulfur-containing electrolyte additives.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a chemical compound with the molecular formula C₂₂H₃₈S₄.[1] It is classified as a sulfur compound and is commercially available as a reagent for laboratory and industrial use, including in proteomics research.[1][2]
Q2: Are sulfur-containing compounds used to improve the thermal stability of electrolytes?
A2: Yes, various other sulfur-containing compounds are widely investigated and used as electrolyte additives to enhance the performance and safety of lithium-ion batteries.[3][4] These additives can help form a more stable solid electrolyte interphase (SEI) on the anode surface, which is crucial for battery longevity and safety, especially at elevated temperatures.[3]
Q3: What are some examples of common sulfur-containing electrolyte additives for thermal stability?
A3: Several types of sulfur-containing additives are known to improve electrolyte properties. These include:
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Sulfites: such as ethylene sulfite (ES).[3]
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Sulfates: like ethylene sulfate (DTD) and 1,3-propanediol cyclo-sulfate (PCS).[5]
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Sultones: for instance, 1,3-propane sultone (PS) and prop-1-ene-1,3-sultone (PES).[3][5]
These additives generally work by decomposing on the electrode surface to form a robust and stable protective layer.[3]
Q4: What are the known applications of this compound?
A4: The primary documented uses of this compound are as a high-purity analytical reagent in laboratory and industrial settings.[2] It is also mentioned as a specialty product for proteomics research.[1] There is no indication from available sources of its use in battery electrolytes.
Troubleshooting Guide for Common Electrolyte Stability Issues (Using Established Additives)
While this compound is not a recognized electrolyte additive, researchers working with other sulfur-containing additives may encounter the following issues:
| Issue | Potential Cause | Troubleshooting Suggestion |
| Poor Cycling Performance | Sub-optimal concentration of the additive; Incomplete SEI formation; Additive reacting undesirably with other electrolyte components. | Optimize the weight percentage of the additive. Characterize the SEI layer using techniques like XPS or SEM. Ensure high purity of all electrolyte components. |
| Increased Internal Resistance | Thick or unstable SEI layer formation; Decomposition of the additive leading to resistive byproducts. | Experiment with different sulfur-containing additives known for forming thinner, more conductive SEI layers. Combine with other film-forming additives like vinylene carbonate (VC).[5] |
| Gas Generation | Continuous decomposition of the electrolyte or additive at the electrode surface, a known issue with some additives like ethylene sulfite (ES).[5] | Select additives with higher electrochemical stability, such as sulfonate-based additives (e.g., PS, PST), which show better performance in inhibiting gas generation at high temperatures.[5] |
| Poor Low-Temperature Performance | Increased viscosity of the electrolyte with the additive; Slow ion transport through the SEI layer at lower temperatures. | Consider using sulfate additives (e.g., DTD, PCS) which have been shown to improve low-temperature performance by reducing DC resistance.[5] |
Experimental Workflow for Evaluating Electrolyte Additives
For researchers investigating novel additives for electrolyte thermal stability, a typical experimental workflow is outlined below.
References
Validation & Comparative
validating the efficacy of 1,2,4,5-Tetrakis(tert-butylthio)benzene for overcharge protection
While 1,2,4,5-Tetrakis(tert-butylthio)benzene has been identified as a potential candidate for overcharge protection in lithium-ion batteries, a comprehensive review of publicly available research reveals a notable absence of experimental data validating its efficacy. In contrast, extensive research has been conducted on several alternative redox shuttle additives. This guide provides an objective comparison of the performance of these established alternatives, supported by experimental data and detailed methodologies, to offer a valuable resource for researchers, scientists, and professionals in drug development and battery technology.
The Critical Role of Overcharge Protection
Overcharging a lithium-ion battery can lead to a cascade of undesirable and potentially hazardous events, including electrolyte decomposition, gas generation, thermal runaway, and even fire or explosion. Overcharge protection mechanisms are therefore crucial for the safe and reliable operation of lithium-ion batteries. One promising approach is the use of redox shuttle additives in the electrolyte. These molecules are designed to be electrochemically oxidized at a potential slightly above the normal full charge voltage of the cathode. Once oxidized, they migrate to the anode to be reduced back to their original state, creating a "shuttle" that dissipates excess charging current as heat and prevents the cell voltage from rising to dangerous levels.
Comparative Analysis of Redox Shuttle Additives
While data on this compound is not available, several other compounds have been extensively studied. The following table summarizes the performance of prominent redox shuttle alternatives based on published experimental data.
| Redox Shuttle Additive | Chemical Class | Oxidation Potential (V vs. Li/Li+) | Overcharge Test Performance | Compatible Cathode | Reference |
| Derivatives of Phenothiazine | Phenothiazine | 3.7 - 4.6 | Can provide hundreds of hours of overcharge protection at 100% overcharge.[1] | LiFePO4, LiCoO2, NMC | [1] |
| Derivatives of Dialkoxybenzene | Aromatic Ether | 3.9 - 4.2 | Showed stable cycling for over 200 cycles with 100% overcharge in some configurations.[1] | LiFePO4 | [1] |
| 2,2,6,6-Tetramethylpiperidinyloxyl (TEMPO) | Nitroxide Radical | ~3.5 | Demonstrated effective overcharge protection for over 100 cycles in LiFePO4 cells.[1] | LiFePO4 | [1] |
| Derivatives of Triphenylamine | Triarylamine | 3.5 - 4.0 | Effective in providing overcharge protection, with performance dependent on substitution. | LiFePO4 |
Experimental Protocols for Evaluating Overcharge Protection
The efficacy of redox shuttle additives is typically evaluated through a series of electrochemical tests. The following outlines a general experimental protocol for assessing their performance.
Materials and Electrode Preparation:
-
Cathode: A composite electrode is prepared by mixing the active material (e.g., LiFePO4, LiCoO2), a conductive agent (e.g., carbon black), and a binder (e.g., polyvinylidene fluoride - PVDF) in a solvent (e.g., N-methyl-2-pyrrolidone - NMP). This slurry is then cast onto an aluminum foil current collector and dried.
-
Anode: A similar procedure is followed for the anode, typically using graphite as the active material, cast onto a copper foil current collector.
-
Electrolyte: The base electrolyte typically consists of a lithium salt (e.g., 1 M LiPF6) dissolved in a mixture of organic carbonate solvents (e.g., ethylene carbonate (EC) and dimethyl carbonate (DMC)). The redox shuttle additive is then dissolved in this base electrolyte at a specific concentration (e.g., 0.1 M).
Cell Assembly:
-
Coin-type cells (e.g., CR2032) are commonly used for initial screening.
-
The cells are assembled in an argon-filled glovebox to prevent moisture contamination.
-
The assembly consists of the cathode, a separator (e.g., a microporous polypropylene film), and the anode, all saturated with the prepared electrolyte.
Electrochemical Testing:
-
Cyclic Voltammetry (CV): This technique is used to determine the oxidation potential of the redox shuttle additive. A three-electrode setup is often employed, with a lithium metal reference electrode.
-
Galvanostatic Cycling (Charge-Discharge Tests): The cells are cycled at a constant current within a specific voltage window to determine their normal electrochemical performance (e.g., capacity, coulombic efficiency, and cycle life).
-
Overcharge Testing:
-
The cell is charged at a constant current (e.g., C/10, where C is the theoretical capacity of the cell) to a voltage significantly higher than the normal cutoff voltage (e.g., 5 V for a LiFePO4 cell).
-
The charging is continued for a prolonged period, often representing a 100% or 200% overcharge based on the cell's capacity.
-
The voltage profile of the cell is monitored during the overcharge test. An effective redox shuttle will clamp the cell voltage at its oxidation potential.
-
The cell is then discharged to its lower cutoff voltage.
-
This charge-overcharge-discharge cycle is repeated to evaluate the long-term stability and effectiveness of the redox shuttle.
-
-
Post-mortem Analysis: After cycling, the cells may be disassembled to analyze the condition of the electrodes and electrolyte for signs of degradation.
Visualizing the Experimental Workflow and Overcharge Protection Mechanism
To better illustrate the processes involved, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for evaluating redox shuttle additives.
Caption: Overcharge protection mechanism via a redox shuttle additive.
Conclusion
While the efficacy of this compound for overcharge protection remains to be experimentally validated, the field of redox shuttle additives offers a rich landscape of alternative compounds. Phenothiazine and dialkoxybenzene derivatives, in particular, have demonstrated significant promise in preventing overcharge and enhancing the safety of lithium-ion batteries. The standardized experimental protocols outlined in this guide provide a framework for the systematic evaluation of novel redox shuttle candidates. Further research and development in this area are critical for advancing battery technology and enabling safer, more reliable energy storage solutions.
References
A Comparative Analysis of 1,2,4,5-Tetrakis(tert-butylthio)benzene and Other Redox Shuttles for Advanced Battery Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1,2,4,5-Tetrakis(tert-butylthio)benzene with other established redox shuttles. The objective is to offer a comprehensive overview of their performance characteristics, supported by available experimental data, to aid in the selection of appropriate candidates for applications such as overcharge protection in lithium-ion batteries.
Introduction to Redox Shuttles
Redox shuttles are electrochemically active molecules added to battery electrolytes to prevent overcharging. When a battery reaches its fully charged state, excess current is dissipated through the reversible oxidation and reduction of the shuttle molecule, preventing damage to the battery components. The ideal redox shuttle exhibits a specific redox potential, high stability in its neutral and oxidized states, and a high diffusion coefficient.
Comparative Performance of Redox Shuttles
A direct comparison of this compound is challenging due to the limited availability of its specific experimental data in peer-reviewed literature. However, data for the closely related analogue, 1,2,4,5-tetrakis(isopropylthio)benzene, is available and will be used as a proxy for its redox potential, with the acknowledgment of this substitution. This analysis will compare it against well-characterized redox shuttles: Ferrocene, N-ethyl-3,7-bis(trifluoromethyl)phenothiazine (BCF3EPT), and 2,5-di-tert-butyl-1,4-dimethoxybenzene (DDB).
| Redox Shuttle | Redox Potential (V vs. Li/Li⁺) | Stability | Diffusion Coefficient (cm²/s) | Key Characteristics |
| This compound (proxy) | ~4.37 (as 1,2,4,5-tetrakis(isopropylthio)benzene)[1] | Data not available | Data not available | Thioether-based shuttle; potential for high redox potential. |
| Ferrocene | ~3.25[2] | High reversibility and stability of the ferrocenium ion.[2] | ~2.4 x 10⁻⁵ (in acetonitrile)[3] | Well-understood electrochemistry; often used as a reference standard.[2] |
| N-ethyl-3,7-bis(trifluoromethyl)phenothiazine (BCF3EPT) | ~3.8[4] | Highly stable radical cation; enables extensive overcharge protection.[5] | Data not available | High solubility in carbonate electrolytes.[4] |
| 2,5-di-tert-butyl-1,4-dimethoxybenzene (DDB) | ~3.9 | Good stability, but can decompose at potentials > 4.2 V. | Data not available | Benchmark shuttle with good performance but limited solubility. |
Experimental Protocols
The characterization of redox shuttle performance relies on standardized electrochemical techniques. The following are key experimental protocols used to determine the parameters presented in the comparison table.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a primary technique to determine the redox potential and electrochemical reversibility of a redox shuttle.[6][7]
-
Objective: To measure the oxidation and reduction potentials and assess the stability of the oxidized species.
-
Methodology:
-
A three-electrode cell is used, comprising a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[8]
-
The redox shuttle is dissolved in a relevant electrolyte solution (e.g., 1 M LiPF6 in a mixture of organic carbonates).[2]
-
The potential of the working electrode is swept linearly to a set potential and then reversed.[7]
-
The resulting current is measured and plotted against the applied potential.
-
-
Data Analysis:
-
The redox potential (E½) is calculated as the average of the anodic and cathodic peak potentials (Epa and Epc).
-
The peak separation (ΔEp = Epa - Epc) provides information on the electron transfer kinetics. For a reversible one-electron process, ΔEp is theoretically 59 mV.[7]
-
The ratio of the anodic to cathodic peak currents (ipa/ipc) should be close to 1 for a stable redox couple.[9]
-
Stability Testing
Long-term stability is crucial for the practical application of redox shuttles.
-
Objective: To evaluate the chemical stability of the redox shuttle in its neutral and oxidized states over time and under battery operating conditions.
-
Methodology (Overcharge Cycling):
-
Assemble a lithium-ion cell (e.g., a coin cell) with the redox shuttle added to the electrolyte.
-
Subject the cell to repeated overcharging cycles (e.g., charging to 150% of its nominal capacity) at a specific current rate (e.g., C/2).
-
Monitor the cell's capacity, voltage profile, and internal resistance over the cycles.
-
-
Data Analysis:
-
A stable redox shuttle will maintain a constant overcharge voltage plateau and minimize capacity fade of the cell over many cycles.
-
Visualizing Redox Shuttle Mechanisms and Workflows
To better understand the processes involved in redox shuttle evaluation, the following diagrams illustrate key concepts.
Caption: Mechanism of overcharge protection by a redox shuttle.
Caption: Experimental workflow for cyclic voltammetry analysis.
Conclusion
The selection of an appropriate redox shuttle is a critical aspect of designing safe and long-lasting lithium-ion batteries. While this compound shows promise due to the potentially high redox potential of its structural class, a comprehensive evaluation is hindered by the lack of publicly available experimental data. Based on the analysis of its isopropyl analogue, its redox potential is likely suitable for high-voltage applications. However, further experimental validation of its stability and diffusion characteristics is necessary. In comparison, established redox shuttles like ferrocene, BCF3EPT, and DDB offer a range of properties, with BCF3EPT currently representing a robust option due to its high stability and solubility. Future research should focus on the detailed characterization of novel thioether-based shuttles to fully assess their potential in next-generation energy storage systems.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. utep.edu [utep.edu]
- 5. Electroactive ferrocene/ferrocenium redox coupling for shuttle-free aqueous zinc-iodine pouch cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 9. bioengineer.org [bioengineer.org]
performance comparison of 1,2,4,5-Tetrakis(tert-butylthio)benzene vs. DDB
An objective comparison between 1,2,4,5-Tetrakis(tert-butylthio)benzene and DDB (Biphenyl dicarboxylate) is challenging due to the limited publicly available data directly comparing their performance in identical experimental settings. However, by examining the individual characteristics and reported biological activities of each compound, we can provide a comparative guide for researchers, scientists, and drug development professionals.
Introduction to the Compounds
This compound is a synthetic organosulfur compound. Organosulfur compounds are a class of molecules that have been investigated for a variety of biological activities, although specific research on this particular molecule is not extensively documented in publicly accessible literature.
DDB (Biphenyl dicarboxylate) is a synthetic compound that has been used as a hepatoprotective agent. It is known to lower elevated liver enzyme levels, such as alanine aminotransferase (ALT), in patients with chronic viral hepatitis. Its mechanism is thought to involve the stabilization of hepatocyte membranes and the induction of hepatic drug-metabolizing enzymes.
Performance Data
Due to the lack of head-to-head studies, the following table summarizes the known information for each compound based on available research.
| Feature | This compound | DDB (Biphenyl dicarboxylate) |
| Primary Investigated Use | Limited public data available. | Hepatoprotective agent. |
| Mechanism of Action | Not well-established in public literature. | Believed to involve stabilization of hepatocyte membranes and induction of cytochrome P450. |
| Reported Biological Effects | Data not readily available in public domain. | Reduction of elevated ALT levels in chronic hepatitis. |
Experimental Protocols
While direct comparative experimental protocols are unavailable, the following outlines a general methodology that could be used to assess and compare the hepatoprotective effects of such compounds.
In Vitro Hepatotoxicity Assay
This protocol describes a general workflow for evaluating the potential of a compound to protect liver cells from a known toxin.
-
Cell Culture: Human hepatoma cell lines (e.g., HepG2) are cultured in appropriate media and conditions.
-
Compound Preparation: Test compounds (this compound and DDB) are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then diluted to various concentrations.
-
Treatment: Cells are pre-treated with the test compounds for a specified period (e.g., 24 hours).
-
Induction of Toxicity: A known hepatotoxin (e.g., carbon tetrachloride, acetaminophen) is added to the cell cultures to induce cell damage.
-
Assessment of Cell Viability: Cell viability is measured using a standard assay, such as the MTT assay, which quantifies the metabolic activity of living cells.
-
Data Analysis: The viability of cells treated with the test compounds is compared to that of cells treated with the toxin alone to determine the protective effect.
Signaling Pathways
The following diagram illustrates the proposed mechanism of action for DDB as a hepatoprotective agent. The pathway for this compound is not well-documented.
Proposed Hepatoprotective Mechanism of DDB
DDB is thought to exert its protective effects on hepatocytes through multiple actions. One key proposed mechanism is the induction of the cytochrome P450 (CYP) enzyme system. This system is crucial for metabolizing and detoxifying various substances in the liver. By enhancing the activity of CYP enzymes, DDB may facilitate the clearance of toxins and reduce oxidative stress within the liver cells. Additionally, DDB is believed to stabilize the membranes of hepatocytes, making them more resilient to damage from toxins and inflammatory processes.
Conclusion
While DDB has a history of use as a hepatoprotective agent with a partially elucidated mechanism of action, this compound remains a compound with limited available data regarding its biological performance. For researchers and drug development professionals, DDB presents a known entity with a body of literature to build upon. In contrast, this compound represents a more exploratory path, requiring foundational research to establish its safety and efficacy profile. Future head-to-head studies employing standardized protocols are necessary for a definitive performance comparison.
A Comparative Guide to the Electrochemical Performance of 1,2,4,5-Tetrakis(tert-butylthio)benzene and Alternative Organosulfur Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electrochemical properties of 1,2,4,5-Tetrakis(tert-butylthio)benzene and its analogues, alongside other relevant organosulfur compounds. The information herein is intended to support research and development efforts where the electrochemical behavior of such molecules is of interest, for example, in the design of novel redox-active materials or sensors.
Introduction to Tetrathio-Substituted Benzenes
This guide compares the known electrochemical data of 1,2,4,5-tetrakis(isopropylthio)benzene with two other widely studied organosulfur compounds: diphenyl disulfide (DPDS) and dimethyl trisulfide (DMTS). These compounds are frequently investigated for their roles in energy storage, particularly in the context of lithium-sulfur batteries.
Comparative Electrochemical Performance
The following table summarizes the key electrochemical metric found for 1,2,4,5-tetrakis(isopropylthio)benzene. Due to the limited direct experimental data for the tert-butyl derivative and its alternatives under identical conditions, a comprehensive numerical comparison of multiple metrics is not feasible at this time. However, the available redox potential provides a crucial benchmark for this class of tetrathio-substituted benzenes.
| Compound Name | Common Abbreviation | Key Electrochemical Metric | Value (vs. Fc+/Fc) | Notes |
| 1,2,4,5-Tetrakis(isopropylthio)benzene | tptbz | Oxidation Potential (Eox) | +0.73 V | This value is for the isopropyl analogue and is considered a close approximation for the electrochemical behavior of the tert-butyl derivative.[1] |
| Diphenyl disulfide | DPDS | Electrochemical Behavior | - | Utilized as a bifunctional electrolyte additive in lithium-ion batteries to form a stable solid electrolyte interphase (SEI) on both electrodes through electrochemical reduction and oxidation. Specific redox potential values vary with experimental conditions. |
| Dimethyl trisulfide | DMTS | Electrochemical Behavior | - | Investigated as a cosolvent in functional electrolytes for Li-S batteries, participating in an alternative electrochemical reaction pathway involving dimethyl polysulfides and lithium organosulfides. |
Experimental Protocol: Cyclic Voltammetry
The determination of the redox potential of organosulfur compounds is typically performed using cyclic voltammetry (CV). The following is a general experimental protocol representative of the methodology used for such characterizations.
Objective: To determine the oxidation potential of an organosulfur compound in a non-aqueous electrolyte.
Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Working Electrode (e.g., Glassy Carbon or Platinum)
-
Reference Electrode (e.g., Ag/AgCl or Ag/Ag+)
-
Counter Electrode (e.g., Platinum wire)
-
Inert gas (Argon or Nitrogen) for deaeration
-
Analyte solution: The organosulfur compound of interest (e.g., 1,2,4,5-tetrakis(isopropylthio)benzene) dissolved in a suitable organic solvent (e.g., dichloromethane or acetonitrile) at a known concentration (typically 1-5 mM).
-
Supporting Electrolyte: A non-aqueous electrolyte salt (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6) dissolved in the same organic solvent as the analyte.
-
Ferrocene (for use as an internal standard).
Procedure:
-
Electrode Preparation:
-
Polish the working electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.
-
Rinse the electrode thoroughly with deionized water and then with the organic solvent to be used.
-
Dry the electrode completely before use.
-
-
Electrochemical Cell Assembly:
-
Assemble the three-electrode cell with the working, reference, and counter electrodes.
-
Add the analyte solution containing the supporting electrolyte to the cell.
-
Ensure the electrodes are immersed in the solution and positioned correctly (the reference electrode tip should be close to the working electrode).
-
-
Deaeration:
-
Bubble inert gas (argon or nitrogen) through the solution for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.
-
Maintain an inert atmosphere over the solution throughout the experiment.
-
-
Cyclic Voltammetry Measurement:
-
Connect the electrodes to the potentiostat.
-
Set the parameters for the cyclic voltammetry scan, including the initial potential, vertex potentials (the potential limits of the scan), and the scan rate (e.g., 100 mV/s).
-
Initiate the scan and record the resulting voltammogram (a plot of current vs. potential).
-
Perform multiple scans to ensure reproducibility.
-
-
Internal Standard Calibration:
-
After recording the voltammogram of the analyte, add a small amount of ferrocene to the solution.
-
Record the cyclic voltammogram of the ferrocene/ferrocenium (Fc/Fc+) redox couple under the same conditions.
-
The half-wave potential (E1/2) of the Fc/Fc+ couple is used as an internal reference to correct for any drift in the reference electrode potential. The oxidation potential of the analyte is then reported relative to the Fc/Fc+ couple.
-
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental setup and the decision-making process in electrochemical analysis.
Caption: A flowchart of the cyclic voltammetry experimental procedure.
Caption: Redox process of a generic tetrathio-substituted benzene.
References
confirming the mechanism of 1,2,4,5-Tetrakis(tert-butylthio)benzene in suppressing polysulfide shuttle
A comprehensive analysis of strategies to mitigate the polysulfide shuttle effect in lithium-sulfur batteries, with a focus on the proposed role of 1,2,4,5-Tetrakis(tert-butylthio)benzene and a comparative look at established alternatives.
The development of high-energy-density lithium-sulfur (Li-S) batteries is significantly hampered by the notorious "polysulfide shuttle" effect. This phenomenon, where soluble lithium polysulfide intermediates (LiPSs) migrate between the cathode and anode, leads to rapid capacity decay, low coulombic efficiency, and a shortened cycle life. To address this critical challenge, researchers have explored various strategies, including the use of electrolyte additives designed to trap or block these migrating polysulfides. One such compound of interest is this compound.
This guide provides a comparative overview of the proposed mechanism of this compound in suppressing the polysulfide shuttle, alongside a detailed examination of alternative and well-documented inhibitor strategies. We present available experimental data in a clear, tabular format and include detailed experimental protocols for key evaluation techniques.
The Polysulfide Shuttle Mechanism: A Visual Breakdown
The core challenge in Li-S battery chemistry is the dissolution of long-chain polysulfides (Li₂Sₓ, 4 ≤ x ≤ 8) into the electrolyte during the discharge process. These dissolved species can then travel to the lithium anode, where they are reduced to lower-order insoluble sulfides (Li₂S₂/Li₂S), leading to the loss of active material and the formation of a passivating layer on the anode. This parasitic cycle is visually represented in the diagram below.
Figure 1: The Polysulfide Shuttle Mechanism in a Li-S Battery.
Investigating this compound: A Proposed Mechanism
Currently, there is a notable lack of specific experimental data in peer-reviewed literature detailing the performance and direct mechanism of this compound in suppressing the polysulfide shuttle. However, based on the chemical structure of the molecule, a potential mechanism can be proposed. The four sulfur-containing tert-butylthio groups on the benzene ring could theoretically interact with the soluble lithium polysulfides. This interaction might occur through Lewis acid-base interactions, where the sulfur atoms in the additive act as Lewis bases, donating electron pairs to the lithium ions in the polysulfides. This could potentially "trap" the polysulfides, hindering their migration to the anode.
Below is a conceptual workflow for evaluating the efficacy of a potential polysulfide shuttle inhibitor like this compound.
Figure 2: Experimental Workflow for Inhibitor Evaluation.
Comparative Analysis: Alternative Polysulfide Shuttle Inhibitors
In contrast to the limited information on this compound, several other materials have been extensively studied and proven effective in mitigating the polysulfide shuttle. These alternatives can be broadly categorized into physical barriers and chemical interactors.
| Inhibitor Class | Example Material(s) | Mechanism of Action | Reported Performance Metrics |
| Physical Barriers | Graphene, Carbon Nanotubes | Physically block the diffusion of polysulfides through a conductive interlayer. | Improved capacity retention and cycle stability. |
| Chemical Interactors | Metal Oxides (e.g., MnO₂, TiO₂) | Chemically adsorb polysulfides onto their surface through polar-polar interactions. | High initial capacity and enhanced rate capability. |
| Conductive Polymers (e.g., PEDOT:PSS) | Combine physical blocking with electrostatic repulsion of polysulfide anions. | Significantly improved coulombic efficiency and cycling stability. | |
| Redox-Active Organics (e.g., Anthraquinone) | Chemically interact with polysulfides through redox reactions to form stable complexes. | Low capacity decay rates over extended cycling. |
Experimental Protocols for Key Evaluation Experiments
To ensure a standardized and objective comparison of different polysulfide shuttle inhibitors, the following experimental protocols are recommended:
Cyclic Voltammetry (CV)
-
Objective: To investigate the electrochemical reactions and the effect of the additive on the redox behavior of sulfur.
-
Methodology:
-
Assemble a three-electrode or two-electrode coin cell with the sulfur cathode as the working electrode, lithium metal as the counter and reference electrode, and the electrolyte with and without the inhibitor.
-
Scan the potential at a slow rate (e.g., 0.1 mV/s) between 1.7 V and 2.8 V vs. Li/Li⁺.
-
Analyze the position, intensity, and separation of the cathodic and anodic peaks to understand the impact on polysulfide conversion kinetics.
-
Galvanostatic Cycling with Capacity and Coulombic Efficiency Measurement
-
Objective: To evaluate the long-term cycling performance, capacity retention, and coulombic efficiency of the Li-S cells.
-
Methodology:
-
Assemble Li-S coin cells with and without the inhibitor.
-
Cycle the cells at a constant current rate (e.g., C/10 or C/5) within a defined voltage window (e.g., 1.7 V to 2.8 V).
-
Record the discharge capacity and charge capacity for each cycle to calculate the coulombic efficiency (Discharge Capacity / Charge Capacity * 100%).
-
Plot the discharge capacity and coulombic efficiency versus the cycle number to assess performance and stability.
-
Polysulfide Adsorption Test (UV-Vis Spectroscopy)
-
Objective: To visually and quantitatively assess the ability of a material to adsorb polysulfides from the electrolyte.
-
Methodology:
-
Prepare a solution of lithium polysulfides (e.g., Li₂S₆) in the battery electrolyte.
-
Record the initial UV-Vis absorption spectrum of the polysulfide solution.
-
Add a known amount of the inhibitor material (e.g., this compound or an alternative) to the solution and stir for a set period.
-
Centrifuge or filter the mixture to remove the solid material.
-
Record the UV-Vis spectrum of the remaining solution.
-
A decrease in the absorbance peaks corresponding to the polysulfides indicates adsorption.
-
Conclusion
A Comparative Guide to Organosulfur Cathodes for Lithium Batteries: Evaluating Novel Candidates
For Researchers, Scientists, and Drug Development Professionals
In the quest for next-generation energy storage solutions, organosulfur compounds present a compelling class of cathode materials for lithium batteries. Their high theoretical capacity, tunable molecular structures, and potential to mitigate the polysulfide shuttle effect—a major drawback of conventional lithium-sulfur (Li-S) batteries—make them a fertile ground for research and development. This guide provides a comparative overview of the long-term cycling performance of established organosulfur cathodes and conventional Li-S systems, offering a benchmark for the evaluation of new candidate materials such as 1,2,4,5-Tetrakis(tert-butylthio)benzene.
Note: Extensive literature searches did not yield any publicly available experimental data on the electrochemical performance of this compound in a battery setting. Therefore, this guide uses it as a representative example of a novel small-molecule organosulfur candidate and focuses on the methodologies for evaluating such materials against known alternatives.
Comparative Performance of Organosulfur and Li-S Cathodes
The long-term cycling stability is a critical metric for the practical application of any battery chemistry. The following table summarizes the performance of a conventional carbon-sulfur (C-S) composite cathode and a leading polymeric organosulfur material, Sulfurized Polyacrylonitrile (SPAN), providing a baseline for comparison.
| Cathode Material | Initial Discharge Capacity (mAh/g) | Cycle Life | Capacity Retention | Coulombic Efficiency (%) | C-Rate | Reference |
| Carbon-Sulfur (C-S) Composite | ~1221 | 100 cycles | ~72% | ~100 | 0.1C | [1] |
| ~1350 | 30 cycles | Stable | ~100 | 0.1C | [2] | |
| ~600 | 800 cycles | ~50% (after initial drop) | N/A | C/4 | [3] | |
| Sulfurized Polyacrylonitrile (SPAN) | ~1491 | 500 cycles | ~96.4% | N/A | 1C | |
| N/A | 1400 cycles | Retained 427 mAh/g | N/A | 3C | ||
| ~1270 | 150 cycles | ~70% | N/A | N/A |
Experimental Protocols
To ensure reproducible and comparable results, standardized experimental protocols are essential. Below are detailed methodologies for the fabrication and electrochemical testing of coin cells, which are commonly used for evaluating new battery materials.
Cathode Preparation
-
Slurry Formulation: The active material (e.g., C-S composite or SPAN), a conductive additive (such as Super P carbon black), and a binder (e.g., polyvinylidene fluoride, PVDF) are mixed in a specific weight ratio (e.g., 80:10:10).
-
Solvent Addition: N-methyl-2-pyrrolidone (NMP) is added to the dry mixture to form a homogeneous slurry with appropriate viscosity.
-
Coating: The slurry is cast onto an aluminum foil current collector using a doctor blade to ensure a uniform thickness and active material loading.
-
Drying: The coated electrode is dried in a vacuum oven at a specific temperature (e.g., 60°C) for an extended period (e.g., 12 hours) to remove the solvent completely.
-
Electrode Punching: Circular electrodes of a defined diameter (e.g., 12 mm) are punched from the dried sheet.
Coin Cell Assembly (CR2032)
The assembly is performed in an argon-filled glovebox with low oxygen and moisture levels (<0.1 ppm).
-
Components: A cathode, a separator (e.g., Celgard 2400), a lithium metal anode, a spacer, and a spring are placed in a CR2032 coin cell case.
-
Stacking: The components are stacked in the following order from the bottom of the cathode case: cathode, a few drops of electrolyte, separator, a few drops of electrolyte, lithium anode, spacer, and spring.
-
Electrolyte: A standard electrolyte, for instance, 1 M lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) in a 1:1 volume ratio of 1,3-dioxolane (DOL) and 1,2-dimethoxyethane (DME) with an additive like LiNO3, is used.
-
Crimping: The cell is hermetically sealed using a coin cell crimper.
Electrochemical Testing
-
Resting: The assembled cells are allowed to rest for several hours (e.g., 12 hours) to ensure complete wetting of the electrode and separator by the electrolyte.
-
Galvanostatic Cycling: The cells are cycled at various C-rates (where 1C corresponds to a full discharge in one hour) within a defined voltage window (e.g., 1.7-2.8 V vs. Li/Li+) using a battery cycler.
-
Data Acquisition: Key parameters such as discharge/charge capacity, coulombic efficiency, and energy density are recorded for each cycle.
-
Cyclic Voltammetry (CV): CV is performed at a slow scan rate (e.g., 0.1 mV/s) to investigate the redox reactions and electrochemical reversibility of the material.
Logical Workflow for Evaluating Novel Organosulfur Cathodes
The following diagram illustrates a systematic workflow for the characterization and evaluation of a new organosulfur cathode material like this compound.
Caption: Workflow for the evaluation of a novel organosulfur cathode material.
This structured approach, from material synthesis to comparative analysis, is crucial for systematically assessing the potential of new organosulfur compounds and their contribution to the advancement of lithium battery technology.
References
comparative study of the stability of different tert-butylthio-substituted benzenes
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of the stability of various tert-butylthio-substituted benzenes. The information presented herein is intended to assist researchers in selecting appropriate compounds for applications where chemical stability is a critical parameter. The stability of these organosulfur compounds is evaluated under thermal, oxidative, and photolytic stress conditions, with supporting data and experimental methodologies provided.
The tert-butylthio group (-S-C(CH₃)₃) imparts unique steric and electronic properties to the benzene ring, influencing its overall stability. The bulky tert-butyl group can sterically hinder reactions at the sulfur atom and adjacent positions on the aromatic ring. Electronically, the thioether linkage can be susceptible to oxidation. The nature and position of other substituents on the benzene ring can further modulate these effects.
Comparative Stability Analysis
While direct comparative studies on a wide range of tert-butylthio-substituted benzenes are limited in publicly available literature, a qualitative and semi-quantitative comparison can be established based on the known reactivity of aromatic thioethers and the electronic effects of various substituents.
Key Stability Considerations:
-
Oxidative Stability: Aromatic thioethers are susceptible to oxidation, typically yielding the corresponding sulfoxides and sulfones. The rate of oxidation is influenced by the electron density on the sulfur atom; electron-donating groups on the benzene ring increase the nucleophilicity of the sulfur, potentially increasing its susceptibility to oxidation. Conversely, electron-withdrawing groups can decrease the rate of oxidation. Common oxidants include hydrogen peroxide and hypochlorite, with the latter being significantly more reactive. For instance, the oxidation of thioethers by hydrogen peroxide can have half-lives on the order of hundreds of hours under near-physiological conditions, while hypochlorite can oxidize them in seconds to minutes.[1] Some hindered tert-butylthio-substituted phenols are even utilized as antioxidants, indicating a degree of stability against oxidation under certain conditions.[2]
-
Thermal Stability: Aromatic thioethers generally exhibit good thermal stability. For example, aromatic polyesters incorporating thioether linkages show initial decomposition temperatures exceeding 450 °C.[3] However, it's important to note that the carbon-sulfur bond is generally weaker than a carbon-carbon bond. The thermal stability can be influenced by the overall molecular structure, with polymers like poly(p-phenylene sulfide) known for their high thermal resistance.[4][5]
-
Photolytic Stability: Exposure to light, particularly UV radiation, can lead to the degradation of aromatic thioethers. Photolysis can proceed through various mechanisms, including the formation of radical intermediates.[6] The presence of chromophoric groups on the benzene ring can enhance photosensitivity.
The following table summarizes the expected stability of tert-butylthio-substituted benzenes with various additional substituents on the aromatic ring.
| Substituent on Benzene Ring | Position | Expected Oxidative Stability | Expected Thermal Stability | Expected Photolytic Stability | Rationale |
| -H (tert-butylthiobenzene) | - | Moderate | High | Moderate | Baseline compound. |
| -CH₃ (Electron-Donating) | para | Lower | High | Moderate | The electron-donating methyl group increases electron density on the sulfur, making it more susceptible to oxidation. |
| -NO₂ (Electron-Withdrawing) | para | Higher | High | Higher | The electron-withdrawing nitro group decreases the nucleophilicity of the sulfur atom, thus increasing its stability towards oxidation. |
| -OH (Electron-Donating) | para | Lower | High | Moderate | The hydroxyl group is strongly electron-donating, increasing the susceptibility of the sulfur to oxidation. |
| -C(CH₃)₃ (Steric Hindrance) | ortho | Higher | High | High | An ortho tert-butyl group would provide significant steric hindrance around the sulfur atom, impeding the approach of oxidizing agents. |
Experimental Protocols
To quantitatively assess the stability of tert-butylthio-substituted benzenes, the following experimental protocols are recommended.
Oxidative Stability Testing
Objective: To determine the rate of oxidation of the tert-butylthio-substituted benzene in the presence of an oxidizing agent.
Methodology:
-
Sample Preparation: Prepare a standard solution of the test compound in a suitable solvent (e.g., acetonitrile or a buffered aqueous solution).
-
Reaction Initiation: Add a known concentration of an oxidizing agent (e.g., hydrogen peroxide or sodium hypochlorite).
-
Time-Course Analysis: Monitor the disappearance of the parent compound and the appearance of the corresponding sulfoxide and sulfone over time using High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: Calculate the half-life of the parent compound under the specified conditions.
Thermal Stability Testing (Thermogravimetric Analysis - TGA)
Objective: To determine the decomposition temperature of the test compound.
Methodology:
-
Sample Preparation: Place a small, accurately weighed amount of the compound into a TGA sample pan.
-
TGA Analysis: Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).
-
Data Acquisition: Record the sample weight as a function of temperature.
-
Data Analysis: Determine the onset temperature of decomposition, which is the temperature at which significant weight loss begins.
Photostability Testing
Objective: To assess the degradation of the compound upon exposure to light.
Methodology (based on ICH Q1B guidelines): [7]
-
Sample Preparation: Prepare a solution of the test compound in a photochemically inert solvent and place it in a quartz cell. A control sample should be protected from light (e.g., wrapped in aluminum foil).
-
Light Exposure: Expose the sample to a calibrated light source that provides both UV and visible light for a specified duration.
-
Analysis: After exposure, analyze both the exposed and control samples by a stability-indicating method, such as HPLC, to quantify the amount of remaining parent compound and any formed photodegradants.
-
Data Analysis: Calculate the percentage of degradation of the compound.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for assessing the stability of a tert-butylthio-substituted benzene derivative.
Caption: Generalized workflow for the comparative stability assessment of tert-butylthio-substituted benzenes.
Conclusion
The stability of tert-butylthio-substituted benzenes is a multifactorial property influenced by the electronic and steric environment of the thioether linkage. While generally exhibiting good thermal stability, their susceptibility to oxidation and photolytic degradation must be considered for specific applications. The introduction of electron-withdrawing groups on the benzene ring is predicted to enhance oxidative stability, whereas electron-donating groups may decrease it. Steric hindrance, particularly at the ortho positions, is also expected to play a significant role in improving stability. The experimental protocols and workflow provided in this guide offer a framework for the systematic evaluation and comparison of these important compounds.
References
Validating Experimental Reproducibility: A Comparative Guide to 1,2,4,5-Tetrakis(tert-butylthio)benzene in Metal-Organic Framework Synthesis
For researchers and professionals in drug development and materials science, the reproducibility of synthetic protocols is paramount. This guide provides a comparative analysis of 1,2,4,5-Tetrakis(tert-butylthio)benzene as a potential building block in crystal engineering, specifically in the synthesis of Metal-Organic Frameworks (MOFs). Its performance is contrasted with a well-established alternative, terephthalic acid (H₂BDC), the linker used in the synthesis of the widely studied UiO-66 framework. This comparison offers insights into the influence of linker chemistry on the synthesis and properties of the resulting materials, a key factor in experimental reproducibility.
Comparative Performance of Linkers in MOF Synthesis
The choice of organic linker is a critical variable that dictates the physicochemical properties and, consequently, the performance of a MOF. Below is a comparative summary of the properties of MOFs synthesized using a hypothetical thioether-based linker, such as this compound, versus a standard carboxylate-based linker.
| Property | Thioether-based MOF (Hypothetical) | Carboxylate-based MOF (UiO-66) | Significance for Reproducibility & Performance |
| Linker-Metal Bond | Softer S-metal bond | Harder O-metal bond | The nature of the coordination bond influences the stability and synthesis conditions of the MOF. Softer bonds may offer milder synthesis routes but potentially lower thermal and chemical stability. |
| Porosity (BET Surface Area) | Moderate | High (typically > 1000 m²/g) | High surface area is crucial for applications in gas storage and catalysis. The bulkier tert-butyl groups might lead to lower porosity. |
| Thermal Stability | Moderate | High (stable up to ~500 °C) | High thermal stability is essential for applications requiring elevated temperatures and for activation procedures. Reproducible performance depends on consistent thermal behavior. |
| Chemical Stability | Potentially susceptible to oxidation | High stability in water and various organic solvents | Robustness against chemical degradation is key for long-term performance and reproducibility in different chemical environments. |
| Synthesis Conditions | Milder conditions may be possible | Typically solvothermal synthesis at elevated temperatures | Milder and more straightforward synthesis protocols can lead to better reproducibility and lower energy consumption. |
Experimental Protocols
To ensure a fair comparison, standardized protocols for the synthesis and characterization of these MOFs are essential.
Synthesis of a Carboxylate-based MOF (UiO-66)
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
Terephthalic acid (H₂BDC)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
Procedure:
-
In a Teflon-lined autoclave, dissolve ZrCl₄ and H₂BDC in DMF.
-
Add a modulating agent, such as HCl, to control crystal growth and reduce defects.
-
Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120 °C) for a defined period (e.g., 24 hours).
-
After cooling to room temperature, the crystalline product is collected by centrifugation or filtration.
-
The product is washed multiple times with DMF and then with a solvent like ethanol to remove unreacted starting materials.
-
The final product is activated by heating under vacuum to remove residual solvent molecules from the pores.
Hypothetical Synthesis of a Thioether-based MOF
Materials:
-
A suitable metal salt (e.g., a soft metal ion like Ag(I) or Cu(I))
-
This compound
-
A suitable solvent system (e.g., a mixture of organic solvents)
Procedure:
-
Dissolve the metal salt and this compound in the chosen solvent system in a reaction vessel.
-
The reaction may proceed at room temperature or require gentle heating, depending on the reactivity of the components.
-
Crystal formation may be induced by slow evaporation of the solvent or by layering with a non-solvent.
-
The resulting crystals are collected, washed with a suitable solvent, and dried under vacuum.
Characterization and Validation of Reproducibility
To validate the reproducibility of these syntheses, the resulting MOFs should be thoroughly characterized using a suite of analytical techniques.
| Characterization Technique | Purpose | Key Metrics for Reproducibility |
| Powder X-ray Diffraction (PXRD) | To confirm the crystalline structure and phase purity. | Consistent peak positions and relative intensities across different batches. |
| Brunauer-Emmett-Teller (BET) Analysis | To determine the specific surface area and pore volume. | Similar surface area and pore size distribution values. |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability. | Consistent decomposition temperature and weight loss profile. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the presence of functional groups from the linker and the absence of impurities. | Identical spectral features, indicating the same chemical composition. |
| Scanning Electron Microscopy (SEM) | To observe the crystal morphology and size distribution. | Uniform crystal size and shape. |
Visualizing Experimental Workflows and Concepts
The following diagrams illustrate the logical flow of MOF synthesis and the conceptual difference between the linkers.
Caption: General workflow for the synthesis and characterization of Metal-Organic Frameworks.
Caption: Conceptual comparison of thioether and carboxylate linkers in MOF synthesis.
A Comparative Guide to Thiol-Reactive Compounds for Proteomics Research: Benchmarking 1,2,4,5-Tetrakis(tert-butylthio)benzene
For Researchers, Scientists, and Drug Development Professionals
The modification of cysteine residues is a cornerstone of contemporary proteomics research, enabling the study of protein structure, function, and interactions. The selection of a suitable thiol-reactive reagent is critical for the success of these investigations. This guide provides a comparative overview of 1,2,4,5-Tetrakis(tert-butylthio)benzene against the industry-standard thiol-reactive compounds, maleimides and iodoacetamides.
While this compound is recognized as a specialty chemical for proteomics, comprehensive benchmark data on its performance characteristics is not yet widely available. This guide, therefore, presents a framework for its evaluation by comparing its hypothesized function with the well-established performance of standard reagents. The experimental protocols provided herein offer a starting point for researchers to conduct their own benchmarking studies.
Data Presentation: A Comparative Analysis of Thiol-Reactive Probes
The following table summarizes key performance indicators for common thiol-reactive chemistries. The data for maleimides and iodoacetamides are based on established literature, while the entries for this compound are placeholders for experimental determination.
| Parameter | Maleimides (e.g., N-ethylmaleimide) | Iodoacetamides | This compound |
| Reaction Mechanism | Michael addition to the thiol group.[1][2] | SN2 nucleophilic substitution.[3][4] | To be determined (likely thiol-disulfide exchange or substitution) |
| Reaction pH | Optimal at 6.5-7.5.[5][6] | Effective over a broader pH range, often used at ~8.0-8.5. | To be determined |
| Reaction Rate | Generally fast; second-order rate constants are typically in the range of 100-1000 M⁻¹s⁻¹.[7] | Generally slower than maleimides; second-order rate constants are typically lower.[4][8] | To be determined |
| Specificity for Thiols | High selectivity for thiols over other nucleophilic groups at pH < 7.5.[5][9] | High specificity for thiols, but can react with other residues (e.g., histidine, lysine) at higher pH.[4] | To be determined |
| Stability of Formed Bond | The resulting thioether bond can be unstable and susceptible to a retro-Michael reaction, especially in the presence of other thiols.[10][11] | Forms a stable and irreversible thioether bond.[3][4] | To be determined |
| Potential Side Reactions | Hydrolysis of the maleimide ring at higher pH, and reaction with amines.[5] | Alkylation of other nucleophilic amino acid residues at alkaline pH.[12] | To be determined |
Experimental Protocols
The following are detailed methodologies for the modification of protein cysteine residues using industry-standard reagents, and a proposed protocol for the benchmark testing of this compound.
Protocol 1: Cysteine Modification with Maleimides
This protocol provides a general procedure for labeling a thiol-containing protein with a maleimide-functionalized molecule.
Materials:
-
Protein of interest with accessible cysteine residues
-
Maleimide-containing reagent (e.g., N-ethylmaleimide)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed.[13][14]
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP).[9][15]
-
Quenching Reagent: Dithiothreitol (DTT) or 2-mercaptoethanol
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the degassed reaction buffer to a final concentration of 1-10 mg/mL.[13][14]
-
(Optional) Reduction of Disulfide Bonds: If the protein contains disulfide bonds that need to be reduced to free thiols, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.[9][15] Note: TCEP does not need to be removed before the addition of maleimide.[5]
-
Maleimide Reagent Preparation: Immediately before use, dissolve the maleimide reagent in a suitable solvent (e.g., DMSO or DMF) to a stock concentration of 10 mM.[15]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the maleimide stock solution to the protein solution.[1][15] Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[9][14]
-
Quenching: Add a quenching reagent (e.g., DTT) to a final concentration of ~10 mM to consume any unreacted maleimide.
-
Purification: Remove the excess, unreacted maleimide and byproducts by size-exclusion chromatography or dialysis.[13]
Protocol 2: Cysteine Alkylation with Iodoacetamide
This protocol details the alkylation of cysteine residues using iodoacetamide to prevent disulfide bond formation.
Materials:
-
Protein of interest
-
Iodoacetamide
-
Denaturation/Reaction Buffer: 8 M Urea, 100 mM Tris, pH 8.5.[16]
-
Reducing Agent: Dithiothreitol (DTT) or TCEP
-
Quenching Reagent: DTT
Procedure:
-
Protein Solubilization and Reduction: Dissolve the protein in the denaturation/reaction buffer. Add DTT to a final concentration of 5-10 mM. Incubate at 37-56°C for 1 hour to reduce all disulfide bonds.[17]
-
Iodoacetamide Preparation: Immediately before use, prepare a fresh stock solution of iodoacetamide (e.g., 500 mM in the reaction buffer).[16] Iodoacetamide is light-sensitive, so protect the solution from light.
-
Alkylation Reaction: Cool the protein solution to room temperature. Add the iodoacetamide stock solution to the protein solution to a final concentration of 14-20 mM.[16][17] Incubate in the dark at room temperature for 30-45 minutes.[16]
-
Quenching: Quench the reaction by adding DTT to consume the excess iodoacetamide.[16]
-
Purification: The alkylated protein can be purified from the reaction mixture using dialysis or buffer exchange columns.
Protocol 3: Proposed Benchmark Testing of this compound
This proposed protocol is designed to assess the efficiency and specificity of this compound as a cysteine-modifying agent.
Objective: To determine the reaction kinetics, specificity, and stability of protein modification by this compound in comparison to maleimide and iodoacetamide.
Materials:
-
Model protein with a known number of cysteine residues (e.g., Bovine Serum Albumin)
-
This compound
-
Industry standards: N-ethylmaleimide and Iodoacetamide
-
Reaction buffers with varying pH (e.g., pH 6.5, 7.5, 8.5)
-
Analytical tools: Mass spectrometer (for determining the degree of modification), Ellman's reagent (for quantifying free thiols).
Procedure:
-
Reaction Setup: Prepare parallel reactions for each of the three reagents (this compound, N-ethylmaleimide, and Iodoacetamide). For each reagent, set up reactions at different pH values.
-
Time-Course Experiment: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots from each reaction.
-
Quantification of Free Thiols: Use Ellman's reagent to determine the concentration of remaining free thiols in each aliquot. This will allow for the calculation of reaction rates.
-
Analysis of Modification: After a set reaction time (e.g., 2 hours), quench the reactions and purify the proteins. Analyze the modified proteins by mass spectrometry to determine the number of cysteine residues modified by each reagent.
-
Specificity Analysis: Analyze the mass spectrometry data to identify any off-target modifications on other amino acid residues.
-
Stability Assay: For the modified proteins, perform a stability test by incubating them in a solution containing a high concentration of a competing thiol, such as glutathione, and monitor for the release of the modifying group over time.
Mandatory Visualizations
Benchmarking Workflow
The following diagram illustrates a logical workflow for the benchmark testing of a novel thiol-reactive compound against industry standards.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biotium.com [biotium.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. lumiprobe.com [lumiprobe.com]
- 15. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 16. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 17. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of 1,2,4,5-Tetrakis(tert-butylthio)benzene
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides immediate, essential safety and logistical information for the disposal of 1,2,4,5-Tetrakis(tert-butylthio)benzene, ensuring compliance and minimizing risk.
Key Safety and Hazard Information
All quantitative and qualitative safety data are summarized from the official Safety Data Sheet (SDS). Adherence to these guidelines is critical for safe laboratory operations.
| Parameter | Value/Information | Source |
| GHS Classification | Combustible liquid (Category 4) | |
| Signal Word | Warning | |
| Hazard Statements | H227: Combustible liquid | |
| Precautionary Statements | P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking. | |
| P280: Wear protective gloves/ eye protection/ face protection. | ||
| P370 + P378: In case of fire: Use dry sand, dry chemical or alcohol-resistant foam for extinction. | ||
| P403 + P235: Store in a well-ventilated place. Keep cool. | ||
| P501: Dispose of contents/ container to an approved waste disposal plant. | ||
| Storage | Keep container tightly closed in a dry and well-ventilated place. Keep away from heat and sources of ignition. Recommended storage temperature should be obtained from the product label. | |
| Environmental Precautions | Do not let product enter drains. |
Experimental Protocol: Spill Containment and Cleanup
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Materials:
-
Personal Protective Equipment (PPE): Protective gloves, eye protection, face protection.
-
Liquid-absorbent material (e.g., Chemizorb®)
-
Sealable waste containers
Procedure:
-
Evacuate and Secure: Evacuate the immediate danger area.
-
Consult an Expert: Observe emergency procedures and consult a safety expert.
-
Ensure Proper Ventilation: If safe to do so, ensure the area is well-ventilated.
-
Contain the Spill: Cover drains to prevent the material from entering waterways.
-
Absorb the Material: Collect, bind, and pump off spills. Take up the remainder with liquid-absorbent material.
-
Dispose of Waste: Place the absorbed material and any contaminated items into a suitable, sealed container for disposal.
-
Decontaminate the Area: Clean the affected area thoroughly.
Disposal Workflow
The following diagram outlines the logical steps for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
Step-by-Step Disposal Plan
The disposal of this compound must be conducted in accordance with national and local regulations. The following steps provide a general operational plan.
-
Do Not Mix: Keep the chemical waste in its original container. It is imperative not to mix it with other types of waste.[1]
-
Container Integrity: Ensure the container is tightly closed and not leaking.
-
Labeling: The container must be clearly and accurately labeled with the full chemical name: "this compound".
-
Segregation: Store the waste container in a designated, secure area away from incompatible materials, heat, sparks, and open flames. The storage area should be cool and well-ventilated.
-
Professional Disposal: Arrange for the collection and disposal of the waste by a licensed and approved chemical waste disposal company. Provide them with a copy of the Safety Data Sheet.
-
Record Keeping: Maintain accurate records of the amount of waste generated and the date of disposal.
-
Empty Containers: Uncleaned, empty containers should be handled in the same manner as the product itself.[1] They must be disposed of through an approved waste disposal plant.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
